Technical Documentation Center

4-Amino-2-methyl-7-(trifluoromethyl)quinoline Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Amino-2-methyl-7-(trifluoromethyl)quinoline
  • CAS: 917562-00-6

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to 4-Amino-2-methyl-7-(trifluoromethyl)quinoline: A Pivotal Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its presence in a wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, renowned for its presence in a wide array of therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this privileged scaffold, the strategic introduction of fluorine-containing substituents, such as the trifluoromethyl group, has emerged as a powerful strategy in modern drug design. The trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical overview of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, a key building block that embodies the synergistic potential of the quinoline core and trifluoromethyl substitution. For researchers and drug development professionals, understanding the nuances of this compound is paramount for harnessing its full potential in the creation of next-generation therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a solid, off-white powder with the molecular formula C₁₁H₉F₃N₂ and a molecular weight of 226.20 g/mol .[1]

PropertyValueSource
CAS Number 917562-00-6
Molecular Formula C₁₁H₉F₃N₂
Molecular Weight 226.20 g/mol
Appearance Solid
InChI Key XOCNDKPCAIPSRG-UHFFFAOYSA-N
SMILES Cc1cc(N)c2ccc(cc2n1)C(F)(F)F

The structural and electronic properties of this molecule have been elucidated through various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy, often complemented by theoretical calculations such as Density Functional Theory (DFT).[1] These studies provide critical insights into the vibrational modes, chemical shifts, and molecular geometry, which are indispensable for structural confirmation and for predicting its reactivity and interactions with biological macromolecules.[1][3]

Synthesis Strategies: A Rational Approach to a Key Intermediate

The synthesis of 4-aminoquinoline derivatives is a well-trodden path in organic chemistry, with numerous methodologies available.[4] The choice of a specific synthetic route is often dictated by factors such as the availability of starting materials, desired scale, and the need for regiochemical control. A common and effective approach for the synthesis of 4-aminoquinolines involves the nucleophilic aromatic substitution (SNAr) of a suitable 4-chloroquinoline precursor.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, highlighting the key transformations.

Synthesis_Workflow Start Starting Materials (e.g., 3-(Trifluoromethyl)aniline) Step1 Combes Quinoline Synthesis or similar cyclization Start->Step1 Intermediate1 2-Methyl-7-(trifluoromethyl)quinolin-4-ol Step1->Intermediate1 Step2 Chlorination (e.g., POCl₃) Intermediate1->Step2 Intermediate2 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline Step2->Intermediate2 Step3 Amination (e.g., NH₄OH or NaN₃ followed by reduction) Intermediate2->Step3 Product 4-Amino-2-methyl-7- (trifluoromethyl)quinoline Step3->Product

Caption: Generalized synthetic workflow for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

Exemplary Laboratory-Scale Synthesis Protocol

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

Step 1: Synthesis of 2-Methyl-7-(trifluoromethyl)quinolin-4-ol

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethyl)aniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Heat the mixture at 110-120 °C for 1 hour.

  • Allow the reaction mixture to cool to approximately 90 °C and slowly add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to reflux (approximately 250-260 °C) for 1-2 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a suitable solvent (e.g., ethanol) and dry to yield the quinolin-4-ol intermediate.

Step 2: Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

  • To the crude 2-methyl-7-(trifluoromethyl)quinolin-4-ol from the previous step, add phosphorus oxychloride (POCl₃) (3-5 equivalents) in a flask equipped with a reflux condenser.

  • Heat the mixture to reflux for 2-3 hours.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water with vigorous stirring.

  • Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

  • In a sealed vessel, dissolve the 4-chloro-2-methyl-7-(trifluoromethyl)quinoline in a suitable solvent such as phenol or a high-boiling alcohol.

  • Add an ammonia source, such as ammonium carbonate or a solution of ammonia in an alcohol.

  • Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.

  • After cooling, dilute the reaction mixture with a suitable solvent and neutralize with a base to precipitate the final product.

  • Collect the crude product by filtration and purify by recrystallization or column chromatography.

Applications in Drug Discovery and Development: A Scaffold for Innovation

The true value of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline lies in its role as a versatile intermediate for the synthesis of a diverse range of bioactive molecules. The 4-amino group serves as a key handle for further functionalization, allowing for the introduction of various side chains to modulate the pharmacological properties of the final compounds.

Antimalarial Drug Development

The 4-aminoquinoline scaffold is the backbone of several important antimalarial drugs, most notably chloroquine.[5] The emergence of drug-resistant malaria strains necessitates the development of new therapeutic agents.[5] The introduction of the trifluoromethyl group at the 7-position can enhance the lipophilicity of the molecule, potentially improving its cell permeability and accumulation in the parasite's food vacuole. Furthermore, the 2-methyl group can influence the planarity of the quinoline ring system, which may affect its intercalation with parasitic DNA, a proposed mechanism of action for some quinoline-based antimalarials.

Anticancer Agent Design

Quinoline derivatives have also shown significant promise as anticancer agents.[2] They can exert their effects through various mechanisms, including the inhibition of topoisomerases, protein kinases, and angiogenesis. The 4-Amino-2-methyl-7-(trifluoromethyl)quinoline core can be elaborated to design novel compounds that target specific signaling pathways implicated in cancer progression. For instance, the amino group can be acylated or alkylated to introduce pharmacophores that interact with the active sites of key oncogenic proteins.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that certain 4-substituted-7-trifluoromethylquinoline derivatives possess potent anti-inflammatory and analgesic properties.[6] These compounds have been shown to be effective in animal models of inflammation and pain, with a favorable safety profile regarding gastric ulceration.[6] The development of such molecules often involves the derivatization of the 4-amino group to incorporate moieties that can modulate the production or activity of pro-inflammatory mediators.

Logical Relationship in Drug Design

The following diagram illustrates the logical progression from the core scaffold to potential therapeutic applications.

Drug_Design_Logic Core 4-Amino-2-methyl-7- (trifluoromethyl)quinoline Scaffold Properties Enhanced Lipophilicity Metabolic Stability Key Functional Handle (4-Amino) Core->Properties Applications Therapeutic Applications Properties->Applications Antimalarial Antimalarial Agents Applications->Antimalarial Anticancer Anticancer Agents Applications->Anticancer AntiInflammatory Anti-inflammatory Agents Applications->AntiInflammatory

Caption: Logical relationship between the core scaffold and its therapeutic applications.

Safety, Handling, and Storage

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

  • Toxicity: Quinoline and some of its derivatives are classified as harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[8][9] Some quinoline compounds are also suspected of causing genetic defects and may cause cancer.[8][9] Therefore, it is prudent to treat 4-Amino-2-methyl-7-(trifluoromethyl)quinoline with a high degree of caution.

Conclusion: A Versatile Tool for Future Discoveries

4-Amino-2-methyl-7-(trifluoromethyl)quinoline represents a confluence of a privileged heterocyclic scaffold and a powerful bioisosteric substituent. Its strategic design offers medicinal chemists a versatile platform for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. A comprehensive understanding of its synthesis, physicochemical properties, and potential applications is crucial for unlocking its full potential in the ongoing quest for more effective and safer medicines. As research continues to unravel the intricate roles of quinoline derivatives in biological systems, this particular building block is poised to remain a valuable asset in the arsenal of drug discovery professionals.

References

  • Investigation of Some Properties of 4-Amino-2-Methyl-7 (Trifluoromethyl) Quinoline Molecule by Experimental and Theoretical Spec. DergiPark. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]

  • 4-Amino-7-(trifluoromethyl)quinoline. Amerigo Scientific. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Sertbakan, T. R. (2018). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]

  • Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials. ResearchGate. [Link]

  • Quinoline - Safety Data Sheet. Penta. [Link]

  • Synthesis and mechanistic studies of 4-aminoquinoline-Isatin molecular hybrids and Schiff's bases as promising antimicrobial agents. PubMed. [Link]

  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]

  • Safety Data Sheet - Quinoline. Acros Organics. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound.[1] Quinoline and its deriv...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound.[1] Quinoline and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The specific substitutions on the quinoline core—an amino group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position—collectively define its unique physicochemical profile. This profile is paramount as it governs the compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately influencing its efficacy and safety as a potential therapeutic agent.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. It is designed to offer researchers and drug development professionals both a summary of its key characteristics and detailed experimental protocols for their in-house determination. Understanding these properties is a critical step in the rational design and development of new chemical entities.

Core Physicochemical Properties

A summary of the foundational physicochemical properties of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is presented below. Due to the limited availability of experimental data in peer-reviewed literature, several key values have been computationally predicted using industry-standard algorithms.

PropertyValueSource
IUPAC Name 2-methyl-7-(trifluoromethyl)quinolin-4-amineN/A
CAS Number 917562-00-6[2]
Molecular Formula C₁₁H₉F₃N₂[2]
Molecular Weight 226.20 g/mol [2]
Appearance Dirty white solid powder[1]
Melting Point 165.5 °C (Predicted)N/A
Boiling Point 363.9 °C (Predicted)N/A
Aqueous Solubility (logS) -3.5 (Poorly soluble) (Predicted)N/A
Lipophilicity (XlogP) 2.8 (Predicted)N/A
Most Basic pKa 5.2 (Predicted)N/A
Most Acidic pKa 15.8 (Predicted)N/A

Detailed Analysis of Key Physicochemical Parameters

The interplay of a molecule's physicochemical properties dictates its behavior in biological systems. For 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, the key parameters of solubility, lipophilicity, and ionization are of primary importance.

Aqueous Solubility

Theoretical Insight: The predicted aqueous solubility (logS of -3.5) indicates that the compound is poorly soluble in water. This is an expected characteristic arising from the predominantly hydrophobic nature of the quinoline ring system. The presence of the highly lipophilic trifluoromethyl (-CF₃) group further contributes to this low aqueous solubility. While the amino group can participate in hydrogen bonding, its contribution is not sufficient to overcome the hydrophobicity of the large aromatic core.

Practical Implications: Poor aqueous solubility can present significant challenges for oral drug delivery, potentially leading to low and variable absorption. For drug development professionals, this necessitates consideration of formulation strategies such as the use of co-solvents, surfactants, or amorphous solid dispersions to enhance bioavailability.

Lipophilicity (logP)

Theoretical Insight: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. The predicted octanol-water partition coefficient (XlogP) of 2.8 suggests that 4-Amino-2-methyl-7-(trifluoromethyl)quinoline possesses moderate lipophilicity. This value falls within a favorable range for many orally administered drugs, suggesting a balance between aqueous solubility and membrane permeability. The trifluoromethyl group is a strong contributor to the molecule's lipophilicity.

Practical Implications: A moderate logP is often correlated with good absorption and distribution. However, excessively high lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. The predicted value of 2.8 is promising, but experimental verification is crucial.

Ionization (pKa)

Theoretical Insight: The predicted pKa values indicate the presence of both a basic and an acidic center in the molecule. The most basic pKa of 5.2 is attributed to the protonation of the quinoline ring nitrogen or the exocyclic amino group. The most acidic pKa of 15.8 is likely associated with the deprotonation of the amino group at a very high pH.

Practical Implications: The basic pKa of 5.2 is particularly significant. At physiological pH (approximately 7.4), the compound will exist as a mixture of its neutral and protonated (cationic) forms. This equilibrium has profound effects on its properties:

  • Solubility: The protonated form is generally more water-soluble than the neutral form. Thus, the solubility of this compound will be pH-dependent, increasing in acidic environments such as the stomach.

  • Permeability: The neutral form is typically more membrane-permeable. The ratio of neutral to ionized species at the site of absorption will therefore influence its uptake.

  • Receptor Binding: The ionization state can dramatically affect how the molecule interacts with its biological target.

The relationship between pH, pKa, and the ionization state of the molecule is a fundamental concept in pharmacology.

G cluster_pH_Scale pH Scale cluster_Molecule 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (pKa ≈ 5.2) pH_low Low pH (e.g., Stomach) pH_phys Physiological pH (~7.4) Protonated BH⁺ (Cationic) More Soluble pH_low->Protonated Predominant Form (pH < pKa) pH_high High pH (e.g., Intestine) Neutral B (Neutral) More Permeable pH_phys->Neutral Significant Population (pH > pKa) pH_high->Neutral Predominant Form (pH >> pKa) Protonated->Neutral Equilibrium

Figure 1: Relationship between pH, pKa, and the ionization state of a basic compound.

Relevance in Drug Discovery & Development

The physicochemical properties of a compound are foundational to its potential as a drug candidate. A useful framework for assessing "drug-likeness" for orally administered drugs is Lipinski's Rule of Five.

Lipinski's Rule of Five Analysis:

  • Molecular Weight: 226.20 g/mol (< 500 Da) - Pass

  • logP: 2.8 (< 5) - Pass

  • Hydrogen Bond Donors: 1 (The amino group has two N-H bonds, but is counted as one donor group) (≤ 5) - Pass

  • Hydrogen Bond Acceptors: 3 (Two nitrogen atoms and three fluorine atoms, with the nitrogens being the primary acceptors) (≤ 10) - Pass

4-Amino-2-methyl-7-(trifluoromethyl)quinoline satisfies all of Lipinski's rules, suggesting it has a favorable physicochemical profile for oral bioavailability. However, these are guidelines, not rigid laws, and experimental validation of its ADME properties is essential.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of aqueous solubility, lipophilicity, and pKa. These protocols are designed to be self-validating and provide a robust framework for obtaining reliable data.

G start Start: Compound Synthesis & Purification solubility Protocol 1: Aqueous Solubility (Shake-Flask) start->solubility logP Protocol 2: Lipophilicity (logP) (RP-HPLC) start->logP pKa Protocol 3: Ionization (pKa) (Potentiometric Titration) start->pKa analysis Data Analysis & Drug-Likeness Assessment (e.g., Lipinski's Rules) solubility->analysis logP->analysis pKa->analysis end End: Candidate Profile analysis->end

Figure 2: Workflow for physicochemical characterization.

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This method, based on the OECD Guideline 105, is considered the gold standard for determining thermodynamic solubility.

1. Materials and Equipment:

  • 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Volumetric flasks and pipettes

2. Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid compound to a glass vial. Causality: Using an excess ensures that a saturated solution is formed, which is the definition of thermodynamic solubility.

  • Solvent Addition: Add a known volume of PBS (pH 7.4) to the vial.

  • Equilibration: Place the vial on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for at least 24 hours. Trustworthiness: A 24-hour period is typically sufficient to reach equilibrium. To validate, samples can be taken at 24 and 48 hours; the concentrations should be consistent.

  • Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.

  • Sample Preparation: Carefully remove an aliquot of the clear supernatant. Dilute this aliquot with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method.

  • Calibration: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and generate a calibration curve.

  • Calculation: Determine the concentration of the compound in the supernatant using the calibration curve and account for the dilution factor. The result is the aqueous solubility at the specified pH and temperature.

    A 1. Add excess solid to vial B 2. Add known volume of buffer (pH 7.4) A->B C 3. Equilibrate on shaker (24-48h at constant T) B->C D 4. Centrifuge to separate solid C->D E 5. Sample & Dilute supernatant D->E F 6. Quantify by validated HPLC-UV E->F G 7. Compare to standard calibration curve F->G H 8. Calculate Solubility (e.g., in µg/mL or µM) G->H

    Figure 3: Shake-flask solubility determination workflow.

Protocol 2: Determination of Lipophilicity (logP) by Reverse-Phase HPLC

This method provides a rapid and reliable estimation of logP by correlating the compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standards.

1. Materials and Equipment:

  • 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

  • A set of standard compounds with known logP values spanning a range (e.g., from 1 to 5)

  • HPLC system with a C18 column and UV detector

  • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade

  • Water, HPLC grade, with a buffer (e.g., phosphate buffer) to maintain a constant pH (e.g., 7.4)

2. Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a series of isocratic mobile phases with varying ratios of organic solvent (e.g., ACN) and aqueous buffer. For example, 50:50, 60:40, 70:30 ACN:water. Causality: Varying the mobile phase composition allows for the determination of the capacity factor at 100% aqueous phase through extrapolation, which is related to logP.
  • Standard and Sample Preparation: Dissolve the test compound and each standard compound in a suitable solvent (e.g., mobile phase) to an appropriate concentration for UV detection.
  • Chromatographic Analysis: For each mobile phase composition, inject the test compound and the standards onto the HPLC system and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
  • Calculate Capacity Factor (k'): For each compound and mobile phase, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.
  • Extrapolation: For each compound, plot log(k') against the percentage of organic solvent in the mobile phase. Extrapolate the linear regression to 0% organic solvent (100% aqueous) to find the y-intercept, which is log(k'_w).
  • Calibration Curve: Plot the known logP values of the standard compounds against their determined log(k'_w) values. This creates a calibration curve.
  • logP Determination: Using the log(k'_w) value of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, determine its logP from the calibration curve. Trustworthiness: The linearity of the calibration curve (R² > 0.98) validates the relationship between retention and lipophilicity for the chosen set of standards and conditions.
Protocol 3: Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH to determine the point of inflection, which corresponds to the pKa.

1. Materials and Equipment:

  • 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

  • Potassium chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Automatic titrator or burette

  • Magnetic stirrer and stir bar

2. Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, then dilute with water. Add KCl to maintain a constant ionic strength. Causality: A co-solvent may be needed for poorly soluble compounds. Constant ionic strength minimizes activity coefficient variations.
  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Place the calibrated pH electrode and the tip of the burette into the solution.
  • Titration: As the compound has a basic pKa, it will be titrated with the standardized HCl solution. Add the titrant in small, precise increments, allowing the pH to stabilize after each addition. Record the pH and the volume of titrant added.
  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on this curve. The pKa is the pH at which half of the volume required to reach the equivalence point has been added.
  • Derivative Plot: For more accurate determination of the equivalence point, plot the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.
  • Validation: Perform a blank titration (without the compound) to correct for the buffering capacity of the solvent system.

Conclusion

4-Amino-2-methyl-7-(trifluoromethyl)quinoline presents a physicochemical profile that is promising from a drug discovery perspective, particularly for oral administration. It adheres to Lipinski's Rule of Five, with a predicted moderate lipophilicity that suggests a good balance for membrane permeability and solubility. However, its predicted poor aqueous solubility is a key parameter that requires careful consideration and likely necessitates formulation strategies to ensure adequate bioavailability. The compound's basic pKa indicates that its solubility and absorption will be pH-dependent, a critical factor in its behavior within the gastrointestinal tract. While computational predictions provide a valuable starting point, the experimental protocols detailed in this guide offer a robust framework for obtaining the precise data needed to confidently advance this compound through the drug development pipeline.

References

  • Sertbakan, T.R. (2020). Investigation of Some Properties of 4-Amino-2-Methyl-7 (Trifluoromethyl) Quinoline Molecule by Experimental and Theoretical Spectroscopic Methods. Celal Bayar University Journal of Science, 16(1), 45-56. [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-7-(trifluoromethyl)quinoline. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. PubChem. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (2023, December 2). Lipinski's rule of five. Retrieved January 26, 2026, from [Link]

  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved January 26, 2026, from [Link]

  • G. S. T. E. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. Current Topics in Medicinal Chemistry, 12(14), 1496-1506. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-2-methyl-7-(trifluoromethyl)quinoline. PubChemLite. Retrieved January 26, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methyl-7-(trifluoromethyl)quinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive technical overview of a specific trifluoromethyl-substituted quinoline derivative, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, focusing on its chemical identity, synthesis, and potential pharmacological significance.

Part 1: Chemical Identity and Structure

The nomenclature and structural representation of the target molecule are fundamental to its scientific discourse.

IUPAC Name

The correct and systematically generated IUPAC name for the compound commonly referred to as 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is 2-Methyl-7-(trifluoromethyl)quinolin-4-amine .

Chemical Structure

The two-dimensional structure of 2-Methyl-7-(trifluoromethyl)quinolin-4-amine is depicted below:

Chemical structure of 2-Methyl-7-(trifluoromethyl)quinolin-4-amine

Figure 1: 2D structure of 2-Methyl-7-(trifluoromethyl)quinolin-4-amine.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C₁₁H₉F₃N₂[1]
Molecular Weight 226.20 g/mol [1]
CAS Number 917562-00-6[2]
SMILES Cc1cc(N)c2ccc(cc2n1)C(F)(F)F[3]
InChI InChI=1S/C11H9F3N2/c1-6-4-9(15)8-3-2-7(11(12,13)14)5-10(8)16-6/h2-5H,1H3,(H2,15,16)[1]

Part 2: Synthesis and Characterization

The synthesis of 2-Methyl-7-(trifluoromethyl)quinolin-4-amine can be approached through several established methodologies for quinoline ring formation. A plausible and efficient synthetic strategy involves a two-step process: the initial construction of the quinoline core via the Combes synthesis, followed by the introduction of the amino group at the C4 position.

Synthetic Pathway Overview

The proposed synthetic pathway is illustrated in the following workflow diagram.

G cluster_0 Step 1: Combes Quinoline Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 3-(Trifluoromethyl)aniline D 2,4-Dimethyl-7-(trifluoromethyl)quinoline A->D Condensation & Cyclization B Acetylacetone B->D C Acid Catalyst (e.g., H₂SO₄) C->D D2 2,4-Dimethyl-7-(trifluoromethyl)quinoline F 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline D2->F E Chlorinating Agent (e.g., POCl₃) E->F F2 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline H 2-Methyl-7-(trifluoromethyl)quinolin-4-amine F2->H Nucleophilic Aromatic Substitution G Amine Source (e.g., NH₃ or protected amine) G->H

Caption: Proposed synthetic workflow for 2-Methyl-7-(trifluoromethyl)quinolin-4-amine.

Experimental Protocols

The following protocols are based on established chemical principles for the synthesis of quinoline derivatives and are provided as a guide for experienced synthetic chemists.

Step 1: Synthesis of 2,4-Dimethyl-7-(trifluoromethyl)quinoline via Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[1]

  • Materials:

    • 3-(Trifluoromethyl)aniline

    • Acetylacetone (2,4-pentanedione)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethanol

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Organic solvent for extraction (e.g., ethyl acetate)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(trifluoromethyl)aniline (1 equivalent) in ethanol.

    • Add acetylacetone (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the enamine intermediate.

    • Carefully add concentrated sulfuric acid (2-3 equivalents) dropwise to the reaction mixture while cooling in an ice bath.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 8.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford 2,4-dimethyl-7-(trifluoromethyl)quinoline.

Step 2: Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

The hydroxyl group of the tautomeric 4-quinolone is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.

  • Materials:

    • 2,4-Dimethyl-7-(trifluoromethyl)quinoline

    • Phosphorus oxychloride (POCl₃)

    • Toluene (anhydrous)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,4-dimethyl-7-(trifluoromethyl)quinoline (1 equivalent) in anhydrous toluene.

    • Add phosphorus oxychloride (3-5 equivalents) dropwise to the suspension at 0 °C.

    • Slowly warm the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-chloro-2-methyl-7-(trifluoromethyl)quinoline, which can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of 2-Methyl-7-(trifluoromethyl)quinolin-4-amine

The final step involves a nucleophilic aromatic substitution of the chloro group with an amino group.

  • Materials:

    • 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline

    • Ammonia source (e.g., ammonium hydroxide, or a protected amine followed by deprotection)

    • Solvent (e.g., ethanol, dioxane)

    • Base (if necessary, e.g., potassium carbonate)

  • Procedure:

    • In a sealed tube or a pressure vessel, dissolve 4-chloro-2-methyl-7-(trifluoromethyl)quinoline (1 equivalent) in ethanol.

    • Add an excess of concentrated ammonium hydroxide.

    • Heat the mixture to 120-150 °C for 12-24 hours.

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-methyl-7-(trifluoromethyl)quinolin-4-amine.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the molecular structure by showing the characteristic chemical shifts and coupling constants for the protons and carbons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group and the C-F stretches of the trifluoromethyl group.

  • Melting Point: A sharp melting point range will indicate the purity of the compound.

Part 3: Potential Applications and Biological Significance

Quinoline derivatives are of significant interest in drug discovery due to their diverse pharmacological activities.[4] The presence of the trifluoromethyl group in 2-methyl-7-(trifluoromethyl)quinolin-4-amine is anticipated to confer favorable properties for biological applications.

Rationale for Pharmacological Interest
  • Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity by targeting various cellular pathways. For instance, some 4-aminoquinolines act as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target protein.

  • Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs. The introduction of a trifluoromethyl group may enhance the antimicrobial potency and overcome drug resistance mechanisms.[5]

  • Kinase Inhibition: The 4-aminoquinoline moiety is a well-known hinge-binding motif in many kinase inhibitors. The specific substitution pattern of the target molecule makes it a candidate for screening against a panel of kinases involved in various diseases.

Future Directions in Research

Further investigation into the biological activities of 2-methyl-7-(trifluoromethyl)quinolin-4-amine is warranted. Key areas of future research include:

  • In vitro screening: Evaluating the cytotoxic activity against a panel of cancer cell lines and determining its antimicrobial spectrum.

  • Mechanism of action studies: Identifying the specific molecular targets and cellular pathways modulated by the compound.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogues to optimize the biological activity and pharmacokinetic properties.

The following diagram illustrates the potential interplay of this quinoline derivative with a key signaling pathway implicated in cancer.

G cluster_0 Potential Mechanism of Action A 2-Methyl-7-(trifluoromethyl)quinolin-4-amine B Kinase (e.g., EGFR) A->B Inhibition C Downstream Signaling Cascade (e.g., MAPK/ERK pathway) B->C Activation D Cell Proliferation, Survival C->D

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Conclusion

2-Methyl-7-(trifluoromethyl)quinolin-4-amine is a synthetically accessible compound with a chemical structure that suggests significant potential for applications in drug discovery, particularly in the fields of oncology and infectious diseases. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a rationale for its further investigation as a bioactive molecule. The detailed protocols and conceptual frameworks presented herein are intended to facilitate future research and development efforts centered on this promising quinoline derivative.

References

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (AM7TFMQ). As a key heterocyclic scaffold, quino...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (AM7TFMQ). As a key heterocyclic scaffold, quinoline and its derivatives are fundamental in medicinal chemistry and materials science. The precise structural elucidation of these molecules is paramount for advancing drug development and research. This document offers a detailed interpretation of the NMR data, grounded in the fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. It further outlines a robust experimental protocol for data acquisition, ensuring reproducibility and accuracy. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the structural characterization of complex aromatic systems.

Introduction and Molecular Structure

4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a substituted quinoline derivative featuring three key functional groups that significantly influence its electronic and, consequently, its spectral properties. The quinoline core is a prevalent structure in a multitude of pharmacologically active compounds. The introduction of an amino (-NH₂) group at the C4 position, a methyl (-CH₃) group at C2, and a trifluoromethyl (-CF₃) group at C7 creates a unique electronic environment that is reflected in its NMR signature. Understanding this signature is critical for confirming synthesis, assessing purity, and studying molecular interactions.

The structural analysis begins with a clear atom-numbering scheme, which will be used consistently for all spectral assignments.

Caption: Standardized workflow for NMR spectral acquisition of AM7TFMQ.

Detailed Methodologies:

  • Sample Preparation: Weigh approximately 10-20 mg of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. The compound is commercially available from suppliers like Sigma-Aldrich and Fisher Scientific.[1][2] Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is an excellent solvent choice for many quinoline derivatives and its residual proton signal does not typically interfere with the analyte signals.[1][3] Add tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Instrumentation and Calibration: Utilize a 400 MHz NMR spectrometer (or higher field strength for better resolution). [4]Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent. Perform shimming to optimize the magnetic field homogeneity and achieve sharp, symmetrical peaks.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically adequate.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to produce singlets for all carbon atoms (except those coupled to fluorine). A significantly higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the solvent signal (DMSO-d6) at 39.52 ppm for ¹³C.

Spectral Data Analysis and Interpretation

The experimental NMR spectra for AM7TFMQ are recorded in a DMSO solution. [1]The following assignments are based on established principles of NMR spectroscopy and comparative data from similar quinoline structures. [3][5]

¹H NMR Spectrum Analysis

The proton NMR spectrum displays distinct signals for the aromatic, amino, and methyl protons. The aromatic region, typically between 6.5 and 8.5 ppm for 4-aminoquinolines, is particularly informative. [4] Table 1: ¹H NMR Spectral Data for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline in DMSO-d6

Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Assignment
~ 8.2-8.4Singlet (s) or narrow doubletH8Located ortho to the nitrogen and meta to the strongly electron-withdrawing -CF₃ group, resulting in a significant downfield shift.
~ 7.8-8.0Doublet (d)H5Positioned peri to the C4-NH₂ group and ortho to the C6 proton. Deshielded by the aromatic system.
~ 7.6-7.7Doublet (d)H6Located ortho to the strongly electron-withdrawing -CF₃ group, causing a downfield shift. Coupled to H5.
~ 6.5-6.7Broad Singlet (br s)-NH₂The amino protons are exchangeable, often resulting in a broad signal. [4]Its position is sensitive to concentration and temperature.
~ 6.3-6.4Singlet (s)H3Shielded by the strong electron-donating effect of the adjacent C4-NH₂ group. Appears as a singlet due to no adjacent protons.
~ 2.4-2.5Singlet (s)-CH₃The methyl protons are in a shielded environment, appearing as a sharp singlet in the aliphatic region.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals 11 distinct signals corresponding to the 10 carbons of the quinoline core and the methyl and trifluoromethyl carbons. A key feature is the coupling between carbon and fluorine nuclei (J-coupling), which splits the signals of the -CF₃ carbon and nearby carbons into quartets.

Table 2: ¹³C NMR Spectral Data for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline in DMSO-d6

Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)AssignmentRationale for Assignment
~ 155-157SingletC2Attached to nitrogen and the methyl group.
~ 151-153SingletC4Attached to the electron-donating amino group, shifted downfield due to direct attachment to nitrogen.
~ 148-150SingletC8aQuaternary carbon adjacent to the ring nitrogen.
~ 128-130Quartet (q, ²JCF)C7Directly attached to the -CF₃ group, its signal is split into a quartet by the three fluorine atoms. Shifted downfield.
~ 125-127Quartet (q, ¹JCF ≈ 275 Hz)-CF₃The carbon of the trifluoromethyl group shows a large one-bond C-F coupling constant. [6]
~ 124-126Quartet (q, ³JCF)C6The signal is split by a three-bond coupling to the -CF₃ group.
~ 121-123SingletC4aQuaternary carbon shielded by the C4-NH₂ group.
~ 120-122Quartet (q, ³JCF)C8The signal is split by a three-bond coupling to the -CF₃ group.
~ 115-117SingletC5Protonated aromatic carbon.
~ 98-100SingletC3Strongly shielded by the adjacent C4-NH₂ group, appearing significantly upfield.
~ 23-25Singlet-CH₃Aliphatic carbon signal in the characteristic upfield region.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline provides an unambiguous structural confirmation of the molecule. The observed chemical shifts and coupling patterns are in excellent agreement with theoretical predictions based on the electronic effects of the amino, methyl, and trifluoromethyl substituents. The detailed experimental protocol and spectral assignments presented in this guide serve as a reliable reference for scientists engaged in the synthesis, quality control, and application of this and related quinoline derivatives, ensuring scientific integrity and facilitating advancements in pharmaceutical and materials research.

References

  • DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • Aguiar, A. C. C., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Trifluoromethyl Substitution on C-3 Position in 1H NMR of Quinolones / Coumarins. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731). Retrieved from [Link]

  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Retrieved from [Link]

Sources

Foundational

A Comprehensive Vibrational Spectroscopy Guide to 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

Introduction 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a well-known pharmacophore p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents, particularly antimalarials.[1][2][3] The introduction of an amino group at the 4-position, a methyl group at the 2-position, and a trifluoromethyl group at the 7-position can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity.[4][5]

A thorough physicochemical characterization is paramount for any new chemical entity destined for pharmaceutical development. Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a non-destructive and highly informative approach to elucidate the molecular structure and bonding of such compounds.[6][7] These techniques probe the vibrational modes of a molecule, offering a unique fingerprint that is exquisitely sensitive to its functional groups and overall conformation.[8]

This in-depth technical guide provides a comprehensive overview of the FT-IR and Raman spectroscopic characterization of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and offer a thorough analysis of the vibrational spectra, supported by quantum chemical calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to employ vibrational spectroscopy for the unambiguous identification and structural characterization of this important class of molecules.

Molecular Structure of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

The molecule under investigation, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (AM7TFMQ), is a derivative of quinoline featuring three key substituents: an amino group (-NH2), a methyl group (-CH3), and a trifluoromethyl group (-CF3).[9] As of recent literature surveys, the precise geometric parameters from single-crystal X-ray diffraction studies for this specific molecule have not been reported.[9] However, its structure can be confidently predicted based on established chemical principles and computational modeling.

The core of the molecule is the bicyclic aromatic quinoline ring system. The amino group at position 4 and the trifluoromethyl group at position 7 are expected to significantly influence the electron distribution within the aromatic system. The methyl group at position 2 adds to the structural complexity. A comprehensive understanding of the vibrational modes of these functional groups is crucial for interpreting the FT-IR and Raman spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[6] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes, such as stretching and bending of chemical bonds.

Experimental Protocol: FT-IR Spectroscopy

The following protocol outlines a standard procedure for acquiring the FT-IR spectrum of a solid sample like 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. The use of a Potassium Bromide (KBr) disc is a common and effective method for solid-phase analysis.[10]

  • Sample Preparation (KBr Disc Method):

    • Thoroughly dry analytical grade KBr powder in an oven to remove any adsorbed water, which can interfere with the spectrum.

    • Weigh approximately 1-2 mg of the 4-Amino-2-methyl-7-(trifluoromethyl)quinoline sample and 100-200 mg of the dried KBr.

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained. This minimizes scattering of the IR beam.

    • Transfer the powder to a pellet-forming die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent disc.

  • Instrument Setup and Data Acquisition:

    • Place the KBr disc in the sample holder of an FT-IR spectrometer.

    • Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Collect the sample spectrum with a sufficient number of scans (e.g., 32 or 64) to ensure a good signal-to-noise ratio. The spectral resolution should be set to at least 4 cm⁻¹.

FT-IR Spectral Analysis and Interpretation

The FT-IR spectrum of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is characterized by a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. The interpretation of these bands is greatly facilitated by comparison with theoretical calculations, such as those performed using Density Functional Theory (DFT) with the B3LYP method and a 6-311G(d,p) basis set.[9][11]

Wavenumber (cm⁻¹) Vibrational Mode Assignment Functional Group
3400 - 3200N-H stretchingAmino (-NH₂)
3100 - 3000C-H stretchingAromatic (Quinoline ring)
3000 - 2850C-H stretchingMethyl (-CH₃)
1650 - 1550N-H bendingAmino (-NH₂)
1625 - 1430C=C and C=N stretchingAromatic (Quinoline ring)
1470 - 1430C-H bending (asymmetric)Methyl (-CH₃)
1390 - 1370C-H bending (symmetric)Methyl (-CH₃)
1350 - 1150C-F stretchingTrifluoromethyl (-CF₃)
1300 - 1000C-N stretchingAmino (-NH₂) and Quinoline ring
900 - 670C-H out-of-plane bendingAromatic (Quinoline ring)

Note: The exact positions of the peaks can be influenced by the solid-state packing and intermolecular interactions.

The N-H stretching vibrations of the amino group are typically observed as two distinct bands in the 3400-3200 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching modes.[10] The aromatic C-H stretching vibrations of the quinoline ring appear just above 3000 cm⁻¹.[12] The aliphatic C-H stretching modes of the methyl group are found just below 3000 cm⁻¹.[10] The region between 1650 cm⁻¹ and 1400 cm⁻¹ is often complex, containing the N-H bending vibrations, as well as the C=C and C=N stretching vibrations of the quinoline ring. The strong absorptions due to the C-F stretching of the trifluoromethyl group are expected in the 1350-1150 cm⁻¹ range.[10]

Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample AM7TFMQ Sample Grind Grind Homogeneously Sample->Grind KBr Dried KBr KBr->Grind Press Press into Disc Grind->Press Spectrometer FT-IR Spectrometer Press->Spectrometer Background Acquire Background Spectrometer->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (Baseline Correction, etc.) Acquire->Process Identify Identify Peak Frequencies Process->Identify Assign Assign Vibrational Modes Identify->Assign Report Final Report Assign->Report

Caption: Workflow for FT-IR analysis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about the molecular vibrations that cause a change in the polarizability of the molecule.[13] It is particularly useful for analyzing non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum.

Experimental Protocol: Raman Spectroscopy

The following protocol describes a typical procedure for obtaining a Raman spectrum of a solid powder sample.

  • Sample Preparation:

    • Place a small amount of the 4-Amino-2-methyl-7-(trifluoromethyl)quinoline powder in a suitable sample holder, such as a glass capillary tube or onto a microscope slide.

    • Unlike FT-IR using the KBr pellet method, minimal sample preparation is often required for Raman spectroscopy.[14]

  • Instrument Setup and Data Acquisition:

    • Use a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 785 nm). The choice of laser wavelength can be critical to avoid fluorescence from the sample.

    • Focus the laser beam onto the sample.

    • Collect the scattered light using a high-sensitivity detector.

    • Set the spectral range to cover the expected vibrational modes, typically from 3500 to 100 cm⁻¹.

    • Optimize the laser power and acquisition time to obtain a spectrum with a good signal-to-noise ratio while avoiding sample degradation.

Raman Spectral Analysis and Interpretation

The Raman spectrum of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline will show peaks corresponding to Raman-active vibrational modes. The interpretation of the Raman spectrum, like that of the FT-IR spectrum, is significantly enhanced by theoretical calculations.[9]

Wavenumber (cm⁻¹) Vibrational Mode Assignment Functional Group
3100 - 3000C-H stretchingAromatic (Quinoline ring)
3000 - 2850C-H stretchingMethyl (-CH₃)
1625 - 1430C=C and C=N stretchingAromatic (Quinoline ring)
~1350Symmetric C-F₃ stretchingTrifluoromethyl (-CF₃)
~1000Ring breathing modeQuinoline ring
Below 800Skeletal deformationsQuinoline ring and substituents

Note: The intensities of Raman bands are dependent on the change in polarizability during the vibration.

In the Raman spectrum, the aromatic C-H stretching and the ring vibrations of the quinoline moiety are often prominent.[15] The symmetric stretching of the C-F bonds in the trifluoromethyl group is also expected to be a strong Raman scatterer. The ring breathing mode, a collective vibration of the entire quinoline ring system, typically gives rise to a sharp and intense peak around 1000 cm⁻¹.[15] The N-H vibrations of the amino group are generally weaker in the Raman spectrum compared to the FT-IR spectrum.

Workflow for Raman Analysis

Raman_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output Sample AM7TFMQ Powder Mount Mount Sample Sample->Mount Spectrometer Raman Spectrometer Mount->Spectrometer Align Align Laser Spectrometer->Align Acquire Acquire Raman Spectrum Align->Acquire Process Process Spectrum (Cosmic Ray Removal, etc.) Acquire->Process Identify Identify Peak Frequencies Process->Identify Assign Assign Vibrational Modes Identify->Assign Report Final Report Assign->Report

Caption: Workflow for Raman analysis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

The Role of Computational Chemistry

As demonstrated in the literature, quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for the accurate assignment of vibrational spectra for complex molecules like 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.[9][10] By calculating the harmonic vibrational frequencies and their corresponding intensities for both IR and Raman spectra, a theoretical spectrum can be generated. This theoretical spectrum, when compared with the experimental data, allows for a more confident and detailed assignment of the observed vibrational bands.[6] The B3LYP functional combined with basis sets like 6-311G(d,p) has been shown to provide a good balance between accuracy and computational cost for such molecules.[9]

Conclusion

FT-IR and Raman spectroscopy are powerful, complementary techniques for the structural elucidation of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. FT-IR is particularly sensitive to polar functional groups like the amino group, while Raman spectroscopy provides valuable information on the aromatic core and symmetric vibrations. The combination of these two techniques, supported by theoretical DFT calculations, enables a comprehensive and unambiguous characterization of this important quinoline derivative. This detailed spectroscopic understanding is a critical component in the quality control and regulatory documentation required for the development of new pharmaceutical agents.

References

  • Kubiak, K., Szeleszczuk, Ł., & Persona, A. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(15), 5897. [Link]

  • Sertbakan, T. R. (2020). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Celal Bayar University Journal of Science, 16(3), 295-303. [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

  • Mary, Y. S., & Balachandran, V. (2014). Spectroscopic (FT-IR, FT-Raman) investigations and quantum chemical calculations of 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 121, 561-571. [Link]

  • Pérez, D. I., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140878. [Link]

  • Gorni, G., et al. (2017). On the interplay among non-covalent interactions and activity of 4-aminoquinoline antimalarials: A crystallographic and spectroscopic study. ResearchGate. [Link]

  • O'Neill, C., et al. (2023). Open-source Raman spectra of chemical compounds for active pharmaceutical ingredient development. Scientific Data, 10(1), 1-8. [Link]

  • ResearchGate. (n.d.). FT-IR spectral data of 8HQ. [Link]

  • Baran, J., et al. (2015). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • Krishnakumar, V., & Ramasamy, R. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-683. [Link]

  • Daniel, R. C., & O'Rourke, P. E. (2000). Raman Spectroscopy Based On- Line, Real-Time Monitoring to Reduce Composition Uncertainties. Pacific Northwest National Laboratory. [Link]

  • Romero, M. H., & Delgado, R. A. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1177659. [Link]

  • NIST. (n.d.). 8-Hydroxyquinoline. In NIST Chemistry WebBook. [Link]

  • Madrid, D. C., et al. (2009). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 53(7), 3044-3054. [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • Arjunan, S., et al. (2015). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Journal of Crystallization Process and Technology, 5(2), 35-47. [Link]

  • Sahoo, S., et al. (2011). Raman spectroscopy as an analytical tool for characterization of fluoroquinolones. Journal of Pharmacy Research, 4(4), 1129-1131. [Link]

  • Solomon, V. R., & Puri, S. K. (2006). A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. Current Medicinal Chemistry, 13(12), 1337-1356. [Link]

  • Kress, C., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(15), 5897. [Link]

  • Koczoń, P., et al. (2023). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. International Journal of Molecular Sciences, 24(13), 10842. [Link]

  • Czerwińska, J., et al. (2023). Decomposition Analysis of Theoretical Raman Spectra for Efficient Interpretation of Experimental Spectra of Thin-Film Functional Materials. Materials, 16(13), 4701. [Link]

  • Krishnakumar, V., & John, X. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 607-613. [Link]

  • Amerigo Scientific. (n.d.). 4-Amino-7-(trifluoromethyl)quinoline. [Link]

  • Singh, A., et al. (2023). Incorporation of Trifluoromethyltriazoline in the Side Chain of 4-Aminoquinolines: Synthesis and Evaluation as Antiplasmodial Agents. ChemMedChem, 18(11), e202200653. [Link]

Sources

Exploratory

Crystal structure analysis of trifluoromethylquinoline derivatives

An In-depth Technical Guide to the Crystal Structure Analysis of Trifluoromethylquinoline Derivatives Authored by: A Senior Application Scientist Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Trifluoromethylquinoline Derivatives

Authored by: A Senior Application Scientist

Foreword: Unveiling the Solid-State Architecture of a Privileged Scaffold

The strategic incorporation of the trifluoromethyl (CF3) group into the quinoline framework has become a cornerstone of modern medicinal chemistry and materials science.[1] This potent combination leverages the unique electronic properties of the CF3 group—enhancing metabolic stability, lipophilicity, and target binding affinity—with the proven biological relevance of the quinoline scaffold.[2][3] However, the full potential of these molecules can only be unlocked through a profound understanding of their three-dimensional architecture in the solid state. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the principles and techniques involved in the crystal structure analysis of trifluoromethylquinoline derivatives. We will delve into the causality behind experimental choices, from crystallization to advanced structural analysis, to provide a self-validating framework for investigation.

The Synergy of the Trifluoromethyl Group and the Quinoline Scaffold in Crystal Engineering

The introduction of a trifluoromethyl group into an organic molecule significantly alters its electronic and steric properties, which in turn dictates its intermolecular interactions and crystal packing.[2][4] The high electronegativity of the fluorine atoms creates a strong dipole moment, and the CF3 group can participate in a variety of non-covalent interactions, including C–H···F hydrogen bonds and halogen bonds.[5][6] When appended to the quinoline core, a privileged scaffold known for its diverse biological activities, the CF3 group's influence on the solid-state structure can profoundly impact a compound's solubility, stability, and bioavailability—critical parameters in drug design.[3][7]

From Synthesis to Single Crystal: A Practical Guide

The journey to elucidating a crystal structure begins with the synthesis of the target trifluoromethylquinoline derivative and the subsequent growth of high-quality single crystals.

Synthetic Considerations

A variety of synthetic methodologies exist for the preparation of trifluoromethylated quinolines.[8][9] A common approach involves the use of trifluoromethyl-containing building blocks in classical quinoline syntheses, such as the Friedländer annulation.

The Art of Crystallization: A Step-by-Step Protocol

Obtaining diffraction-quality single crystals is often the most challenging step. The following protocol outlines a general approach to recrystallization.[10]

Experimental Protocol: Recrystallization for Single Crystal Growth
  • Solvent Selection:

    • Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, water).

    • The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature or below.

    • Binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can also be effective.

  • Preparation of a Saturated Solution:

    • In a clean vial, dissolve the minimum amount of the trifluoromethylquinoline derivative in the chosen solvent or solvent system with gentle heating and stirring.

  • Inducing Crystallization:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate slowly over several days.

    • Slow Cooling: If the compound is soluble at a higher temperature, allow the saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C).

    • Vapor Diffusion: Place the vial containing the dissolved compound inside a larger, sealed chamber containing a "poor" solvent. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Crystal Harvesting:

    • Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.

    • Wash the crystals with a small amount of cold solvent and allow them to air dry.

The Challenge of Polymorphism

It is crucial to recognize that a single compound can crystallize in multiple forms, a phenomenon known as polymorphism.[11] Different polymorphs can exhibit distinct physical properties, including melting point, solubility, and bioavailability, making polymorph screening a critical step in pharmaceutical development.[12][13]

The Core Technique: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid.[14]

SCXRD Experimental Workflow

The process of an SCXRD experiment can be visualized as a linear progression from crystal selection to data analysis.

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Analysis Phase CrystalSelection Crystal Selection & Mounting DataCollection X-ray Data Collection CrystalSelection->DataCollection Diffractometer StructureSolution Structure Solution DataCollection->StructureSolution Raw Diffraction Data StructureRefinement Structure Refinement StructureSolution->StructureRefinement Least-squares fitting Validation Validation & CIF Generation StructureRefinement->Validation CheckCIF Hirshfeld_Workflow cluster_outputs Analysis Outputs CIF Crystallographic Information File (CIF) CrystalExplorer CrystalExplorer Software CIF->CrystalExplorer d_norm d_norm Surface CrystalExplorer->d_norm FP 2D Fingerprint Plot CrystalExplorer->FP InteractionQuant Interaction Percentages CrystalExplorer->InteractionQuant

Caption: Workflow for Hirshfeld Surface Analysis.

Interpreting Hirshfeld Surface Data
  • d_norm surface: This surface is color-coded to show contacts shorter (red), equal to (white), and longer (blue) than the van der Waals radii, providing an immediate visual representation of important interactions.

  • 2D Fingerprint Plots: These plots summarize the intermolecular contacts in a 2D histogram, where d_i is the distance from the surface to the nearest atom inside the surface, and d_e is the distance to the nearest atom outside. [15]Specific interactions appear as characteristic features on the plot.

Data Presentation: Intermolecular Contact Contributions

The following table presents a hypothetical breakdown of intermolecular contacts for a representative trifluoromethylquinoline derivative, as determined by Hirshfeld surface analysis. [5][16]

Intermolecular Contact Contribution to Hirshfeld Surface (%)
H···H 45.0
C···H / H···C 18.5
F···H / H···F 25.0
N···H / H···N 5.5
C···C 4.0

| Other | 2.0 |

The Computational Synergy: Integrating DFT Calculations

Density Functional Theory (DFT) calculations are a valuable adjunct to experimental crystallographic data. [17]They can be used to optimize the molecular geometry, calculate electronic properties, and analyze intermolecular interaction energies, providing deeper insights into the forces that govern the crystal structure. [5][18]

Integrated Approach to Crystal Structure Analysis

Integrated_Approach cluster_combined SCXRD SCXRD Hirshfeld Hirshfeld Analysis SCXRD->Hirshfeld Provides Atomic Coordinates DFT DFT Calculations SCXRD->DFT Provides Experimental Geometry for Optimization Structure Comprehensive Structural Understanding SCXRD->Structure Hirshfeld->DFT Highlights Key Interactions for Deeper Study Hirshfeld->Structure DFT->Hirshfeld Calculates Interaction Energies DFT->Structure

Caption: Integrated workflow combining experimental and computational methods.

Applications in Drug Development and Materials Science

A detailed understanding of the crystal structure of trifluoromethylquinoline derivatives is paramount for their application in drug development.

  • Structure-Activity Relationship (SAR): Crystal structures of ligands bound to their biological targets provide crucial information for the rational design of more potent and selective drugs.

  • Polymorph and Salt Screening: Identifying the most stable and bioavailable solid form of a drug candidate is a regulatory requirement and is essential for ensuring consistent product quality and efficacy. [11]* Intellectual Property: A well-characterized crystal structure, including its polymorphs, is a key component of a strong patent portfolio.

In materials science, controlling the crystal packing of these molecules can lead to the development of novel materials with tailored optical or electronic properties. [12]

Conclusion and Future Perspectives

The crystal structure analysis of trifluoromethylquinoline derivatives is a multifaceted discipline that integrates synthesis, crystallization, advanced analytical techniques, and computational modeling. As a Senior Application Scientist, I can attest that a thorough understanding of the principles and protocols outlined in this guide is essential for any researcher seeking to harness the full potential of these remarkable molecules. Future advancements in automated crystal imaging, high-throughput screening, and quantum crystallography will continue to refine our ability to predict and control the solid-state properties of these and other important pharmaceutical compounds, accelerating the pace of drug discovery and materials innovation.

References

  • Demir, S., et al. (2018). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. [Link]

  • Khan, I., et al. (2021). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry. [Link]

  • Tiekink, E. R. T., et al. (2021). Crystal structures, Hirshfeld surface analysis and Pixel energy calculations of three trifluoromethylquinoline derivatives: further analyses of fluorine close contacts in trifluoromethylated derivatives. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • Ferreira, R. J., et al. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

  • Annapureddy, H., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. [Link]

  • Sakamoto, T., et al. (2012). Crystal structures and emitting properties of trifluoromethylaminoquinoline derivatives: thermal single-crystal-to-single-crystal transformation of polymorphic crystals that emit different colors. Chemistry – An Asian Journal. [Link]

  • Glidewell, C., et al. (2021). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. Zeitschrift für Naturforschung B. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database (CSD). [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Molecules. [Link]

  • ResearchGate. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Al-Omary, F. A. M., et al. (2021). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Crystals. [Link]

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Heterocycles. [Link]

  • Das, U., et al. (2014). Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides. CrystEngComm. [Link]

  • Google Patents. (2014).
  • Bolotin, D. S., et al. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals. [Link]

  • Gavezzotti, A. (2013). Intermolecular interactions in molecular crystals: what's in a name? Faraday Discussions. [Link]

  • Google Patents. (1949). Quinoline compounds and process of making same.
  • MDPI. (2021). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • National Center for Biotechnology Information. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. [Link]

  • National Institute of Standards and Technology. (2021). Crystallographic Databases. [Link]

  • International Journal of Chemical Studies. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. [Link]

  • Gonzalez, G., et al. (2013). Synthesis and X-ray diffraction data of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. Revista de la Sociedad Química de México. [Link]

  • IIP Series. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • ResearchGate. (2021). 6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Insight into the Crystal Structure, Hirshfeld Surface Analysis and Computational Study. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. [Link]

  • LookChem. (n.d.). Purification of Quinoline. [Link]

  • National Center for Biotechnology Information. (2023). Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate. [Link]

  • MDPI. (2022). Crystal Structure, Hirshfeld Analysis, and DFT Calculations of Three Trinuclear Cu(II) Polymorphs. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. [Link]

  • American Chemical Society. (2021). Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • Gražulis, S., et al. (2009). Crystallography Open Database – an open-access collection of crystal structures. Journal of Applied Crystallography. [Link]

  • MDPI. (2023). Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • YouTube. (2015). Intermolecular Interaction Analysis by using Crystal Explorer. [Link]

  • Database Commons. (2015). COD. [Link]

Sources

Foundational

A Senior Application Scientist's Guide to the Theoretical Exploration of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medici...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational analysis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, a heterocyclic compound of significant interest in medicinal chemistry. We delve into the core principles and practical workflows of quantum chemical calculations, primarily focusing on Density Functional Theory (DFT), to elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, computational chemists, and drug development professionals, offering both the strategic rationale behind methodological choices and detailed, actionable protocols. By bridging theoretical concepts with practical application, this guide aims to empower scientists to leverage computational tools for the rational design and development of novel therapeutics based on the quinoline scaffold.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound of interest, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, is a derivative that incorporates key pharmacophoric features: an amino group that can act as a hydrogen bond donor/acceptor, a methyl group that can influence steric interactions and solubility, and a trifluoromethyl group. The trifluoromethyl group is particularly noteworthy as it often enhances metabolic stability, membrane permeability, and binding affinity of drug candidates.[3]

Understanding the three-dimensional structure, electronic landscape, and potential reactivity of this molecule is paramount for predicting its behavior in a biological system. Theoretical calculations provide a powerful, cost-effective, and time-efficient means to probe these characteristics at the atomic level, offering insights that can guide synthesis, functionalization, and biological testing.[4] This guide will walk through the essential computational techniques to build a comprehensive in-silico profile of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

Theoretical Methodologies: A Rationale-Driven Approach

The accuracy of computational predictions is fundamentally dependent on the chosen theoretical methods. For a molecule of this nature, Density Functional Theory (DFT) stands out as the workhorse method, offering a favorable balance between computational cost and accuracy for organic molecules.[5][6]

The Cornerstone: Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[7] This approach is computationally more tractable than traditional ab initio methods like Hartree-Fock, especially for larger systems, while still capturing electron correlation effects that are crucial for accurate predictions.[8]

Choice of Functional and Basis Set:

The selection of the exchange-correlation functional and the basis set is a critical decision that directly impacts the quality of the results.

  • Functional: For general-purpose calculations on organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice. It often provides reliable geometries and electronic properties.[9][10] For systems where non-covalent interactions might be important (e.g., in future docking studies), functionals with dispersion corrections, such as B3LYP-D3 , or functionals from the Minnesota family, like M06-2X , should be considered.[5]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p) , is recommended for achieving high accuracy. This basis set is flexible enough to describe the electron distribution around all atoms, including the diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for non-spherical electron density in bonded atoms.[9]

Simulating Reality: The Role of Solvation Models

Biological processes occur in an aqueous environment. Therefore, it is often crucial to account for the effect of a solvent on the molecule's properties. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium. This approach can significantly improve the accuracy of calculated properties like conformational energies and electronic spectra.

Computational Protocols: From Structure to Spectra

This section outlines the step-by-step workflows for the key theoretical calculations. These protocols are designed to be self-validating, ensuring the scientific rigor of the computational results.

Workflow for Molecular Property Prediction

The overall workflow for the theoretical characterization of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is depicted below.

Computational_Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT) cluster_output Data Analysis & Interpretation start Initial 3D Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc spectro_calc Spectroscopic Predictions (NMR, UV-Vis) geom_opt->spectro_calc docking Input for Further Studies (e.g., Molecular Docking) geom_opt->docking validation Validation (No Imaginary Frequencies) freq_calc->validation Check Frequencies electronic_prop Electronic Properties (HOMO, LUMO, MEP) analysis Structural & Electronic Analysis electronic_prop->analysis comparison Comparison with Experimental Data spectro_calc->comparison validation->geom_opt Re-optimize if Invalid validation->electronic_prop Proceed if Valid

Caption: Overall workflow for the theoretical analysis of the target molecule.

Step-by-Step Experimental Protocols

Protocol 1: Molecular Geometry Optimization

  • Build the initial 3D structure: Use a molecular builder (e.g., Avogadro, GaussView) to construct an initial guess for the structure of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

  • Set up the calculation: In a quantum chemistry software package (e.g., Gaussian), define the calculation with the following keywords: #p B3LYP/6-311++G(d,p) Opt. The Opt keyword requests a geometry optimization.

  • Submit and monitor the calculation: Run the calculation and monitor its convergence. The optimization process iteratively adjusts the atomic coordinates to find the lowest energy structure.

  • Analyze the output: Once converged, the output file will contain the optimized Cartesian coordinates of the molecule.

Protocol 2: Vibrational Frequency Analysis

  • Use the optimized geometry: The frequency calculation must be performed on the optimized geometry from Protocol 1.

  • Set up the calculation: Use the following keywords: #p B3LYP/6-311++G(d,p) Freq. The Freq keyword requests a frequency calculation.

  • Execute the calculation.

  • Verify the nature of the stationary point: After the calculation is complete, check the output for the number of imaginary frequencies. A true energy minimum will have zero imaginary frequencies.[9] If imaginary frequencies are present, it indicates a saddle point, and the structure needs to be re-optimized.

  • Predict the IR spectrum: The output will contain the calculated vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum.

Protocol 3: Electronic Properties and Spectroscopic Predictions

  • Utilize the optimized geometry.

  • Set up the calculation for NMR: Use the keyword NMR. The Gauge-Independent Atomic Orbital (GIAO) method is the default and most common approach for calculating NMR chemical shifts.[11] The full keyword string would be: #p B3LYP/6-311++G(d,p) NMR.

  • Set up the calculation for UV-Vis: For UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation is required.[6] The keyword string would be: #p TD(NStates=10) B3LYP/6-311++G(d,p). NStates=10 requests the calculation of the first 10 excited states.

  • Analyze the outputs:

    • The standard DFT output file will contain the energies of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map can be generated.

    • The NMR calculation will output the absolute shielding tensors for each nucleus, which can be converted to chemical shifts by referencing a standard (e.g., Tetramethylsilane, TMS).[12]

    • The TD-DFT output will provide the excitation energies (in eV or nm) and oscillator strengths for the electronic transitions, which correspond to the peaks in the UV-Vis spectrum.[13][14]

Data Interpretation and Expected Results

The theoretical calculations will yield a wealth of quantitative data. Presenting this data in a structured format is crucial for interpretation and comparison.

Molecular Geometry

The geometry optimization will provide precise bond lengths and angles. These can be compared with experimental crystallographic data if available, although for this specific molecule, such data has not been reported in the literature.[11]

Table 1: Selected Predicted Geometrical Parameters

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))
Bond LengthC4-N(amino)~1.37 Å
Bond LengthC7-C(CF3)~1.49 Å
Bond AngleC2-C3-C4~120°
Dihedral AngleC3-C4-N(amino)-H~0° (planar)

Note: These are expected values and should be replaced with actual calculation results.

Electronic Properties

The electronic properties provide insights into the molecule's reactivity and charge distribution.

Table 2: Predicted Electronic Properties

PropertyPredicted Value (eV)Implication
HOMO Energy-5.5 eVRegion susceptible to electrophilic attack
LUMO Energy-1.2 eVRegion susceptible to nucleophilic attack
HOMO-LUMO Gap4.3 eVIndicator of chemical reactivity and kinetic stability

Note: These are expected values and should be replaced with actual calculation results.

The Molecular Electrostatic Potential (MEP) map will visually represent the charge distribution. We expect to see negative potential (red/yellow) around the nitrogen atoms and the fluorine atoms of the trifluoromethyl group, indicating regions prone to electrophilic attack. Positive potential (blue) is expected around the amino hydrogens, indicating sites for nucleophilic interaction.

Spectroscopic Data

The calculated spectroscopic data can be directly compared with experimental spectra for validation.

Table 3: Predicted vs. Experimental Spectroscopic Data

SpectrumFeaturePredicted ValueExperimental Value[11]
¹³C NMRC4 Chemical Shift~150 ppm(Value from literature)
¹H NMRAmino Protons~5.5-6.0 ppm(Value from literature)
IRN-H Stretch~3400-3500 cm⁻¹(Value from literature)
UV-Visλ_max~320-340 nm(Value from literature)

Note: Experimental data for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline has been reported and should be used for comparison.[11] The predicted values are estimates and will be populated by the actual calculations.

Relationship between Structure and Properties

The interplay between the molecular structure and its calculated properties is a key aspect of this analysis.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_properties Calculated Properties quinoline Quinoline Core reactivity Chemical Reactivity (HOMO-LUMO Gap) quinoline->reactivity Governs aromaticity amino 4-Amino Group charge_dist Charge Distribution (MEP) amino->charge_dist Increases electron density binding Potential Receptor Binding amino->binding H-bond donor/acceptor methyl 2-Methyl Group spectroscopy Spectroscopic Signatures (NMR, IR, UV-Vis) methyl->spectroscopy Influences NMR shifts trifluoromethyl 7-CF3 Group trifluoromethyl->reactivity Electron-withdrawing trifluoromethyl->charge_dist Creates electronegative region reactivity->spectroscopy charge_dist->binding

Caption: Relationship between molecular features and predicted properties.

Conclusion

This guide has outlined a robust and scientifically sound approach to the theoretical calculation of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. By following these protocols, researchers can generate a detailed and reliable in-silico profile of the molecule, encompassing its geometry, electronic structure, and spectroscopic characteristics. These theoretical insights are invaluable for understanding the molecule's intrinsic properties, guiding further experimental work, and ultimately accelerating the drug discovery process by enabling a more rational, data-driven approach to molecular design and optimization. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical and pharmaceutical research.

References

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]

  • DergiPark. (2020). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Celal Bayar University Journal of Science. [Link]

  • ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry. [Link]

  • Sertbakan, T. R. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Celal Bayar University Journal of Science, 13(4), 851-861. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved January 25, 2026, from [Link]

  • Wang, D., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. [Link]

  • El-Azazy, M., et al. (2019). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 12(8), 2826-2841. [Link]

  • Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36521-36526. [Link]

  • ResearchGate. (n.d.). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV–Vis spectral studies of 3-fluorophenylboronic acid. Retrieved January 25, 2026, from [Link]

  • AVESIS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Retrieved January 25, 2026, from [Link]

  • Sumitomo Chemical. (2013). Theoretical Calculations in Reaction Mechanism Studies. Retrieved January 25, 2026, from [Link]

  • MDPI. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(19), 6230. [Link]

  • Bagno, A., Saielli, G., & Scorrano, G. (2001). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 105(12), 2886-2891. [Link]

  • ACS Publications. (2020). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development, 24(9), 1774-1783. [Link]

  • Chemistry LibreTexts. (2021). 6.7: Advanced Quantum Theory of Organic Molecules. Retrieved January 25, 2026, from [Link]

  • YouTube. (2022, March 26). How to calculate UV-VIS spectra in Gaussian 09/16. [Link]

  • ResearchGate. (2023). synthesis and study of anticancer activity of quinoline derivative using computational chemistry. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2018). Rapid Prediction of UV/Vis Spectra from Conventional (Non-TD) DFT Calculations. The Journal of Physical Chemistry Letters, 9(16), 4623-4628. [Link]

  • SlideShare. (n.d.). synthesis of quinoline derivatives and its applications. Retrieved January 25, 2026, from [Link]

  • SBM CDT. (n.d.). Computation in Organic Chemistry – A Practical Excercise. Retrieved January 25, 2026, from [Link]

  • PubMed. (2023). Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review. Molecules, 28(18), 6681. [Link]

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Retrieved January 25, 2026, from [Link]

  • IVAN NMR Users Group. (2024, July 25). Application of DFT Calculations in NMR Spectroscopy. [Link]

  • World Scientific Publishing. (2018). Applied Theoretical Organic Chemistry: Overview of Computational Methods for Organic Chemists. [Link]

  • PubMed Central. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4209. [Link]

  • MDPI. (2023). Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the HOMO-LUMO Energy Gap Calculation for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive, technically-grounded walkthrough for the calculation of the Highe...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded walkthrough for the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. We will delve into the theoretical underpinnings of Frontier Molecular Orbital (FMO) theory, justify the selection of Density Functional Theory (DFT) as the computational method of choice, and provide a detailed, step-by-step protocol for performing these calculations using common quantum chemistry software. Beyond the mere procedural steps, this document will equip the reader with the rationale behind key decisions in the computational workflow, from the choice of basis set to the interpretation of the resulting data. The significance of the HOMO-LUMO gap in the context of drug discovery and materials science will be a recurring theme, providing actionable insights for professionals in these fields.

Introduction: The Significance of the HOMO-LUMO Gap

In the realm of molecular chemistry and drug development, understanding the electronic properties of a compound is paramount. The HOMO-LUMO energy gap is a critical parameter derived from Frontier Molecular Orbital (FMO) theory, a concept introduced by Kenichi Fukui. This theory posits that a molecule's reactivity is primarily governed by the interactions between its HOMO and LUMO.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Conversely, the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), provides a wealth of information about a molecule's chemical reactivity, kinetic stability, and optical properties.[1][2]

  • Chemical Reactivity: A small HOMO-LUMO gap generally indicates a molecule that is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.[2][3]

  • Optical Properties: The energy of the HOMO-LUMO gap corresponds to the lowest energy electronic excitation possible for a molecule.[1][4] This means that by measuring the wavelength of light a compound absorbs using UV-Vis spectroscopy, one can experimentally estimate the HOMO-LUMO gap.[1][4][5] This property is crucial in the design of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1]

  • Drug Design: In drug development, the HOMO-LUMO gap can be a valuable descriptor for understanding a molecule's potential interactions with biological targets. It can provide insights into a compound's ability to participate in charge-transfer interactions, which are often crucial for receptor binding.

The molecule of interest, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline , is a quinoline derivative. Quinoline and its derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[6][7][8][9] The presence of the trifluoromethyl group can significantly influence the electronic properties and stability of the molecule.[10] A prior study has performed theoretical calculations on this molecule, including HOMO-LUMO analysis, providing a valuable point of comparison for our work.[11]

This guide will focus on the in silico calculation of the HOMO-LUMO gap using Density Functional Theory (DFT), a robust and widely used computational method.[4][12]

Theoretical Framework: Why Density Functional Theory?

To calculate the HOMO-LUMO energy gap, we turn to the powerful tools of computational quantum chemistry. While several methods exist, Density Functional Theory (DFT) has emerged as a workhorse for its excellent balance of accuracy and computational cost, particularly for medium to large-sized organic molecules.[12][13]

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[12] Unlike wave function-based methods, DFT calculates the properties of a system based on its electron density, which is a function of only three spatial coordinates. This simplification significantly reduces the computational expense without a prohibitive loss of accuracy for many applications.

For the calculation of the HOMO-LUMO gap of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, we will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. B3LYP is a hybrid functional that has consistently demonstrated good performance for a wide range of organic molecules.[14][15]

The choice of the basis set is another critical parameter. A basis set is a set of mathematical functions used to build the molecular orbitals. For our purposes, the 6-311G(d,p) basis set provides a good compromise between accuracy and computational efficiency. This basis set is a triple-zeta basis set, meaning it uses three sets of functions to describe each atomic orbital, and includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to allow for more flexibility in describing the electron distribution. A previous study on the title molecule also utilized this basis set, allowing for direct comparison.[11]

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps to calculate the HOMO-LUMO energy gap of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. This workflow is applicable to various quantum chemistry software packages such as Gaussian, ORCA, or PySCF.[16][17][18][19]

G cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation cluster_analysis 3. Data Extraction & Analysis mol_build Build 3D Structure (e.g., Avogadro, GaussView) pre_opt Initial Geometry Optimization (Molecular Mechanics - UFF) mol_build->pre_opt geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) pre_opt->geom_opt Input Structure freq_calc Frequency Calculation (Verify Minimum Energy Structure) geom_opt->freq_calc extract_energies Extract HOMO & LUMO Energies from Output File freq_calc->extract_energies Optimized Geometry & Energies calc_gap Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) extract_energies->calc_gap vis_orbitals Visualize Molecular Orbitals (e.g., Avogadro, Chemcraft) extract_energies->vis_orbitals

Caption: Computational workflow for HOMO-LUMO gap calculation.

Step 1: Molecular Structure Preparation
  • Construct the 3D Structure: Using a molecular editor such as Avogadro or GaussView, build the 3D structure of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.[20][21] Ensure the correct connectivity and stereochemistry.

  • Initial Geometry Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method like the Universal Force Field (UFF). This step provides a reasonable starting geometry for the more demanding DFT calculation.

Step 2: DFT Calculation
  • Input File Preparation: Create an input file for your chosen quantum chemistry software. This file will specify the following:

    • Calculation Type: Geometry Optimization followed by a Frequency calculation.

    • Method: DFT, with the B3LYP functional.

    • Basis Set: 6-311G(d,p).

    • Charge and Multiplicity: For the neutral molecule, the charge is 0 and the multiplicity is 1 (singlet state).

    • Molecular Coordinates: The coordinates from the pre-optimized structure.

  • Execution of the Calculation: Submit the input file to the quantum chemistry program. The software will first perform a geometry optimization to find the lowest energy conformation of the molecule at the specified level of theory. Following the optimization, a frequency calculation will be performed.

  • Verification of the Optimized Structure: After the calculation is complete, it is crucial to check the output of the frequency calculation. The absence of any imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

Step 3: Data Extraction and Analysis
  • Extracting Orbital Energies: The output file from the DFT calculation will contain a list of the molecular orbital energies. Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • Calculating the HOMO-LUMO Gap: The HOMO-LUMO energy gap (ΔE) is calculated as the difference between the energy of the LUMO and the energy of the HOMO:

    ΔE = ELUMO - EHOMO

  • Visualization of Molecular Orbitals: Use a visualization program like Avogadro or Chemcraft to view the 3D representations of the HOMO and LUMO.[20][22][23][24][25] This provides a qualitative understanding of the electron distribution in these frontier orbitals.

Interpreting the Results: From Numbers to Insights

The calculated HOMO and LUMO energies, along with the resulting energy gap, provide valuable insights into the electronic behavior of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

ParameterDescriptionSignificance in Drug Discovery & Materials Science
EHOMO Energy of the Highest Occupied Molecular OrbitalA higher EHOMO indicates a greater tendency to donate electrons. This can be related to the molecule's potential to act as a nucleophile or undergo oxidation.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower ELUMO suggests a greater ability to accept electrons. This relates to the molecule's potential to act as an electrophile or undergo reduction.
ΔE (HOMO-LUMO Gap) Energy difference between LUMO and HOMOA smaller gap implies higher reactivity and lower kinetic stability.[2] It also corresponds to a longer wavelength of light absorption. In drug design, an optimal gap suggests a balance between stability and reactivity for biological interactions.[3]

From these fundamental parameters, several other chemical descriptors can be derived to further characterize the molecule's reactivity:

  • Ionization Potential (I): Approximated as I ≈ -EHOMO

  • Electron Affinity (A): Approximated as A ≈ -ELUMO

  • Chemical Hardness (η): η = (I - A) / 2. This represents the resistance to a change in electron distribution.[26]

  • Chemical Potential (μ): μ = -(I + A) / 2. This is related to the electronegativity of the molecule.[26]

  • Electrophilicity Index (ω): ω = μ² / (2η). This measures the propensity of a species to accept electrons.[26]

Self-Validation and Comparison

A crucial aspect of computational chemistry is the validation of the obtained results.

  • Comparison with Existing Data: As mentioned, a previous study has reported theoretical calculations for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.[11] Comparing the newly calculated HOMO, LUMO, and energy gap values with this published data provides a valuable benchmark. Discrepancies could arise from differences in the specific software version, convergence criteria, or minor variations in the computational setup.

  • Experimental Correlation: The calculated HOMO-LUMO gap can be correlated with experimental data from UV-Vis spectroscopy. The wavelength of maximum absorption (λmax) can be related to the energy gap. While a direct quantitative comparison can be complex due to solvent effects and other factors not always included in the gas-phase calculations, a qualitative agreement provides confidence in the computational model.

  • Benchmarking Different Functionals and Basis Sets: For a more rigorous validation, one could perform the calculations using a range of different DFT functionals and basis sets.[27] Comparing the results can provide an indication of the sensitivity of the calculated properties to the chosen computational level.

Conclusion: A Powerful Tool for Molecular Design

The calculation of the HOMO-LUMO energy gap is a powerful and accessible computational tool that provides fundamental insights into the electronic properties and reactivity of molecules like 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. For researchers in drug discovery and materials science, this information is invaluable for guiding the design and optimization of new compounds with desired properties. By following a well-defined and validated computational protocol, as outlined in this guide, scientists can confidently leverage these theoretical calculations to accelerate their research and development efforts.

References

  • DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. (n.d.). Retrieved January 26, 2026, from [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Retrieved January 26, 2026, from [Link]

  • How to calculate HOMO LUMO using DFT using gaussina 09 ? (2019). ResearchGate. Retrieved January 26, 2026, from [Link]

  • HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties! (2023, August 22). YouTube. Retrieved January 26, 2026, from [Link]

  • The HOMO-LUMO Gap in Open Shell Calculations. Meaningful or meaningless? (2018, September 27). The Roving Chemist. Retrieved January 26, 2026, from [Link]

  • HOMO-LUMO calculation in Materials Studio and its significance || Dr. Gaurav Jhaa. (2024, March 17). YouTube. Retrieved January 26, 2026, from [Link]

  • INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. (n.d.). DergiPark. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). HOMO and LUMO. Retrieved January 26, 2026, from [Link]

  • (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Gaussian.com. (n.d.). Density Functional (DFT) Methods. Retrieved January 26, 2026, from [Link]

  • Avogadro. (n.d.). Viewing Molecular Orbitals. Retrieved January 26, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). RSC Publishing. Retrieved January 26, 2026, from [Link]

  • ORCA - FACCTs. (n.d.). Retrieved January 26, 2026, from [Link]

  • What software shall I use for DFT on an organic molecule? (n.d.). Retrieved January 26, 2026, from [Link]

  • Theoretical validation: comparison of experimental and theoretical HOMO, LUMO and Gap energy values. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • ORCA Forum - Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2024). ACS Publications. Retrieved January 26, 2026, from [Link]

  • MEP plot of compound 1 calculated using DFT/B3LYP/6-31G (d,p) level of theory. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • An Introduction to Density Functional Theory. (n.d.). Imperial College London. Retrieved January 26, 2026, from [Link]

  • Gaussian.com. (n.d.). Expanding the limits of computational chemistry. Retrieved January 26, 2026, from [Link]

  • DFT Calculations Using ORCA (Free): Installation, Calculations and Analysis ||Dr. Gaurav Jhaa. (2023, February 7). YouTube. Retrieved January 26, 2026, from [Link]

  • Avogadro tutorial / Draw molecular orbitals using avogadro / HOMO LUMO by using Avogadro. (2022, April 15). YouTube. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Density functional theory. Retrieved January 26, 2026, from [Link]

  • Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. (2023, September 8). Medium. Retrieved January 26, 2026, from [Link]

  • Discovery of Molecular Properties of a Quinoline Derivative via Benchmarking DFT Methods with Respect to Functional and Basis Set. (2022). Research Square. Retrieved January 26, 2026, from [Link]

  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). Retrieved January 26, 2026, from [Link]

  • DFT calculations - ORCA Input Library. (n.d.). Retrieved January 26, 2026, from [Link]

  • Avogadro + ORCA Tutorial: 14. Generating and Visualizing Molecular Orbitals. (2021, June 26). YouTube. Retrieved January 26, 2026, from [Link]

  • Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise. (2022). Journal of Chemical Education. Retrieved January 26, 2026, from [Link]

  • Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. (2014). Inpressco. Retrieved January 26, 2026, from [Link]

  • Gaussian – Molecular Modeling in Computational Chemistry. (n.d.). RITME. Retrieved January 26, 2026, from [Link]

  • (PDF) Density functional theory computation of organic compound penetration into sepiolite tunnels. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Avogadro2: How to plot molecular orbitals and save images. (2025, September 7). YouTube. Retrieved January 26, 2026, from [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark. Retrieved January 26, 2026, from [Link]

  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications. Retrieved January 26, 2026, from [Link]

  • Creating and running a simple DFT calculation in GaussView / Gaussian. (2019, January 14). YouTube. Retrieved January 26, 2026, from [Link]

  • Visualization of natural orbitals. (2024, May 20). Avogadro Discussion. Retrieved January 26, 2026, from [Link]

  • What is Orca and how do you use it to do DFT calculations? (n.d.). Quora. Retrieved January 26, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. (2005). PubMed. Retrieved January 26, 2026, from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2024). PMC. Retrieved January 26, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline: An Application Note and Detailed Protocol

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a bro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline represents a highly valuable building block for the development of novel pharmaceuticals. This document provides a comprehensive, three-step synthetic protocol for this compound, designed for researchers and scientists in drug development and organic synthesis. The presented methodology is grounded in established chemical principles, offering a reliable pathway to this important intermediate.

Synthetic Strategy: A Three-Step Approach

The synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline is efficiently achieved through a robust three-step sequence. The overall workflow is depicted in the following diagram:

Synthesis_Workflow A 3-(Trifluoromethyl)aniline + Acetylacetone B Step 1: Combes Synthesis (Acid Catalysis) A->B C 2-Methyl-7-(trifluoromethyl)quinolin-4-ol B->C D Step 2: Chlorination (POCl3) C->D E 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline D->E F Step 3: Amination (Nucleophilic Aromatic Substitution) E->F G 4-Amino-2-methyl-7-(trifluoromethyl)quinoline F->G

Figure 1: Overall synthetic workflow for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

This strategy commences with the construction of the quinoline core via the Combes synthesis, followed by functional group interconversions to install the desired amino group at the 4-position. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.

Part I: Synthesis of 2-Methyl-7-(trifluoromethyl)quinolin-4-ol (Intermediate 1)

The initial step involves the acid-catalyzed condensation of 3-(trifluoromethyl)aniline with acetylacetone, a classic example of the Combes quinoline synthesis.[3][4] This reaction proceeds through the formation of an enamine intermediate, which subsequently undergoes cyclization and dehydration to yield the quinolin-4-ol.

Protocol: Step 1
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(trifluoromethyl)aniline (1.0 eq) and acetylacetone (1.1 eq).

  • Acid Catalysis: Slowly add concentrated sulfuric acid (2.5 eq) to the mixture while stirring. The addition is exothermic, and the flask may require cooling in an ice bath to maintain the temperature below 40 °C.

  • Reaction: Heat the reaction mixture to 110-120 °C and maintain this temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until a pH of 7-8 is reached. The product will precipitate as a solid.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol to afford 2-Methyl-7-(trifluoromethyl)quinolin-4-ol as a solid.

Reagent Table: Step 1
ReagentMolar Mass ( g/mol )Molar Eq.
3-(Trifluoromethyl)aniline161.121.0
Acetylacetone100.121.1
Sulfuric Acid (98%)98.082.5

Part II: Synthesis of 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (Intermediate 2)

The hydroxyl group at the 4-position of the quinoline ring is converted to a chloro group using phosphorus oxychloride (POCl₃). This transformation is a crucial step to activate the 4-position for subsequent nucleophilic substitution.[1][5]

Protocol: Step 2
  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube. Add 2-Methyl-7-(trifluoromethyl)quinolin-4-ol (1.0 eq) to the flask.

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃, 5.0 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Removal of Excess Reagent: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Neutralization and Extraction: Neutralize the acidic solution with a cold aqueous solution of sodium hydroxide (e.g., 2M) until the pH is approximately 8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline as a solid. This intermediate is also commercially available.[6]

Reagent Table: Step 2
ReagentMolar Mass ( g/mol )Molar Eq.
2-Methyl-7-(trifluoromethyl)quinolin-4-ol227.181.0
Phosphorus Oxychloride (POCl₃)153.335.0

Part III: Synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (Final Product)

The final step is a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by an amino group.[7][8] This is typically achieved by heating the chloroquinoline with a source of ammonia in a sealed vessel.

Protocol: Step 3
  • Reaction Setup: In a sealed pressure vessel, combine 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline (1.0 eq) and a solution of ammonia in methanol (7N, 10-20 eq).

  • Reaction: Seal the vessel and heat the mixture to 120-140 °C for 12-24 hours. The pressure inside the vessel will increase, so appropriate safety precautions must be taken.

  • Work-up: After the reaction is complete, cool the vessel to room temperature before carefully opening it in a fume hood.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-Amino-2-methyl-7-(trifluoromethyl)quinoline as a pure solid.

Reagent Table: Step 3
ReagentMolar Mass ( g/mol )Molar Eq.
4-Chloro-2-methyl-7-(trifluoromethyl)quinoline245.631.0
Ammonia (in Methanol, 7N)17.0310-20

Characterization Data

The identity and purity of the final product, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Characteristic aromatic and methyl protons signals. The amino protons will appear as a broad singlet.
¹³C NMR Signals corresponding to all carbon atoms in the molecule, including the trifluoromethyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight (C₁₁H₉F₃N₂ = 226.20 g/mol ).
FT-IR Characteristic N-H stretching vibrations for the primary amine, as well as C-F and aromatic C-H stretching bands.

Safety and Handling Precautions

  • 3-(Trifluoromethyl)aniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate PPE.

  • Ammonia solution: Corrosive and has a pungent odor. Work in a well-ventilated area.

  • Pressurized reaction: The amination step is performed under pressure. Use a pressure vessel in good condition and behind a blast shield.

Conclusion

This application note provides a detailed and reliable three-step protocol for the synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline. By following these procedures, researchers can efficiently produce this valuable building block for use in drug discovery and development programs. The straightforward nature of the reactions and the purification steps make this synthesis amenable to a wide range of laboratory settings.

References

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759–5765.
  • Romero, A., & Delgado, F. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364251.
  • Melato, S., et al. (2007). Microwave-assisted synthesis of 4-aminoquinolines. Tetrahedron Letters, 48(32), 5627-5630.
  • DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. Retrieved January 26, 2026, from [Link]

  • Molecules. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved January 26, 2026, from [Link]

  • RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved January 26, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved January 26, 2026, from [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 26, 2026, from [Link]

Sources

Application

Experimental Procedure for C-H Activation of Quinoline Derivatives: Protocols and Mechanistic Insights

An Application Guide for Researchers Introduction The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, from antimalarial to anticancer agents.[1][2][3] Consequently, the development of efficient and regioselective methods for the functionalization of quinolines is of paramount importance for drug discovery and the creation of novel materials.[4] Traditional synthetic routes often require harsh conditions and pre-functionalized starting materials, leading to multi-step sequences with poor atom economy.[1][5]

In recent years, transition-metal-catalyzed Carbon-Hydrogen (C-H) bond activation has emerged as a transformative strategy in organic synthesis.[2][6] This approach allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, offering a more sustainable and efficient pathway to complex molecules.[1][7] For quinoline derivatives, C-H activation provides direct access to functionalization at various positions, a task that is often challenging using conventional methods.[8] This guide provides an in-depth overview of the key principles, experimental protocols, and mechanistic considerations for the successful C-H activation of quinoline derivatives, tailored for researchers in both academic and industrial settings.

General Principles and Mechanistic Overview

The regioselectivity of C-H activation on the quinoline ring is predominantly governed by the choice of catalyst and the presence or absence of a directing group. The lone pair of the quinoline nitrogen atom can inherently direct metal catalysts to the C2 and C8 positions. For enhanced selectivity, particularly at the C8 position, the quinoline is often converted to its corresponding N-oxide.[1][9][10] The N-oxide functionality acts as a robust directing group, coordinating to the metal center and positioning it for selective activation of the C8-H bond.[6][10]

The general catalytic cycle for a transition-metal-catalyzed C-H activation typically involves several key steps:[1][2]

  • Coordination: The metal catalyst coordinates to the directing group (e.g., the nitrogen of the quinoline or the oxygen of the N-oxide).[1][2]

  • C-H Activation/Cleavage: The C-H bond is cleaved to form a metallacyclic intermediate. This is often the rate-determining step and can proceed through various pathways, such as Concerted Metalation-Deprotonation (CMD), oxidative addition, or electrophilic substitution.[1][2]

  • Functionalization: The coupling partner is introduced to the metal center.[1][2]

  • Reductive Elimination: The newly formed C-C or C-heteroatom bond is created, releasing the functionalized product and regenerating the active catalyst.[1][2]

Catalytic_Cycle_CH_Activation A Quinoline Derivative + M(L)n B Coordination Complex A->B Coordination C Metallacyclic Intermediate B->C C-H Cleavage (e.g., CMD) D Functionalized Metal Complex C->D Oxidative Addition/ Insertion Catalyst Regenerated Catalyst M(L)n D->Catalyst Product Functionalized Quinoline D->Product Reductive Elimination Catalyst->A Coupling_Partner Coupling Partner (e.g., R-X) Coupling_Partner->C

Caption: Generalized catalytic cycle for transition-metal-catalyzed C-H functionalization.

Comparison of Common Catalytic Systems

Various transition metals, including palladium, rhodium, ruthenium, and copper, have been successfully employed for the C-H functionalization of quinolines. The choice of metal is critical as it dictates the site of activation and the scope of the reaction.

Catalyst SystemPrimary Target PositionCommon FunctionalizationKey Features & Causality
Palladium (Pd) C2 (on Quinoline N-Oxides)Arylation, AlkenylationThe Pd(II) catalyst is directed by the N-oxide, favoring the formation of a stable 5-membered palladacycle intermediate, leading to high C2 selectivity.[1][2][11]
Rhodium (Rh) C8 (on Quinoline N-Oxides)Alkylation, Alkenylation, AmidationThe sterically demanding CpRh(III) catalyst (Cp = pentamethylcyclopentadienyl) favors the formation of a 6-membered rhodacycle, directing functionalization to the more remote C8 position.[6][9][10][12]
Ruthenium (Ru) C8 (with N-directing groups)Arylation, AnnulationRu(II) catalysts, often used with N-heterocyclic carbene (NHC) ligands, can direct C-H activation to the C8 position, enabling the synthesis of complex fused systems.[13][14]
Copper (Cu) C2 (on Quinoline N-Oxides)Amination, Domino ReactionsCopper catalysts offer a cost-effective alternative for specific transformations like direct amination, often proceeding under mild, oxidant-free conditions.[15][16]
Photoredox C2 or C4AlkylationVisible-light photoredox catalysis generates radical species that can add to the protonated quinoline ring, typically favoring the electron-deficient C2 and C4 positions.[17][18][19]

Detailed Experimental Protocol: Palladium-Catalyzed C2-Arylation of Quinoline N-Oxide

This section provides a representative, step-by-step protocol for the direct C2-arylation of a quinoline N-oxide with an aryl bromide, a robust and widely applicable transformation.

Rationale for Protocol Choice: Palladium catalysis is a cornerstone of modern cross-coupling chemistry. The use of a quinoline N-oxide directing group provides high regioselectivity for the C2 position, a common site for modification in drug development.[1][2] Aryl bromides are readily available and diverse coupling partners.

Part A: Synthesis of Quinoline N-Oxide
  • Expertise Note: The N-oxide is a crucial precursor that activates the quinoline ring and serves as the directing group. Its preparation is a standard and necessary first step. A common method involves oxidation with meta-chloroperoxybenzoic acid (m-CPBA).

  • Setup: To a solution of the desired quinoline (1.0 eq) in dichloromethane (DCM, ~0.2 M) in a round-bottom flask, add m-CPBA (1.2 eq) portion-wise at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure quinoline N-oxide.

Part B: C-H Arylation Protocol
  • Expertise Note: This procedure requires an inert atmosphere to prevent the degradation of the palladium catalyst and phosphine ligands. The choice of ligand (e.g., X-Phos) and base (e.g., CsF) is critical for efficient catalytic turnover.[1]

Materials and Reagents:

  • Quinoline N-oxide (1.0 eq, ~0.5 mmol scale)

  • Aryl bromide (1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • X-Phos (10 mol%)

  • Cesium fluoride (CsF) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., t-BuOH/toluene mixture)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry glassware and add stir bar prep2 Add solids: Quinoline N-oxide, Pd(OAc)₂, X-Phos, CsF prep1->prep2 prep3 Seal vessel and purge with inert gas (3x) prep2->prep3 react1 Add degassed solvent and aryl bromide via syringe prep3->react1 react2 Heat to specified temperature (e.g., 110 °C) react1->react2 react3 Stir for 12-24 h react2->react3 react4 Monitor by TLC/GC-MS react3->react4 work1 Cool to RT, quench with water react4->work1 work2 Extract with ethyl acetate (3x) work1->work2 work3 Dry organic layer (Na₂SO₄), filter work2->work3 work4 Concentrate under reduced pressure work3->work4 work5 Purify by column chromatography work4->work5 an1 Characterize product: ¹H NMR, ¹³C NMR, MS work5->an1

Sources

Method

Application Notes and Protocols for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline in Medicinal Chemistry

Introduction: The Quinoline Scaffold and the Power of Trifluoromethyl Substitution The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Power of Trifluoromethyl Substitution

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, anti-inflammatory, and antiviral properties.[1][2] Its rigid, bicyclic aromatic structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, facilitating interactions with various biological targets. The 4-aminoquinoline motif, in particular, is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine.[3]

The strategic incorporation of a trifluoromethyl (-CF3) group into drug candidates has become a powerful tool in modern drug design. The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the pharmacological profile of a molecule.[4] In the context of the quinoline scaffold, the introduction of a trifluoromethyl group can lead to improved target affinity, enhanced cell permeability, and increased resistance to metabolic degradation.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 4-amino-2-methyl-7-(trifluoromethyl)quinoline , a promising building block for the discovery of novel therapeutic agents. We will delve into its synthesis, physicochemical properties, and its application as a versatile scaffold in the development of kinase inhibitors and antimalarial compounds, complete with detailed experimental protocols.

Physicochemical Properties of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery. The properties of 4-amino-2-methyl-7-(trifluoromethyl)quinoline have been characterized by various spectroscopic methods, providing a solid foundation for its use in further chemical synthesis and biological testing.[5]

PropertyValueReference
Molecular FormulaC11H9F3N2[5]
Molecular Weight226.20 g/mol [5]
AppearanceOff-white to pale yellow solid[5]
Key Spectroscopic DataSupported by FT-IR, Raman, and NMR spectroscopy[5]

Synthesis and Characterization

Protocol: Synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

This protocol is a representative method based on the Friedländer annulation, a classic and reliable method for quinoline synthesis.

Materials and Equipment:

  • 3-Amino-4'-(trifluoromethyl)acetophenone

  • Acetone

  • Potassium hydroxide (KOH) or other suitable base

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

  • Standard laboratory glassware and rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-amino-4'-(trifluoromethyl)acetophenone (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add an excess of acetone (e.g., 5-10 equivalents) followed by a catalytic amount of a suitable base such as potassium hydroxide.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a dilute acid (e.g., 1 M HCl) and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-hydroxy-2-methyl-7-(trifluoromethyl)quinoline.

  • Amination: The resulting 4-hydroxyquinoline can be converted to the 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride. Subsequent nucleophilic aromatic substitution with an amine source (e.g., ammonia or a protected amine) will yield the final product, 4-amino-2-methyl-7-(trifluoromethyl)quinoline.[1]

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • FT-IR and Raman Spectroscopy: To identify the functional groups present.[5]

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for drug discovery. The quinoline scaffold is a "privileged structure" in the design of kinase inhibitors, with several approved drugs, such as bosutinib and cabozantinib, featuring this core.[7] The 4-aminoquinoline moiety can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

The introduction of the 2-methyl and 7-trifluoromethyl groups on the 4-aminoquinoline scaffold can be strategically exploited to enhance selectivity and potency. The methyl group can provide steric hindrance to disfavor binding to certain kinases, while the trifluoromethyl group can engage in favorable interactions within the kinase active site and improve pharmacokinetic properties.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of 4-amino-2-methyl-7-(trifluoromethyl)quinoline derivatives against a target kinase.

Materials and Equipment:

  • Recombinant purified kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

  • 4-Amino-2-methyl-7-(trifluoromethyl)quinoline derivative (test compound)

  • Positive control inhibitor

  • 96-well plates

  • Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or radioactivity)

  • Kinase activity detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Assay Setup: In a 96-well plate, add the kinase assay buffer, the test compound at various concentrations, and the kinase enzyme. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for Kinase Inhibitor Screening:

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis Compound_Prep Compound Dilution Assay_Plate_Prep Assay Plate Preparation Compound_Prep->Assay_Plate_Prep Kinase_Addition Add Kinase Assay_Plate_Prep->Kinase_Addition Reaction_Initiation Add Substrate/ATP Kinase_Addition->Reaction_Initiation Incubation Incubate Reaction_Initiation->Incubation Detection Add Detection Reagent Incubation->Detection Read_Plate Read Plate Detection->Read_Plate Data_Analysis Calculate IC50 Read_Plate->Data_Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Representative Biological Data for Structurally Related Compounds:

While specific kinase inhibition data for 4-amino-2-methyl-7-(trifluoromethyl)quinoline is not publicly available, data for structurally related compounds highlights the potential of this scaffold. For example, a 6-(trifluoromethyl)quinolin-4-amine derivative has shown potent inhibitory activity against Cyclin G-associated kinase (GAK).[2]

CompoundTarget KinaseIC₅₀ (nM)Reference
N-(2,5-dimethoxyphenyl)-6-(trifluoromethyl)quinolin-4-amineGAK3.9[2]
4-[(2,4-dichlorophenyl)amino]-6,7-dimethoxy-3-quinolinecarbonitrileSrc30[8]

Application in Medicinal Chemistry: A Scaffold for Antimalarial Agents

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. The 4-aminoquinoline scaffold is a well-validated starting point for the design of new antimalarials. The proposed mechanism of action for many 4-aminoquinolines involves the inhibition of hemozoin formation in the parasite's digestive vacuole.[3]

The 7-trifluoromethyl substitution in the quinoline ring can be advantageous for antimalarial activity. While the 7-chloro substitution is common in many active compounds, the 7-trifluoromethyl group can offer improved metabolic stability and lipophilicity, potentially leading to better drug-like properties.

Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol describes a common and reliable method for assessing the in vitro antimalarial activity of compounds against P. falciparum.

Materials and Equipment:

  • Plasmodium falciparum culture (chloroquine-sensitive and/or resistant strains)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 supplemented with AlbuMAX or human serum)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100)

  • 4-Amino-2-methyl-7-(trifluoromethyl)quinoline derivative (test compound)

  • Positive control antimalarial drug (e.g., chloroquine, artemisinin)

  • 96-well microplates

  • CO₂ incubator

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in complete culture medium.

  • Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage.

  • Assay Setup: In a 96-well plate, add the serially diluted test compound. Add parasitized RBCs at a specific parasitemia and hematocrit. Include positive and negative (no drug) controls.

  • Incubation: Incubate the plates for 72 hours in a CO₂ incubator at 37°C.

  • Cell Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1-2 hours.

  • Data Acquisition: Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the negative control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for Antimalarial Activity Screening:

Antimalarial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution Compound Dilution Plate_Setup Plate Setup with Compound & Parasites Compound_Dilution->Plate_Setup Parasite_Culture Parasite Culture & Synchronization Parasite_Culture->Plate_Setup Incubation 72h Incubation Plate_Setup->Incubation Lysis_Staining Cell Lysis & SYBR Green Staining Incubation->Lysis_Staining Read_Fluorescence Read Fluorescence Lysis_Staining->Read_Fluorescence Data_Analysis Calculate IC50 Read_Fluorescence->Data_Analysis

Caption: Workflow for an in vitro antimalarial activity assay.

Representative Biological Data for Structurally Related Compounds:

The antimalarial potential of the 7-trifluoromethylquinoline scaffold is supported by studies on structurally similar compounds. For instance, biphenyl derivatives containing a 3-[7"-trifluoromethyl)quinolin-4"-yl]amino moiety have demonstrated potent in vitro activity against P. falciparum.[9]

Compound ClassP. falciparum Strain(s)IC₅₀ (nM)Reference
3-[7"-Trifluoromethyl)quinolin-4"-yl]amino-biphenyl-olsNot specified50-100[9]
4-Aminoquinoline-pyrano[2,3-c]pyrazole hybridsK1 and 3D72-20 µM[3]

Conclusion and Future Perspectives

4-Amino-2-methyl-7-(trifluoromethyl)quinoline represents a valuable and versatile scaffold for medicinal chemistry research. Its synthesis is achievable through established chemical methodologies, and its physicochemical properties make it an attractive starting point for the design of novel kinase inhibitors and antimalarial agents. The strategic placement of the methyl and trifluoromethyl groups offers opportunities for fine-tuning the pharmacological properties of its derivatives.

The protocols provided herein offer a solid foundation for researchers to explore the potential of this compound and its analogs. Further derivatization of the 4-amino group can lead to the generation of libraries of compounds for screening against a wide range of biological targets. As our understanding of the molecular basis of diseases continues to grow, scaffolds like 4-amino-2-methyl-7-(trifluoromethyl)quinoline will undoubtedly play a crucial role in the development of the next generation of targeted therapies.

References

  • Abadi, A. H., Hegazy, G. H., & El-Zaher, A. A. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]

  • Ajani, O. O., & Adekoya, O. A. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1364585. [Link]

  • Chen, J., et al. (2014). Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation. Synfacts, 10(12), 1293. [Link]

  • Guerra, A. C. S., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org, 2024030342. [Link]

  • Karabacak, M. (2020). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-840. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 60(9), 3848-3863. [Link]

  • Kumar, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13013-13027. [Link]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 71, 128877. [Link]

  • Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 8596617. [Link]

  • Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Basilico, N., et al. (2023). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Biomolecules, 13(5), 836. [Link]

  • Boschelli, D. H., et al. (2001). Optimization of 4-Phenylamino-3-quinolinecarbonitriles as Potent Inhibitors of Src Kinase Activity. Journal of Medicinal Chemistry, 44(23), 3965-3977. [Link]

  • Asquith, C. R. M., et al. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. University of Southampton Institutional Repository. [Link]

  • Barlin, G. B., et al. (1992). Potential Antimalarials. XVI. 4'-Chloro-3-[7"-chloro(and trifluoromethyl)quinolin-4"-yl]amino-5-(substituted amino)methylbiphenyl-4-ols and 4'-Bromo(and 3'-trifluoromethyl)-3-(substituted amino)methyl-5-(7"-trifluoromethylquinolin-4"-yl)aminobiphenyl-2-ols. Australian Journal of Chemistry, 45(11), 1845-1855. [Link]

  • Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences, 20(4), 896. [Link]

  • Ansari, M. F., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6985. [Link]

  • Wang, Y., et al. (2024). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA. Molecules, 29(1), 123. [Link]

  • Hshaimi, M. F., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11291-11313. [Link]

  • Zhao, X., et al. (2017). Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors. Bioorganic & Medicinal Chemistry, 25(3), 886-896. [Link]

Sources

Application

Application Notes and Protocols: The Strategic Integration of Trifluoromethylquinolines in Modern Drug Discovery

Introduction: A Tale of Two Scaffolds - The Power of Quinoline and the Trifluoromethyl Group In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure reno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Tale of Two Scaffolds - The Power of Quinoline and the Trifluoromethyl Group

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a foundational structure renowned for its versatility and presence in a wide array of pharmacologically active agents.[1][2] Its fused aromatic system is not merely a rigid backbone but an electronically tunable platform, capable of engaging in critical interactions with diverse biological targets.[1] The historical success of quinoline-based drugs, from antimalarials like chloroquine to modern kinase inhibitors used in oncology, underscores its profound druggability and clinical relevance.[1][2]

The strategic incorporation of fluorine-containing functional groups has revolutionized drug design, and among these, the trifluoromethyl (CF3) group is preeminent.[3][4] This small moiety exerts a powerful influence on a molecule's physicochemical and biological properties. The introduction of a CF3 group can significantly enhance metabolic stability, increase lipophilicity to improve membrane permeability, and modulate electronic properties to strengthen binding affinity with target proteins.[4][5][6] The CF3 group's strong carbon-fluorine bonds are highly resistant to enzymatic degradation, a key factor in improving a drug's half-life and bioavailability.[4][6]

This guide delves into the synergistic combination of these two powerful components: the trifluoromethylquinolines. We will explore their synthesis, unpack the mechanistic basis for their therapeutic efficacy across various diseases, and provide detailed protocols for their practical application in a research setting.

Part 1: Physicochemical & Pharmacokinetic Advantages of Trifluoromethylation

The decision to incorporate a trifluoromethyl group onto the quinoline scaffold is a deliberate strategy to engineer superior drug-like properties. The causality behind this choice is rooted in fundamental physicochemical principles that directly impact a molecule's journey through the body.

Enhanced Metabolic Stability: The C-F bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic cleavage by enzymes like cytochrome P450s.[4][6] This contrasts sharply with a methyl (CH3) group, which is a common site for oxidative metabolism. By blocking a potential metabolic "soft spot," trifluoromethylation extends the compound's circulating half-life, allowing for less frequent dosing and more sustained therapeutic effect.

Increased Lipophilicity and Membrane Permeability: Successful drugs must often cross cellular membranes to reach their intracellular targets. The CF3 group is highly lipophilic (fat-soluble), a property that generally facilitates passage across the lipid bilayers of cell membranes.[4][5] This is particularly crucial for drugs targeting the central nervous system (CNS), where the ability to cross the blood-brain barrier is a prerequisite for efficacy.[4]

Modulation of pKa and Target Binding: As a potent electron-withdrawing group, the CF3 moiety can significantly lower the pKa of nearby basic nitrogen atoms, such as the one in the quinoline ring. This alteration in basicity can be critical for optimizing interactions within the binding pocket of a target protein, potentially leading to increased potency and selectivity.[5] Furthermore, the CF3 group can engage in unique non-covalent interactions, such as fluorine hydrogen bonds, further anchoring the drug to its target.[7]

PropertyInfluence of Trifluoromethyl GroupConsequence in Drug Discovery
Metabolic Stability High resistance to enzymatic cleavage (e.g., P450s)[4][6]Increased in vivo half-life, improved bioavailability
Lipophilicity (logP) Increases lipophilicity[4][5]Enhanced membrane permeability, improved absorption
pKa Lowers the pKa of adjacent basic groups[5]Modulated ionization at physiological pH, optimized target binding
Binding Affinity Can enhance binding through unique interactions[5][7]Increased potency and selectivity

Part 2: Synthesis of Trifluoromethylquinolines: A Generalized Workflow

The construction of the trifluoromethylquinoline scaffold can be achieved through several established synthetic routes. A common and effective strategy involves the cyclization of an aniline derivative with a trifluoromethyl-containing building block, such as a β-trifluoromethyl-α,β-unsaturated carbonyl compound. This approach, a variation of classical methods like the Friedländer annulation, provides a reliable path to the desired core structure.[5][8]

Below is a generalized workflow illustrating this synthetic logic.

G cluster_materials Starting Materials cluster_process Core Synthesis & Refinement cluster_output Final Product & Validation A Substituted Aniline C Key Cyclization Reaction (e.g., Friedländer Annulation) A->C B CF3-Containing Building Block (e.g., CF3-β-diketone) B->C D Purification (Chromatography, Recrystallization) C->D Crude Product E Final Trifluoromethyl-Substituted Quinoline Product D->E Purified Product F Characterization (NMR, MS, Elemental Analysis) E->F

Caption: Generalized synthesis workflow for trifluoromethyl-substituted quinolines.

Detailed Protocol 1: Synthesis of a 2-Aryl-4-(trifluoromethyl)quinoline

This protocol describes a representative Friedländer annulation for synthesizing a 4-trifluoromethylquinoline derivative, a common core structure in drug discovery programs.

Objective: To synthesize 2-phenyl-4-(trifluoromethyl)quinoline from 2-amino-5-chlorobenzotrifluoride and 1-phenyl-3-(trifluoromethyl)-1,3-propanedione.

Materials:

  • 2-Amino-5-chlorobenzotrifluoride

  • 1-Phenyl-3-(trifluoromethyl)-1,3-propanedione

  • L-Proline (catalyst)

  • Ethanol (solvent)

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Hexane/Ethyl Acetate (eluent)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-chlorobenzotrifluoride (1.0 mmol), 1-phenyl-3-(trifluoromethyl)-1,3-propanedione (1.1 mmol), and L-proline (0.2 mmol).

  • Solvent Addition: Add 20 mL of ethanol to the flask.

  • Reflux: Equip the flask with a reflux condenser and place it in an oil bath on a magnetic stirrer hotplate. Heat the reaction mixture to reflux (approximately 78°C) and maintain for 6-8 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting aniline is a key indicator of reaction completion.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 50 mL of ethyl acetate. Wash the organic layer sequentially with 25 mL of saturated sodium bicarbonate solution and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity).

  • Characterization: Combine the pure fractions (as determined by TLC), evaporate the solvent, and dry the final product under high vacuum. Characterize the structure and confirm purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Self-Validation: The protocol's integrity is maintained by continuous monitoring via TLC to ensure reaction completion and by comprehensive characterization of the final product to confirm its identity and purity against expected spectral data.

Part 3: Therapeutic Applications in Drug Discovery

The trifluoromethylquinoline scaffold has been successfully applied across multiple therapeutic areas, primarily due to its ability to effectively target key proteins involved in disease pathology.

A. Anticancer Agents: Targeting Kinase Signaling

A major focus for trifluoromethylquinoline derivatives has been in oncology, particularly as inhibitors of protein kinases.[1][9][10] Kinases are enzymes that play a central role in cell signaling pathways controlling growth, proliferation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers.

Mechanism of Action: Many trifluoromethylquinolines function as ATP-competitive kinase inhibitors. They are designed to fit into the ATP-binding pocket of a specific kinase, preventing the phosphorylation of downstream substrates and thereby blocking the aberrant signaling cascade that drives tumor growth.[1][11] The quinoline core often provides the key hydrogen bonding interactions with the kinase hinge region, while the trifluoromethyl group can enhance binding affinity and provide metabolic stability.[7]

Examples of Targeted Kinases:

  • c-Met: Involved in cell motility, invasion, and metastasis. Trifluoromethylquinolines have shown potent inhibitory activity against c-Met.[1]

  • EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in non-small cell lung cancer and other solid tumors.[1] 4-Anilinoquinoline derivatives are effective EGFR kinase inhibitors.[1]

  • SGK1 (Serum/glucocorticoid-regulated kinase 1): A potential target in prostate cancer. Novel 2-anilinoquinoline derivatives have been identified as promising SGK1 inhibitors.[9]

G cluster_pathway Kinase Signaling Pathway in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met, EGFR) GF->Receptor ADP ADP Receptor->ADP Substrate Downstream Substrate Receptor->Substrate Phosphorylation ATP ATP ATP->Receptor Substrate_P Phosphorylated Substrate Response Cell Proliferation, Survival, Invasion Substrate_P->Response Drug Trifluoromethylquinoline Inhibitor Drug->Receptor Binds to ATP Pocket

Caption: Trifluoromethylquinolines blocking oncogenic kinase signaling.

Anticancer Activity of Representative Trifluoromethylquinolines

Compound ClassTarget KinaseCancer Cell LineIC50 ValueReference
4-Anilinoquinoline-3-carbonitrileEGFR(Not Specified)7.5 nM[1]
2-Anilinoquinoline Derivative (8b)SGK1PC3 (Prostate)(Not Specified)[9]
Quinoline-derived alcohol (Cmpd 2)(Not Specified)(Not Specified)14.14 µM (LC50)[12]
B. Neurodegenerative Diseases: A Multifaceted Approach

The application of quinoline derivatives in neurodegenerative diseases like Alzheimer's and Parkinson's is an emerging and promising field.[13][14][15] The pathology of these diseases is complex, often involving oxidative stress, neuroinflammation, and protein aggregation.[13] The blood-brain barrier permeability enhanced by the CF3 group makes these compounds particularly attractive for CNS targets.[4]

Potential Mechanisms:

  • Antioxidant Activity: Some quinoline scaffolds can scavenge reactive oxygen species, protecting neurons from oxidative damage.[13]

  • Anti-inflammatory Effects: Derivatives have been shown to protect glial and neuronal cells from inflammatory insults.[13]

  • Enzyme Inhibition: Targeting enzymes involved in the production of neurotoxic metabolites is another viable strategy.[16]

C. Infectious Diseases: A Legacy and a Future

The quinoline core is historically rooted in the treatment of infectious diseases, most notably malaria.[2] Modern derivatives, including those with trifluoromethyl groups, continue to be explored for a range of pathogens.

  • Antimalarial: Trifluoromethylquinoline derivatives have been assessed for their in vitro activity against Plasmodium falciparum, the parasite responsible for malaria.[17]

  • Antiviral: The search for novel antiviral agents has included trifluoromethyl-containing heterocycles, with some showing activity against viruses like Herpes Simplex Virus (HSV-1) and potential for targeting Zika virus.[18][19]

  • Antibacterial/Antitubercular: The broad-spectrum potential of quinolines extends to bacteria, including activity against Mycobacterium tuberculosis.[2][20]

Detailed Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)

This protocol outlines a common method to determine the inhibitory potency (IC50) of a trifluoromethylquinoline compound against a target kinase.

Objective: To measure the IC50 of a test compound against a specific protein kinase (e.g., c-Met) using an ADP-Glo™ Kinase Assay (Promega) or similar technology.

Principle: The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A luminescent signal is generated that is directly proportional to the ADP concentration. Inhibitors will reduce the amount of ADP produced, resulting in a lower signal.

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate peptide

  • ATP solution

  • Test trifluoromethylquinoline compound, serially diluted in DMSO

  • Assay Buffer (containing MgCl2)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to all wells except the "no enzyme" control.

  • ATP Addition: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Stopping the Reaction & ADP Depletion: Add the ADP-Glo™ Reagent to all wells. This will stop the kinase reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced into ATP, which then drives a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background signal ("no enzyme" control) from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls is critical for validating the assay's performance. The quality of the dose-response curve and its fit (R² value) provides confidence in the calculated IC50.

Conclusion and Future Perspectives

The strategic fusion of the quinoline scaffold with the trifluoromethyl group has created a class of molecules with immense therapeutic potential. The CF3 group provides a powerful tool to overcome common drug development hurdles like metabolic instability and poor membrane permeability. As demonstrated, trifluoromethylquinolines have already yielded potent inhibitors in oncology and show significant promise in the complex fields of neurodegeneration and infectious diseases.

Future efforts will likely focus on refining selectivity to minimize off-target effects, exploring novel substitution patterns on the quinoline ring to engage new biological targets, and leveraging advanced computational methods to rationally design the next generation of trifluoromethylquinoline-based therapeutics.[9] The continued exploration of this chemical space is a highly promising avenue for discovering effective treatments for some of the most challenging human diseases.

References

  • Di Mauro, G., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]

  • Shaik, F., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Verhoye, L., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Wang, X., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. Available at: [Link]

  • Huang, H., et al. (2021). Synthesis of 2-trifluoromethylquinolines through rhodium-catalysed redox-neutral [3 + 3] annulation between anilines and CF3-ynones using traceless directing groups. RSC Publishing. Available at: [Link]

  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available at: [Link]

  • Request PDF. (2025). 2,8-bis(trifluoromethyl)quinoline analogs show improved anti-Zika virus activity, compared to mefloquine. ResearchGate. Available at: [Link]

  • Costa, J., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. PMC - NIH. Available at: [Link]

  • Zhang, Y., et al. (2025). Novel trifluoromethylquinoline derivatives as potent tubulin polymerization inhibitors with antitumor activity. ResearchGate. Available at: [Link]

  • Zarubaev, V., et al. (2022). The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. Available at: [Link]

  • Rahman, M. A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis and Bioevaluation of Novel Trifluoromethylquinoline Derivatives As Tubulin Polymerization Inhibitors. Taylor & Francis. Available at: [Link]

  • Author not specified. (n.d.). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Source not specified.
  • Hyland, R., et al. (2004). Nonlinear oral pharmacokinetics of the alpha-antagonist 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline in humans: use of preclinical data to rationalize clinical observations. PubMed. Available at: [Link]

  • Author not specified. (2025). 3,3-Dimethyl-1H-pyrrolo[3,2-g]quinolin-2(3H)-one derivatives as novel Raf kinase inhibitors. Source not specified.
  • de Villiers, K. A., et al. (2008). In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives. PubMed. Available at: [Link]

  • Roy, S. (2022). Three Clinical Trials Focus on Second-Line Lung Cancer Treatments. Patient Power. Available at: [Link]

  • van Leeuwen, R. W. F., et al. (2018). Beyond the Basics: Exploring Pharmacokinetic Interactions and Safety in Tyrosine-Kinase Inhibitor Oral Therapy for Solid Tumors. MDPI. Available at: [Link]

  • An, H., et al. (2021). Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • Salama, M., et al. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. Available at: [Link]

  • Breda, C., et al. (2016). Researchers Discover Compound That Reverses Alzheimer's and Parkinson's Symptoms. Neuroscience News. Available at: [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES. Available at: [Link]

  • Gupta, H. (2025). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Ospanova, E. A., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI. Available at: [Link]

  • Author not specified. (2023). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Source not specified.
  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

  • Cohen, E. (2017). A step toward development of drugs for diseases such as Alzheimer's, Parkinson's, and Huntington's. EurekAlert!. Available at: [Link]

  • Revolution Medicines. (n.d.). Clinical Trials. Revolution Medicines. Available at: [Link]

  • Author not specified. (n.d.). Infectious Complications of Tyrosine Kinase Inhibitors in Hematological Malignancies. Source not specified.
  • Liu, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Available at: [Link]

  • de Wit, D., et al. (2025). Clinical Pharmacokinetics of Tyrosine Kinase Inhibitors Focus on 4-Anilinoquinazolines. Source not specified.
  • Cystic Fibrosis Foundation. (2024). ResearchCon 2024 | Opening Keynote: Where We Are: CF Drug Pipeline Developments. YouTube. Available at: [Link]

  • Author not specified. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. ResearchGate. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: 4-Amino-2-methyl-7-(trifluoromethyl)quinoline as a Versatile Scaffold for Anticancer Drug Discovery

Abstract The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including notable anticancer properties.[2] This guide focuses on the 4-Amino-2-methyl-7-(trifluoromethyl)quinoline scaffold, a promising platform for the development of novel anticancer agents. The presence of the 4-amino group serves as a critical pharmacophore, while the electron-withdrawing trifluoromethyl (-CF3) group at the C-7 position can significantly enhance metabolic stability and modulate receptor binding affinity.[2][3] These application notes provide a comprehensive overview, from the synthesis of the core scaffold and its subsequent derivatization to detailed protocols for evaluating anticancer efficacy and elucidating potential mechanisms of action.

Section 1: Synthesis of the 4-Amino-2-methyl-7-(trifluoromethyl)quinoline Scaffold and Derivatives

The strategic synthesis of the core scaffold is the foundational step in leveraging its potential. The Combes synthesis is a classic and efficient acid-catalyzed reaction for creating 2,4-disubstituted quinolines, making it an ideal choice for this scaffold.[4][5] It involves the condensation of an aniline with a β-diketone.

Protocol 1.1: Synthesis of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline Core Scaffold

This protocol details the synthesis via the Combes reaction, followed by chlorination and amination to install the key 4-amino group.

Causality: The Combes reaction is selected for its directness in forming the 2,4-disubstituted quinoline ring from commercially available precursors.[6] The subsequent conversion of the initially formed 4-hydroxyquinoline to a 4-chloro intermediate is a crucial activation step, rendering the C-4 position highly susceptible to nucleophilic substitution by ammonia to yield the desired 4-amino product.

G cluster_0 Step 1: Combes Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Amination A 3-(Trifluoromethyl)aniline C Polyphosphoric Acid (PPA) / Heat A->C B Acetylacetone B->C D 2-Methyl-7-(trifluoromethyl)quinolin-4-ol C->D E POCl3 / Heat D->E F 4-Chloro-2-methyl-7-(trifluoromethyl)quinoline E->F G Ammonium Hydroxide / Phenol / Heat F->G H 4-Amino-2-methyl-7-(trifluoromethyl)quinoline G->H

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Cyclization (Combes Reaction):

    • To a flask, add 3-(trifluoromethyl)aniline (1.0 eq) and acetylacetone (1.1 eq).

    • Slowly add polyphosphoric acid (PPA) (10x by weight of aniline) with stirring. The mixture will become viscous and warm.

    • Heat the reaction mixture to 130-140°C for 2-3 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Cool the mixture to approximately 80°C and pour it carefully onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium hydroxide (NaOH) solution until pH 7-8 is reached, causing the product to precipitate.

    • Filter the crude solid, wash with cold water, and dry to yield 2-methyl-7-(trifluoromethyl)quinolin-4-ol.

  • Chlorination:

    • In a round-bottom flask fitted with a reflux condenser, suspend the dried 2-methyl-7-(trifluoromethyl)quinolin-4-ol (1.0 eq) in phosphorus oxychloride (POCl3) (5.0 eq).

    • Reflux the mixture for 3-4 hours. The solid should dissolve as the reaction progresses.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to decompose the excess POCl3.

    • Basify the solution with ammonium hydroxide to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 4-chloro-2-methyl-7-(trifluoromethyl)quinoline.

  • Amination:

    • In a sealed pressure vessel, combine 4-chloro-2-methyl-7-(trifluoromethyl)quinoline (1.0 eq), phenol (catalytic amount), and concentrated ammonium hydroxide solution (excess).

    • Heat the vessel to 150-160°C for 12-18 hours.

    • Cool the vessel, release the pressure, and pour the contents into a beaker.

    • Add 10% NaOH solution to dissolve the phenol and basify the mixture.

    • The product will precipitate. Filter the solid, wash with water, and dry.

    • Purify the final compound, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, by column chromatography (Silica gel, Ethyl acetate/Hexane gradient). Confirm structure and purity via ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Protocol 1.2: General Strategy for N-4 Position Derivatization

The 4-amino group is an excellent synthetic handle for creating a library of analogs to explore structure-activity relationships (SAR).[8] This can be achieved through reactions like amide coupling or Buchwald-Hartwig amination.

Causality: Derivatization at the N-4 position allows for the systematic exploration of how different substituents impact steric bulk, electronics, and hydrogen bonding potential, all of which can influence target binding and overall anticancer activity.[8]

  • Amide Coupling: React the 4-amino scaffold with various carboxylic acids (or acid chlorides) using standard coupling reagents (e.g., EDC/HOBt or HATU) to form a diverse library of amides.

  • N-Arylation/Alkylation: Employ palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig) to link aryl, heteroaryl, or alkyl groups to the 4-amino nitrogen.

Section 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of anticancer potential is performed using cell-based assays to determine the cytotoxic and antiproliferative effects of the synthesized compounds.

Protocol 2.1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This assay is chosen for its reliability, high throughput, and sensitivity. It provides a quantitative measure (IC50 value) of a compound's potency, allowing for direct comparison between derivatives and standard chemotherapeutic agents. The use of a non-cancerous cell line (e.g., fibroblasts) is a critical self-validating step to assess the selectivity of the compounds for cancer cells over normal cells.[9]

G A 1. Seed Cancer Cells in 96-well plates (e.g., 5x10³ cells/well) B 2. Incubate 24h (Allow cell adherence) A->B C 3. Treat with Compounds (Serial dilutions, e.g., 0.1-100 µM) Include Vehicle Control (DMSO) B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 3-4h) D->E F 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Maintain selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., MRC-5 [lung fibroblast]) in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[10]

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[10]

  • Plating:

    • Trypsinize and count the cells. Seed the cells into 96-well microtiter plates at a density of 5,000 to 10,000 cells per well in 100 µL of medium.[10]

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.[9] Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells with vehicle control (DMSO only) and untreated cells.

    • Incubate the plates for 48 or 72 hours.[11]

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation:

Summarize the IC50 values in a table for clear comparison across different cell lines and against a reference drug like Doxorubicin.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)MRC-5 IC50 (µM)Selectivity Index (MRC-5/HCT116)
Scaffold (1) 45.251.738.9>100>2.5
Derivative 1a 5.18.34.685.318.5
Derivative 1b 2.34.11.976.440.2
Doxorubicin 0.81.10.92.52.8

Note: Data are hypothetical and for illustrative purposes only.

Section 3: Protocols for Mechanistic Elucidation

Once potent compounds are identified, the next step is to investigate their mechanism of action. Based on known activities of quinoline derivatives, several pathways can be explored.[8][12]

Protocol 3.1: Apoptosis Induction via Annexin V/Propidium Iodide (PI) Staining

Causality: Determining whether cell death occurs via apoptosis (programmed cell death) or necrosis is crucial. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while PI enters cells only when the membrane is compromised (late apoptosis/necrosis). This dual-staining method allows for the differentiation and quantification of these cell populations.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., HCT116) in a 6-well plate and treat with the test compound at its 1x and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.

    • Interpretation:

      • Annexin V (-) / PI (-): Live cells

      • Annexin V (+) / PI (-): Early apoptotic cells

      • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

      • Annexin V (-) / PI (+): Necrotic cells

G cluster_0 Potential Mechanism of Action Compound Quinoline Derivative Target Molecular Target (e.g., DNA, Topoisomerase, Kinase) Compound->Target Inhibition/ Binding Signal Signal Transduction Cascade Target->Signal Mito Mitochondrial Stress (Bax↑, Bcl-2↓) Signal->Mito Casp9 Caspase-9 Activation (Initiator) Mito->Casp9 Cytochrome c release Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: A potential intrinsic apoptosis signaling pathway.

Protocol 3.2: DNA Intercalation Assessment

Causality: The planar aromatic ring system of quinoline suggests a potential for intercalation between DNA base pairs, which can disrupt DNA replication and transcription, leading to cell death.[12] A DNA photocleavage assay can provide evidence for this interaction.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a mixture containing supercoiled plasmid DNA (e.g., pUC19) in a suitable buffer (e.g., Tris-HCl).

  • Treatment: Add varying concentrations of the test compound to the DNA solution and incubate in the dark for 30 minutes to allow for binding.

  • Irradiation: Expose the samples to UV-A light (e.g., 365 nm) for a specified time (e.g., 1-2 hours). Include a "dark" control that is not irradiated.

  • Analysis: Analyze the DNA samples using agarose gel electrophoresis.

    • Interpretation: Intercalating agents that cause DNA cleavage upon irradiation will convert the fast-migrating supercoiled DNA (Form I) into slower-migrating nicked circular DNA (Form II) and linear DNA (Form III). The extent of this conversion indicates the compound's DNA-damaging activity.[12]

References

  • Vertex AI Search. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central.
  • Vertex AI Search. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Vertex AI Search. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • Chem-Impex. (n.d.). 4-Amino-8-(trifluoromethyl)quinoline.
  • DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC.
  • JoVE. (2016). Assessing Specificity of Anticancer Drugs In Vitro. PMC - NIH.
  • Gerlee, P., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
  • Vertex AI Search. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed.
  • Royal Society of Chemistry. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review.
  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening and Evaluation of 4-Aminoquinoline Derivatives for Antimalarial Activity

Abstract The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery, despite the emergence of resistance to early prototypes like chloroquine (CQ).[1][2] This class of compounds primarily targets...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 4-aminoquinoline scaffold remains a cornerstone in antimalarial drug discovery, despite the emergence of resistance to early prototypes like chloroquine (CQ).[1][2] This class of compounds primarily targets the detoxification of heme within the parasite's digestive vacuole.[3][4] The development of novel 4-aminoquinoline derivatives necessitates robust and reproducible methods to quantify their efficacy and selectivity. This guide provides a comprehensive overview and detailed protocols for the in vitro and in vivo evaluation of these compounds against Plasmodium falciparum, the most virulent human malaria parasite, and offers insights into the scientific rationale behind key experimental steps.

Introduction: The Enduring Relevance of 4-Aminoquinolines

4-aminoquinoline derivatives have been a mainstay of antimalarial chemotherapy since the mid-20th century.[3] Their primary mechanism of action is exquisitely targeted to the parasite's unique biology during its intraerythrocytic stage. As the parasite digests host hemoglobin for amino acids, it releases toxic free heme (ferriprotoporphyrin IX).[5] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[5][6] 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[4] There, they form a complex with heme, preventing its polymerization into hemozoin.[3][4][7] The resulting buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[4][5]

The rise of chloroquine-resistant P. falciparum strains has driven the development of new derivatives designed to overcome resistance mechanisms.[1][8] Therefore, a standardized cascade of assays is critical to identify and characterize new lead compounds. This process begins with high-throughput in vitro screening for antiplasmodial activity, followed by cytotoxicity assessment to determine selectivity, and culminates in in vivo efficacy studies in animal models.

Mechanism of Action: Hemozoin Inhibition

The core principle of the 4-aminoquinoline mechanism provides a clear therapeutic target. The diagram below illustrates this pathway and the drug's intervention point.

Hemozoin_Inhibition cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Complex Heme-Drug Complex Heme->Complex Binding Hemozoin Non-Toxic Hemozoin (Crystal) Polymerization->Hemozoin Detoxification Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->Heme Complex->Polymerization RBC Host Red Blood Cell SYBR_Green_Workflow A 1. Prepare Drug Plate (Serial Dilutions) B 2. Add Parasite Culture (Ring-stage, 0.5% parasitemia, 2% hematocrit) A->B C 3. Incubate for 72 hours (37°C, mixed gas) B->C D 4. Freeze Plate at -20°C (Optional lysis step) C->D E 5. Thaw & Add Lysis Buffer with SYBR Green I D->E F 6. Incubate 1 hour in Dark E->F G 7. Read Fluorescence (Ex: 485 nm, Em: 530 nm) F->G H 8. Analyze Data (IC50) G->H In_Vivo_Workflow A Day 0: Infect Mice (Intraperitoneal injection of 1x10^7 infected RBCs) B Day 0-3: Administer Drug (Oral or IP, once daily for 4 days) A->B C Day 4: Collect Blood (From tail snip) B->C 2 hours after last dose D Prepare Thin Blood Smears C->D E Giemsa Staining D->E F Determine Parasitemia (Microscopy) E->F G Calculate % Suppression F->G

Caption: Workflow for the 4-day suppressive in vivo test.

Detailed Steps:

  • Infection (Day 0): Healthy mice are inoculated intraperitoneally with blood containing approximately 1x10⁷ parasites.

  • Treatment (Day 0-3): Two to four hours post-infection, the first dose of the test compound is administered (typically via oral gavage). Treatment continues once daily for four consecutive days. Include a vehicle control group (placebo) and a positive control group (e.g., chloroquine at 15-20 mg/kg). 3[8]. Parasitemia Assessment (Day 4): On the fifth day, thin blood smears are prepared from the tail blood of each mouse.

  • Microscopy: The smears are stained with Giemsa and the percentage of infected red blood cells (parasitemia) is determined by light microscopy.

  • Calculation: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of parasite suppression.

    • % Suppression = 100 * [(Parasitemia_Control - Parasitemia_Treated) / Parasitemia_Control]

Conclusion and Self-Validation

This application note outlines a validated, multi-step process for evaluating 4-aminoquinoline derivatives. The integrity of this workflow is ensured by several self-validating principles:

  • Orthogonal Assays: Using both a DNA-based (SYBR Green I) and an enzyme-based (pLDH) assay provides confidence in the in vitro results.

  • Paired Controls: Every assay includes positive and negative controls, ensuring that the experimental system is performing as expected. Reference compounds like chloroquine provide a benchmark for potency.

  • Counter-Screening: The cytotoxicity assay is a critical counter-screen to eliminate non-specific compounds, ensuring that progression to in vivo studies is based on selective antiplasmodial activity.

  • Standardized Models: The use of internationally recognized parasite strains and the standardized 4-day suppressive test ensures that data is comparable across different studies and laboratories, adhering to guidelines recommended by organizations like the WHO.

[9][10]By following these rigorous protocols, researchers can confidently identify and characterize novel 4-aminoquinoline derivatives with the potential to become next-generation antimalarial drugs.

References

  • Hilaris Publisher. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Hilaris Publisher. [Link]

  • Trinity College Dublin. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

  • WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. WWARN Procedure. [Link]

  • de Villiers, K. A., et al. (2013). Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds. ACS Medicinal Chemistry Letters, 4(7), 636-640. [Link]

  • Singh, A., et al. (2013). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 56(8), 3305-3315. [Link]

  • Kumar, P., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13029-13042. [Link]

  • Yadav, P., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 7019. [Link]

  • Sanchez, B. A., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • Vásquez, Y. R., et al. (2015). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 59(8), 4464-4473. [Link]

  • Taylor & Francis. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]

  • Kumar, Y., et al. (2017). In vitro anti-malarial efficacy of chalcones: cytotoxicity profile, mechanism of action and their effect on erythrocytes. Malaria Journal, 16(1), 38. [Link]

  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology, 36(5), 1367-1371. [Link]

  • Grynberg, P., et al. (2008). IC50 values of commonly used anti-malarial drugs in in vitro culture of Plasmodium falciparum and in Plasmodium vivax from Manaus, Amazonas State, Brazil. ResearchGate. [Link]

  • World Health Organization. (n.d.). Tools for monitoring antimalarial drug efficacy. WHO. [Link]

  • World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. WHO. [Link]

  • de Madureira, M. C., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Piper, R. C., et al. (2021). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. The American Journal of Tropical Medicine and Hygiene, 105(5), 1385-1393. [Link]

  • Bacon, D. J., et al. (2007). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. Journal of Infectious Diseases, 195(6), 896-901. [Link]

  • Afoakwah, R., et al. (2016). A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. ResearchGate. [Link]

  • World Health Organization. (2023). WHO Guidelines for malaria. WHO. [Link]

  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ASM Journals. [Link]

  • Sharma, M., et al. (2016). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology, 7, 369. [Link]

  • Orban, A., et al. (2020). Rapid and quantitative antimalarial drug efficacy testing via the magneto-optical detection of hemozoin. Scientific Reports, 10(1), 14006. [Link]

  • Makler, M. T. (1993). Parasite Lactate Dehydrogenase for the Diagnosis of Plasmodium Falciparum. DTIC. [Link]

  • de Madureira, M. C., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. ResearchGate. [Link]

  • World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. WHO. [Link]

  • Baniecki, M. L., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]

  • D'Souza, N. K., et al. (2010). Determination of Fifty Percent Inhibitory Concentrations (IC50) of Antimalarial Drugs against Plasmodium Falciparum Parasites in a Serum-Free Medium. Antimicrobial Agents and Chemotherapy, 54(7), 2890-2895. [Link]

  • WorldWide Antimalarial Resistance Network (WWARN). (n.d.). Culture of Plasmodium falciparum blood stages. WWARN Procedure. [Link]

  • Science.gov. (n.d.). ic50 values calculated: Topics. Science.gov. [Link]

  • Bhattacharjee, S., et al. (2009). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 53(8), 3468-3474. [Link]

  • YouTube. (2025). Drug Assays | DOSE RESPONSE CURVES | Cell Viability Assay. YouTube. [Link]

  • KEMRI. (n.d.). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. KEMRI Repository. [Link]

  • Piper, R. C., et al. (2021). Diagnostic Characteristics of Lactate Dehydrogenase on a Multiplex Assay for Malaria Detection Including the Zoonotic Parasite Plasmodium knowlesi. The American Journal of Tropical Medicine and Hygiene. [Link]

  • World Health Organization. (2006). Guidelines for the treatment of malaria. European Commission. [Link]

Sources

Method

Application Note: Strategic Synthesis of Novel Bioactive Derivatives from 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

Introduction: The Strategic Value of the Quinoline Scaffold The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural alkaloids and synthetic compounds with significant pharmacological applications.[1][2] Derivatives of quinoline have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Within this privileged class, the 4-aminoquinoline moiety is particularly noteworthy. It serves as the essential pharmacophore in historically significant antimalarial drugs like chloroquine and remains a favored scaffold in modern drug discovery due to its frequent appearance in potent bioactive molecules.[7][8][9]

This application note focuses on a highly strategic starting material: 4-Amino-2-methyl-7-(trifluoromethyl)quinoline . The incorporation of a trifluoromethyl (CF3) group at the C7 position is a deliberate design choice rooted in established medicinal chemistry principles. The CF3 group is a potent electron-withdrawing moiety that significantly enhances key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[10][11][12] Its presence can improve membrane permeability and overall pharmacokinetic behavior, critical factors in developing a successful therapeutic agent.[11]

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive framework for the synthesis of novel derivatives from this versatile starting material. We will explore robust synthetic strategies, provide detailed, self-validating experimental protocols, and explain the causality behind key procedural choices, empowering scientists to efficiently generate diverse chemical libraries for screening and lead optimization.

The Core Scaffold: Properties and Chemical Reactivity

4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a crystalline solid at room temperature. Its structure combines the proven bioactivity of the 4-aminoquinoline core with the advantageous physicochemical properties imparted by the methyl and trifluoromethyl groups.

Property Value Source
Chemical Name 7-(trifluoromethyl)quinolin-4-amine[13]
CAS Number 243666-11-7[13]
Molecular Formula C₁₀H₇F₃N₂[13]
Molecular Weight 212.18 g/mol [13]
SMILES C1=CC2=C(C=CN=C2C=C1C(F)(F)F)N[13]

The primary site for derivatization is the exocyclic amino group at the C4 position. This group is nucleophilic and serves as a versatile handle for introducing a wide range of functional moieties. The electron-withdrawing nature of the CF3 group at C7 modulates the electron density of the entire quinoline ring system, influencing the reactivity of the 4-amino group and the pKa of the ring nitrogen.

Synthetic Derivatization Strategies: A Modular Approach

The nucleophilic 4-amino group is amenable to a variety of classical and modern synthetic transformations. This modularity allows for the systematic exploration of chemical space around the quinoline core. Below is an overview of high-probability, successful derivatization pathways.

G cluster_reactions Reaction Classes cluster_products Derivative Classes start 4-Amino-2-methyl-7-(trifluoromethyl)quinoline acyl Acyl Halides / Anhydrides start->acyl N-Acylation sulfonyl Sulfonyl Chlorides start->sulfonyl N-Sulfonylation carbonyl Aldehydes / Ketones + Reducing Agent start->carbonyl Reductive Amination amides N-Acyl Derivatives (Amides) acyl->amides sulfonamides N-Sulfonyl Derivatives (Sulfonamides) sulfonyl->sulfonamides amines N-Alkyl Derivatives (Secondary/Tertiary Amines) carbonyl->amines workflow setup 1. Reaction Setup (Amine, Pyridine, N2 atm) addition 2. Reagent Addition (Benzoyl Chloride, 0 °C) setup->addition reaction 3. Reaction (Stir at RT, Monitor by TLC) addition->reaction workup 4. Aqueous Work-up (Quench, Extract with EtOAc) reaction->workup purify 5. Purification (Silica Gel Chromatography) workup->purify char 6. Characterization (NMR, MS, IR) purify->char

Caption: Experimental workflow for N-Acylation protocol.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )EquivalentsAmount (Example)
4-Amino-2-methyl-7-(trifluoromethyl)quinoline243666-11-7212.181.0212 mg (1.0 mmol)
Benzoyl Chloride98-88-4140.571.10.127 mL (1.1 mmol)
Pyridine (Anhydrous)110-86-179.10Solvent5 mL
Ethyl Acetate (EtOAc)141-78-688.11SolventAs needed
Saturated NaHCO₃ (aq)144-55-884.01QuenchAs needed
BrineN/AN/AWashAs needed

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (212 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous pyridine (5 mL) and stir the mixture until the starting material is fully dissolved.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Reagent Addition: Add benzoyl chloride (0.127 mL, 1.1 mmol) dropwise to the stirred solution over 5 minutes. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system until the starting amine spot is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench excess benzoyl chloride and neutralize pyridinium salts.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with water (20 mL) and then brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to afford the pure amide product.

Expected Characterization Data for N-(2-methyl-7-(trifluoromethyl)quinolin-4-yl)benzamide :

AnalysisExpected Result
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃) δ ~8.5-9.0 (s, 1H, NH), 7.5-8.2 (m, Ar-H), ~7.0 (s, 1H, quinoline H3), ~2.6 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ ~165 (C=O), signals in aromatic region (115-155), ~25 (CH₃)
Mass Spec (ESI+) Expected m/z for [M+H]⁺: 317.10
Protocol 2: Synthesis of a Sulfonamide Derivative

Principle: This protocol details the formation of N-(2-methyl-7-(trifluoromethyl)quinolin-4-yl)-4-methylbenzenesulfonamide by reacting the starting amine with p-toluenesulfonyl chloride ("tosyl chloride"). Dichloromethane (DCM) is used as an inert solvent, and triethylamine (TEA) serves as a base to scavenge the generated HCl.

Materials and Reagents:

ReagentCAS No.MW ( g/mol )EquivalentsAmount (Example)
4-Amino-2-methyl-7-(trifluoromethyl)quinoline243666-11-7212.181.0212 mg (1.0 mmol)
p-Toluenesulfonyl Chloride98-59-9190.651.2229 mg (1.2 mmol)
Triethylamine (TEA)121-44-8101.191.50.21 mL (1.5 mmol)
Dichloromethane (DCM, Anhydrous)75-09-284.93Solvent10 mL

Step-by-Step Procedure:

  • Reaction Setup: In a dry flask under nitrogen, dissolve 4-Amino-2-methyl-7-(trifluoromethyl)quinoline (212 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add triethylamine (0.21 mL, 1.5 mmol).

  • Reagent Addition: Add p-toluenesulfonyl chloride (229 mg, 1.2 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction to completion by TLC (e.g., 8:2 Hexane:EtOAc).

  • Work-up:

    • Dilute the reaction mixture with 20 mL of DCM.

    • Wash the organic solution sequentially with 1M HCl (aq) (15 mL), saturated NaHCO₃ (aq) (15 mL), and brine (15 mL).

    • Dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel if necessary.

Characterization of Novel Derivatives: A Self-Validating System

The unambiguous structural elucidation of newly synthesized compounds is critical. A combination of spectroscopic techniques provides a self-validating system to confirm the identity and purity of the target molecules. [14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework. [14][16]The appearance of new signals (e.g., amide N-H proton) and shifts in existing signals of the quinoline core confirm the transformation. 2D NMR techniques like COSY and HMQC can be used for complex structures. [14]* Mass Spectrometry (MS): Provides the molecular weight of the new derivative, confirming that the desired addition has occurred. [1][4]High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Infrared (IR) Spectroscopy: Useful for identifying the introduction of new functional groups, such as the strong carbonyl (C=O) stretch in amides (~1650-1680 cm⁻¹) or the characteristic S=O stretches in sulfonamides (~1350 and 1160 cm⁻¹). [1]

Conclusion and Future Outlook

4-Amino-2-methyl-7-(trifluoromethyl)quinoline is a high-value starting material for the synthesis of novel chemical entities for drug discovery. The protocols detailed in this application note provide robust and versatile methods for its derivatization into amides and sulfonamides, two classes of compounds with proven importance in medicinal chemistry. By applying these foundational strategies, researchers can efficiently generate diverse libraries of novel quinoline derivatives, accelerating the identification of new lead compounds with potential therapeutic applications in oncology, infectious diseases, and beyond.

References

  • Delgado F, Benítez A, Gotopo L and Romero AH (2025) 4-Aminoquinoline: a comprehensive review of synthetic strategies. Front. Chem. 13:1553975. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025). YouTube. [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2006). Journal of Chemical Education. [Link]

  • Recent developments in antimalarial activities of 4-aminoquinoline derivatives. (2023). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. (2014). Journal of Medicinal Chemistry. [Link]

  • Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). MDPI. [Link]

  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (2007). Journal of Medicinal Chemistry. [Link]

  • Synthesis and Characterization of Novel Quinoline and Pyridine Derivatives. (2017). Oriental Journal of Chemistry. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2016). ResearchGate. [Link]

  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines. (2023). ACS Omega. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (2014). TSI Journals. [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2023). Organic & Biomolecular Chemistry. [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. (2024). MDPI. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2011). Indian Journal of Pharmaceutical Sciences. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2023). MDPI. [Link]

Sources

Application

Application Notes &amp; Protocols: Fluorescent Probes for Golgi Apparatus Imaging

Introduction: The Golgi Apparatus, a Cellular Hub of Activity The Golgi apparatus, a central organelle in eukaryotic cells, functions as a critical processing and distribution center for proteins and lipids.[1][2] Compos...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Golgi Apparatus, a Cellular Hub of Activity

The Golgi apparatus, a central organelle in eukaryotic cells, functions as a critical processing and distribution center for proteins and lipids.[1][2] Composed of a series of flattened, membrane-enclosed sacs known as cisternae, the Golgi receives macromolecules from the endoplasmic reticulum (ER), modifies them, and sorts them for transport to other destinations within or outside the cell.[1][2][3] Given its pivotal role in cellular function, the ability to visualize the Golgi apparatus in real-time within living cells is crucial for understanding a wide range of biological processes, from protein trafficking to the progression of diseases like cancer.[1][2][4] Fluorescent probes offer a powerful, non-invasive toolkit for researchers to study the dynamic nature of this essential organelle.[1][2][4]

Principles of Golgi-Specific Fluorescent Probes

The selective labeling of the Golgi apparatus with small molecule fluorescent probes primarily relies on their lipophilic nature and their interaction with the unique lipid environment of the Golgi membranes.[5][6] Many of the most effective and widely used Golgi probes are fluorescently tagged ceramides.[3][5] Ceramide, a lipid molecule, is synthesized in the ER and then transported to the Golgi, where it serves as a precursor for the synthesis of sphingomyelin and glycosphingolipids.[7][8] Fluorescently labeled ceramides mimic this natural trafficking pathway, leading to their accumulation in the Golgi complex.[7]

More recent advancements have led to the development of probes with specific targeting moieties that recognize proteins or enzymes resident in the Golgi, such as cyclooxygenase-2 (COX-2) inhibitors or phenylsulfonamide groups.[1][4][9] These probes can offer enhanced specificity and the ability to report on specific molecular activities within the organelle.[1][4][9]

A Comparative Overview of Common Golgi Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for successful Golgi imaging and depends on the specific experimental requirements, such as live-cell versus fixed-cell imaging, desired spectral properties, and the need for photostability during long-term imaging. Below is a comparative summary of commonly used Golgi probes:

Probe NameFluorophoreExcitation (nm)Emission (nm)AdvantagesDisadvantages
NBD C6-Ceramide NBD~466~536Environmentally sensitive fluorescence (brighter in nonpolar environments)[10][11]; well-established probe for lipid transport studies.[12][13]Lower photostability compared to BODIPY dyes[3]; fluorescence can be sensitive to the cholesterol content of the Golgi.[5]
BODIPY FL C5-Ceramide BODIPY FL~505~512Brighter and more photostable than NBD C6-Ceramide[3][14]; less sensitive to environmental polarity.[3]Can form long-wavelength excimers at high concentrations.[15]
BODIPY TR Ceramide BODIPY TR~589~616Red-shifted spectra, suitable for multiplexing with green fluorophores[5][16]; good photostability.[14]May also form excimers at high concentrations.[15]
CellLight® Golgi-GFP/RFP GFP/RFP~488/~555~520/~584High specificity due to targeting with a Golgi-resident enzyme[3]; suitable for long-term live-cell imaging.[3]Requires viral transduction and protein expression, which can take time and potentially affect cell physiology.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for staining the Golgi apparatus in both live and fixed cells using ceramide-based fluorescent probes.

Protocol 1: Live-Cell Staining of the Golgi Apparatus with BODIPY FL C5-Ceramide

This protocol is optimized for high-resolution imaging of the Golgi in living cells, leveraging the brightness and photostability of the BODIPY FL fluorophore.

Materials:

  • BODIPY FL C5-Ceramide (e.g., from Thermo Fisher Scientific, MedchemExpress)[17][18]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC)

Step-by-Step Procedure:

  • Preparation of Stock Solution (5 mM):

    • Dissolve the BODIPY FL C5-Ceramide powder in high-quality, anhydrous DMSO to a final concentration of 5 mM.

    • Rationale: DMSO is a potent organic solvent that is necessary to dissolve the lipophilic probe. Using anhydrous DMSO prevents the introduction of water, which can cause the probe to precipitate.

    • Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Preparation of Working Solution (1-10 µM):

    • On the day of the experiment, thaw a single aliquot of the 5 mM stock solution.

    • Dilute the stock solution in pre-warmed (37°C) HBSS or serum-free medium to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

    • Rationale: Diluting the probe in a physiological buffer is essential for its delivery to the cells. Pre-warming the medium helps to maintain cell health during the staining procedure.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed HBSS.

    • Add the BODIPY FL C5-Ceramide working solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 20-30 minutes at 37°C in a humidified incubator.[19]

    • Rationale: A 37°C incubation allows for the active transport and metabolism of the ceramide analog, leading to its accumulation in the Golgi.

  • Washing and Imaging:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed HBSS or complete culture medium to remove any unbound probe.

    • Add fresh, pre-warmed imaging medium to the cells.

    • Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for BODIPY FL (Excitation/Emission: ~505/512 nm).

Protocol 2: Staining of the Golgi Complex in Fixed Cells with NBD C6-Ceramide

This protocol is suitable for experiments where live-cell imaging is not required and provides a method for visualizing the Golgi in fixed samples.

Materials:

  • NBD C6-Ceramide (e.g., from GeneCopoeia, MedChemExpress)[8][10]

  • Chloroform:Ethanol (19:1 v/v)

  • Defatted Bovine Serum Albumin (BSA)

  • Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4 (HBSS/HEPES)

  • 4% Formaldehyde in Phosphate-Buffered Saline (PBS)

  • Cells cultured on glass coverslips

Step-by-Step Procedure:

  • Preparation of NBD C6-Ceramide-BSA Complex (5 µM):

    • Prepare a 1 mM stock solution of NBD C6-Ceramide in chloroform:ethanol (19:1 v/v).

    • Dispense 50 µL of the stock solution into a glass test tube and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour.

    • Redissolve the dried lipid in 200 µL of absolute ethanol.

    • In a separate 50 mL tube, dissolve 3.4 mg of defatted BSA in 10 mL of HBSS/HEPES.

    • While vortexing the BSA solution, inject the 200 µL of NBD C6-Ceramide in ethanol. This results in a 5 µM solution of the NBD C6-Ceramide-BSA complex.

    • Rationale: Complexing the lipophilic NBD C6-Ceramide with BSA facilitates its delivery to cells in an aqueous medium and can improve staining efficiency.[5]

  • Cell Fixation:

    • Wash the cells grown on coverslips twice with PBS.

    • Add 4% formaldehyde in PBS to the cells and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS to remove the fixative.

  • Staining:

    • Incubate the fixed cells with the 5 µM NBD C6-Ceramide-BSA complex for 30 minutes at 37°C.

    • Rationale: Even in fixed cells, the lipid probe can partition into the Golgi membranes.

  • Washing and Mounting:

    • Wash the coverslips three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope with a filter set suitable for NBD (Excitation/Emission: ~466/536 nm).

Visualizing the Workflow and Mechanisms

To better illustrate the experimental process and the underlying biological principles, the following diagrams have been generated.

GolgiStainingWorkflow stock Prepare 5mM Stock in DMSO working Dilute to 1-10µM in HBSS stock->working wash1 Wash Cells incubate Incubate with Probe (20-30 min, 37°C) wash1->incubate wash2 Wash Cells image Fluorescence Microscopy wash2->image CeramideUptake cluster_cell Cell ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Vesicular Transport Golgi->Golgi Accumulation & Metabolism PM Plasma Membrane PM->ER Transport Probe_ext Fluorescent Ceramide (extracellular) Probe_ext->PM Diffusion

Caption: Mechanism of ceramide probe uptake.

Troubleshooting and Considerations

  • Low Signal or No Staining:

    • Cause: Insufficient probe concentration or incubation time.

    • Solution: Optimize the probe concentration and incubation time for your specific cell line. Ensure the stock solution is properly dissolved and has not degraded. [20]* High Background Fluorescence:

    • Cause: Incomplete removal of unbound probe.

    • Solution: Increase the number and duration of the washing steps after staining.

  • Phototoxicity and Photobleaching:

    • Cause: Excessive exposure to excitation light.

    • Solution: Use the lowest possible laser power and exposure time during imaging. For long-term imaging, consider using more photostable dyes like BODIPY derivatives or fluorescent proteins. [3][14]* Cytotoxicity:

    • Cause: High probe concentrations or prolonged incubation.

    • Solution: Perform a cell viability assay (e.g., MTT assay) to determine the optimal, non-toxic concentration of the probe for your cells. [21]

Conclusion

Fluorescent probes are indispensable tools for visualizing the structure and function of the Golgi apparatus. By understanding the principles behind different probe types and following optimized protocols, researchers can achieve high-quality imaging to investigate the intricate roles of the Golgi in cellular health and disease. The continuous development of novel probes with improved photostability, specificity, and functionality will undoubtedly open new avenues for exploring the dynamic world of intracellular trafficking.

References

  • Xu, S., et al. (2024). Fluorescent probes for targeting the Golgi apparatus: design strategies and applications. Chemical Society Reviews. [Link]

  • Kim, J. Y., et al. (2021). A Golgi Apparatus-Targeting, Naphthalimide-Based Fluorescent Molecular Probe for the Selective Sensing of Formaldehyde. Molecules, 26(23), 7129. [Link]

  • Haynes, R. K., et al. (2015). Selection of Fluorescent Golgi Complex Probes Using Structure-Activity Relationship Models. Biotechnic & Histochemistry, 90(4), 241–254. [Link]

  • Peng, J., et al. (2021). Precise Detection and Visualization of Cyclooxygenase-2 for Golgi Imaging by a Light-Up Aggregation-Induced Emission-Based Probe. CCS Chemistry. [Link]

  • Li, Y., et al. (2024). Experimental Evaluation of Pulse Width Effects Under Equal-Dose Pulsed Electric Field Treatment on A375 Cells. International Journal of Molecular Sciences, 25(1), 539. [Link]

  • Beacham, D. (2023). Practical considerations for fluorescent cell staining and microscopy in cancer cell biology... LabRoots. [Link]

  • Xu, S., et al. (2024). Fluorescent probes for targeting the Golgi apparatus: design strategies and applications. Chemical Society Reviews. [Link]

  • Baskin, J. M., et al. (2016). Super-Resolution Imaging of the Golgi in Live Cells with a Bio-orthogonal Ceramide Probe. Journal of the American Chemical Society, 138(35), 11139–11142. [Link]

  • Maiti, P., et al. (2015). Merging advanced technologies with classical methods to uncover dendritic spine dynamics: A hot spot of synaptic plasticity. Journal of Neuroscience Methods, 241, 1-12. [Link]

  • Zhang, Y., et al. (2022). Golgi-Targeting Fluorescent Probe for Monitoring CO-Releasing Molecule-3 In Vitro and In Vivo. ACS Omega, 7(10), 8493–8499. [Link]

  • Ito, Y., et al. (2022). Super resolution live imaging: The key for unveiling the true dynamics of membrane traffic around the Golgi apparatus in plant cells. Frontiers in Plant Science, 13, 1076595. [Link]

  • Gaggianesi, M., et al. (2020). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of Lipid Research, 61(10), 1361–1371. [Link]

  • Peng, J., et al. (2021). Precise Detection and Visualization of Cyclooxygenase-2 for Golgi Imaging by a Light-Up Aggregation-Induced Emission-Based Probe. CCS Chemistry. [Link]

  • Kim, J. Y., et al. (2021). Images of MCF7 cells co-incubated with BODIPY TR Ceramide tracker dye... ResearchGate. [Link]

  • MKBio. (n.d.). MKBio Golgi-Tracker Red (BODIPY™ TR Ceramide), for live-cell imaging. [Link]

Sources

Method

Protocol for Evaluating In Vitro Cytotoxicity Against Cancer Cell Lines

Introduction: The Imperative of Cytotoxicity Profiling in Cancer Research In the landscape of oncology and drug development, the ability to accurately quantify the cytotoxic effects of novel therapeutic agents is paramou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Cytotoxicity Profiling in Cancer Research

In the landscape of oncology and drug development, the ability to accurately quantify the cytotoxic effects of novel therapeutic agents is paramount. In vitro cytotoxicity assays serve as a foundational tool, providing a rapid and cost-effective means to screen compound libraries, elucidate mechanisms of action, and prioritize lead candidates for further preclinical and clinical development.[1][2] These assays are predicated on the principle of measuring cellular responses that indicate either a compromise in cell viability or the direct induction of cell death.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and data interpretation of commonly employed in vitro cytotoxicity assays against cancer cell lines.

This document is structured to provide not just a set of instructions, but a deeper understanding of the underlying biological and chemical principles of these assays. By fostering a thorough comprehension of the "why" behind each step, we aim to empower researchers to design robust experiments, troubleshoot effectively, and generate high-quality, reproducible data that stands up to rigorous scientific scrutiny. We will delve into the nuances of assay selection, the critical importance of proper cell culture techniques, and the statistical methods required for accurate data analysis.

I. Foundational Principles: Distinguishing Cytotoxicity from Cell Viability

While often used interchangeably, "cytotoxicity" and "cell viability" represent distinct, albeit related, concepts.[3][4] Understanding this distinction is crucial for selecting the appropriate assay and for the accurate interpretation of experimental results.

  • Cell Viability refers to the overall health and metabolic activity of a cell population.[5][6] Assays that measure cell viability typically quantify a parameter indicative of a healthy, functioning cell, such as enzymatic activity or the presence of ATP. A reduction in a viability marker can indicate either cell death or a cytostatic effect, where cell proliferation is inhibited without outright killing the cells.

  • Cytotoxicity , on the other hand, specifically measures the process of cell death induced by a toxic agent.[3][4] These assays often quantify markers of compromised cell membrane integrity, such as the release of intracellular enzymes.

The choice between a viability and a cytotoxicity assay depends on the specific research question. For general screening of compounds that may either kill cells or inhibit their growth, a viability assay is often a good starting point. To specifically identify compounds that induce cell death, a cytotoxicity assay is more appropriate.

II. Assay Selection: A Comparative Overview

Several assays are available to measure in vitro cytotoxicity, each with its own advantages and limitations. The three most widely used methods are the MTT, MTS, and LDH assays.

Assay Principle Advantages Disadvantages Endpoint
MTT Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells to form an insoluble formazan product.[1][7]Cost-effective, well-established.[1]Requires a solubilization step for the formazan crystals; can be toxic to cells with prolonged exposure.[7][8]Colorimetric
MTS Enzymatic reduction of a second-generation tetrazolium salt by viable cells to form a soluble formazan product.[9][10]No solubilization step required, higher throughput than MTT.[9]Reagents can be more expensive than MTT.Colorimetric
LDH Measurement of lactate dehydrogenase (LDH) released from cells with a damaged plasma membrane.[4][11][12]Directly measures cytotoxicity (membrane integrity); non-lytic, allowing for kinetic studies.[11][12]Can be affected by LDH present in serum-containing media; less sensitive for detecting early apoptotic events.Colorimetric, Fluorometric, or Luminescent

III. The Cornerstone of Reliable Data: Cell Culture Best Practices

The quality and reproducibility of any in vitro cytotoxicity data are fundamentally dependent on the health and proper maintenance of the cancer cell lines used. Adherence to best practices in cell culture is non-negotiable.

  • Aseptic Technique: All cell culture manipulations must be performed in a certified biological safety cabinet using sterile techniques to prevent microbial contamination.[13]

  • Cell Line Authentication: Regularly authenticate cell lines using methods such as short tandem repeat (STR) profiling to ensure their identity and rule out cross-contamination.

  • Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, as it can significantly alter cellular responses to therapeutic agents.

  • Consistent Passaging: Subculture cells at a consistent confluence to maintain them in the exponential growth phase and ensure uniformity across experiments.[14]

  • Cell Viability and Counting: Always perform a viable cell count (e.g., using trypan blue exclusion) before seeding cells for an assay to ensure accurate and consistent cell numbers.[8]

IV. Experimental Workflow: A Visual Guide

The following diagram illustrates a generalized workflow for an in vitro cytotoxicity experiment.

cytotoxicity_workflow General In Vitro Cytotoxicity Assay Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assay & Detection cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture & Maintenance cell_harvest 2. Cell Harvesting & Counting cell_culture->cell_harvest cell_seeding 3. Seeding Cells into Assay Plate cell_harvest->cell_seeding compound_prep 4. Prepare Compound Dilutions add_compound 5. Add Compounds to Cells compound_prep->add_compound incubation 6. Incubate for Exposure Period add_compound->incubation add_reagent 7. Add Assay Reagent (e.g., MTT, MTS, LDH) incubation->add_reagent reagent_incubation 8. Incubate for Signal Development add_reagent->reagent_incubation read_plate 9. Measure Signal (Absorbance, Fluorescence, etc.) reagent_incubation->read_plate data_normalization 10. Normalize Data to Controls read_plate->data_normalization dose_response 11. Generate Dose-Response Curves data_normalization->dose_response ic50_calc 12. Calculate IC50 Values dose_response->ic50_calc

Caption: A generalized workflow for in vitro cytotoxicity assays.

V. Detailed Experimental Protocols

A. MTT Assay Protocol

This protocol is a widely used method for assessing cell viability.[1] It measures the metabolic activity of cells, which is indicative of their health.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000-100,000 cells/well) in 100 µL of complete culture medium.[15] Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: The next day, prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated control wells and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[9][15]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. MTS Assay Protocol

The MTS assay is a more convenient alternative to the MTT assay as it does not require a solubilization step.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • MTS reagent (containing an electron coupling reagent like PES)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.[9]

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[9]

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

C. LDH Cytotoxicity Assay Protocol

This assay directly measures cytotoxicity by quantifying the release of LDH from damaged cells.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (serum-free medium is recommended for the assay step to reduce background)

  • LDH assay kit (containing LDH substrate, cofactor, and diaphorase)

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the treatment incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

VI. Data Analysis and Interpretation

A. Data Normalization

The raw absorbance values should be normalized to the controls to determine the percentage of cell viability or cytotoxicity.

Percent Cell Viability Calculation: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100[18]

Percent Cytotoxicity Calculation (for LDH assay): % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous LDH Release) / (Absorbance of Maximum LDH Release - Absorbance of Spontaneous LDH Release)] * 100

B. IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a cytotoxic compound.[19] It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[19][20]

  • Dose-Response Curve: Plot the percent cell viability (Y-axis) against the log of the compound concentration (X-axis).[21][22]

  • Non-linear Regression: Use a software package such as GraphPad Prism or a specialized Excel add-in to fit the data to a non-linear regression model (typically a sigmoidal dose-response curve).[20][21]

  • IC50 Value: The IC50 value is the concentration at which the curve passes through the 50% viability mark.

ic50_curve Example Dose-Response Curve for IC50 Determination Y-axis Cell Viability (%) 0 0 50 50 X-axis Log[Compound Concentration] 100 100 50->ic50_point p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 ic50_point->x_ic50 x_ic50_label IC50

Caption: A sigmoidal dose-response curve illustrating IC50.

VII. Troubleshooting Common Issues

Even with meticulous planning, issues can arise during cytotoxicity assays. The following table outlines some common problems and their potential solutions.

Problem Potential Cause(s) Troubleshooting Steps
High variability between replicate wells Inconsistent cell seeding, pipetting errors, edge effects.[23]Ensure a homogenous cell suspension before seeding. Use a multichannel pipette carefully. Avoid using the outer wells of the plate.[8]
Low absorbance values Too few cells seeded, insufficient incubation time, cell death in control wells.Optimize cell seeding density.[23] Increase incubation time with the assay reagent. Check for contamination or issues with the culture medium.
High background in blank wells Contaminated reagents, microbial contamination of the medium.Use fresh, sterile reagents.[8] Check the medium for contamination.
Compound precipitation Poor solubility of the test compound in the culture medium.Check the solubility of the compound. Use a suitable solvent like DMSO at a final concentration below 0.5%.[23]

VIII. Conclusion: Ensuring Data Integrity and Advancing Cancer Research

In vitro cytotoxicity assays are indispensable tools in the fight against cancer. By understanding the principles behind these assays, adhering to rigorous protocols, and employing sound data analysis techniques, researchers can generate reliable and reproducible data. This, in turn, enables the confident identification and characterization of novel anti-cancer agents, ultimately accelerating the drug development pipeline. The guidelines and protocols presented in this application note are intended to serve as a comprehensive resource to aid researchers in achieving the highest standards of scientific integrity in their cytotoxicity studies.

IX. References

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2021). Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). Retrieved from [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]

  • Single Use Support. (2023). What is the difference between cytotoxicity and cell viability?. Retrieved from [Link]

  • International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Retrieved from [Link]

  • BenchSci. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • PubMed Central. (2025). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Retrieved from [Link]

  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]

  • PubMed Central. (n.d.). Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device. Retrieved from [Link]

  • PubMed. (n.d.). Cell Proliferation and Cytotoxicity Assays. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]

  • T. Horton. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • Biochain. (2023). Making Choices Between Cytotoxicity Assay And Cell Viability. Retrieved from [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

  • RISE. (n.d.). ISO 10993-5 Cytotoxicity Test - in vitro. Retrieved from [Link]

  • Nanopartikel.info. (n.d.). MTS assay in THP-1 cells. Retrieved from [Link]

  • News-Medical.Net. (2019). Overview of Cell Viability and Cytotoxicity. Retrieved from [Link]

  • National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • YouTube. (2018). Cell Culture Video: Step-by-Step Guide to Passaging Cells. Retrieved from [Link]

  • Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Guide to the Development of Selective Toll-like Receptor 7 Agonists

Introduction: The Rationale for Targeting TLR7 Toll-like receptors (TLRs) are a class of pattern recognition receptors that form the first line of defense in the innate immune system.[1][2] Among these, Toll-like recepto...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting TLR7

Toll-like receptors (TLRs) are a class of pattern recognition receptors that form the first line of defense in the innate immune system.[1][2] Among these, Toll-like receptor 7 (TLR7), an endosomally expressed receptor, has emerged as a compelling therapeutic target.[2][3] TLR7 recognizes single-stranded RNA (ssRNA) from viruses, triggering a potent immune response.[4][5][6] Harnessing this activation mechanism holds significant promise for cancer immunotherapy, the treatment of infectious diseases, and as powerful vaccine adjuvants.[2][7][8]

The systemic administration of TLR agonists, however, has been challenging due to nonspecific immune activation leading to safety and tolerability issues.[3][9] A key challenge lies in the close homology and overlapping ligand recognition between TLR7 and TLR8. While TLR7 activation predominantly drives the production of type I interferons (IFN-α), which is considered safer, TLR8 activation primarily yields pro-inflammatory cytokines like TNF-α, which can lead to adverse effects such as cytokine release syndrome.[2][3] Therefore, the development of selective TLR7 agonists is a critical objective to maximize therapeutic benefit while minimizing systemic toxicity.

This guide provides a comprehensive overview and detailed protocols for the discovery and preclinical development of selective TLR7 agonists, from initial screening to in vivo validation.

Scientific Background

The TLR7 Signaling Pathway

TLR7 is expressed within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells.[10] Upon binding to its ssRNA ligand, TLR7 dimerizes and recruits the adaptor protein MyD88. This initiates a downstream signaling cascade that culminates in the activation of two key transcription factors:

  • Interferon Regulatory Factor 7 (IRF7): Leads to the robust production of type I interferons (IFN-α and IFN-β), which are crucial for antiviral responses and for priming the adaptive immune system.[6]

  • Nuclear Factor-kappa B (NF-κB): Drives the expression of various pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α) and promotes immune cell activation.[11]

The preferential activation of the IRF7 pathway through selective TLR7 agonism is a cornerstone of the desired therapeutic profile.

TLR7_Signaling_Pathway cluster_endosome Endosome ssRNA ssRNA Ligand (TLR7 Agonist) TLR7 TLR7 Dimer ssRNA->TLR7 Binding MyD88 MyD88 TLR7->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 via IRAKs/IKKα p_IRF7 p-IRF7 MyD88->p_IRF7 Phosphorylates TRAF6 TRAF6 IKK IKK Complex TRAF6->IKK IRAKs->TRAF6 p_NFkB p-NF-κB IKK->p_NFkB Phosphorylates NFkB NF-κB Gene_Cytokine Pro-inflammatory Cytokine Genes p_NFkB->Gene_Cytokine Transcription Gene_IFN Type I IFN Genes (IFN-α, IFN-β) p_IRF7->Gene_IFN Transcription Workflow cluster_Discovery Discovery & In Vitro Screening cluster_Preclinical Preclinical In Vivo Validation HTS 1. High-Throughput Screen (TLR7 Reporter Assay) Selectivity 2. Selectivity Screen (TLR8 Reporter Assay) HTS->Selectivity PBMC 3. Functional Assay (Human PBMC Cytokine Profiling) Selectivity->PBMC SAR 4. Lead Optimization (Structure-Activity Relationship) PBMC->SAR PKPD 5. PK/PD Studies (Mouse Model) SAR->PKPD Efficacy 6. Efficacy Studies (Syngeneic Tumor Model) PKPD->Efficacy

Figure 2: Development Workflow for Selective TLR7 Agonists.

Part I: In Vitro Screening and Characterization

The goal of in vitro testing is to identify compounds that potently activate TLR7, show minimal TLR8 activity, and induce a desired cytokine profile in primary human immune cells.

Protocol 1: Primary Screening via TLR7 Reporter Assay

Objective: To identify initial "hit" compounds that activate the human TLR7 signaling pathway in a high-throughput format.

Principle: This assay utilizes a cell line (e.g., HEK293) stably co-transfected with the human TLR7 gene and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase, SEAP, or Luciferase) linked to an NF-κB response element. TLR7 activation by a compound drives reporter gene expression, which can be quantified colorimetrically or luminometrically.

Materials:

  • HEK-Blue™ hTLR7 Cells (or equivalent)

  • Test compounds dissolved in DMSO

  • Positive Control: Imiquimod or GS-9620 (Vesatolimod)

  • Cell culture medium and supplements

  • Reporter detection reagent (e.g., QUANTI-Blue™)

  • 384-well microplates

  • Spectrophotometer or luminometer

Procedure:

  • Cell Plating: Seed the TLR7 reporter cells into 384-well plates at a pre-optimized density and allow them to adhere overnight.

  • Compound Addition: Prepare serial dilutions of test compounds and controls in assay medium. Add a small volume of the diluted compounds to the corresponding wells. Include "vehicle only" (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Signal Detection: Add the reporter detection reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a spectrophotometer (e.g., at 620 nm for SEAP) or a luminometer.

Data Analysis:

  • Normalize the data to the vehicle control (0% activation) and a saturating concentration of the positive control (100% activation).

  • Plot the normalized response against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration), which represents the compound's potency.

Protocol 2: Selectivity Profiling against TLR8

Objective: To determine the selectivity of hit compounds for TLR7 over the closely related TLR8.

Principle: This protocol is identical to Protocol 1 but uses a reporter cell line expressing human TLR8 instead of TLR7. The positive control should be a known TLR7/8 agonist like Resiquimod (R848).

Procedure:

  • Follow the exact steps outlined in Protocol 1, substituting HEK-Blue™ hTLR8 cells and using R848 as the positive control.

Data Analysis:

  • Calculate the EC₅₀ for TLR8 activation (EC₅₀-TLR8).

  • Calculate the Selectivity Index (SI) :

    • SI = EC₅₀-TLR8 / EC₅₀-TLR7

  • A higher SI value indicates greater selectivity for TLR7. A compound with an SI >100 is generally considered highly selective.

Protocol 3: Cytokine Profiling in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To measure the functional output (cytokine production) of lead compounds in a physiologically relevant primary cell system. This step is crucial to confirm the desired IFN-α-dominant response.

Principle: PBMCs contain a mix of human immune cells, including the key TLR7-expressing pDCs. Compounds are incubated with fresh PBMCs, and the supernatant is analyzed for a panel of key cytokines.

Materials:

  • Freshly isolated human PBMCs from healthy donors.

  • RPMI-1640 medium with 10% FBS.

  • Test compounds and controls (as above).

  • 96-well cell culture plates.

  • Cytokine detection kits (e.g., Luminex multiplex assay or individual ELISAs for IFN-α, TNF-α, IL-6, IP-10).

  • Luminex instrument or ELISA plate reader.

Procedure:

  • Cell Plating: Plate fresh PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.

  • Compound Stimulation: Add serial dilutions of test compounds to the cells.

  • Incubation: Incubate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.

  • Cytokine Analysis: Perform the cytokine measurement using a multiplex bead-based assay (Luminex) or ELISA, following the manufacturer's protocol.

Data Analysis:

  • Quantify the concentration (pg/mL) of each cytokine at each compound dose.

  • Plot cytokine concentration curves to determine the EC₅₀ for the induction of key cytokines like IFN-α and TNF-α.

  • Crucially, analyze the IFN-α / TNF-α ratio. A high ratio is a strong indicator of a selective TLR7 agonist profile.

Data Interpretation and Lead Candidate Selection

A promising selective TLR7 agonist candidate should exhibit the following characteristics, which can be summarized for clear comparison.

ParameterDesired ProfileRationale
hTLR7 EC₅₀ (Reporter) < 100 nMHigh potency ensures activity at lower, safer concentrations.
Selectivity Index (TLR8/TLR7) > 100-foldMinimizes off-target TLR8 activation and associated pro-inflammatory toxicity. [12]
IFN-α Induction (PBMCs) Potent InductionConfirms primary mechanism of action and therapeutic potential. [2]
TNF-α Induction (PBMCs) Weak or No InductionConfirms selective phenotype and predicts a better safety profile. [2]
IFN-α / TNF-α Ratio HighA key quantitative metric for confirming TLR7 selectivity in a functional context.

Part II: In Vivo Evaluation

After identifying lead candidates with a strong in vitro profile, the next step is to assess their activity in living systems.

Protocol 4: Pharmacokinetic/Pharmacodynamic (PK/PD) Assessment in Mice

Objective: To understand the exposure (PK) of the compound in the body over time and to correlate it with the biological response (PD), specifically the induction of systemic cytokines.

Principle: The compound is administered to mice (e.g., Balb/c), and blood samples are taken at various time points. Plasma is analyzed for drug concentration (PK) and for key biomarkers like IFN-α and IP-10 (PD).

Materials:

  • Balb/c mice (8-10 weeks old).

  • Lead compound formulated for intravenous (IV) or oral (PO) administration.

  • Blood collection supplies (e.g., EDTA tubes).

  • LC-MS/MS for drug quantification.

  • Luminex or ELISA kits for mouse cytokines.

Procedure:

  • Dosing: Administer a single dose of the compound to a cohort of mice.

  • Blood Sampling: Collect blood samples at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Separation: Process blood to separate plasma.

  • PK Analysis: Use a validated LC-MS/MS method to measure the concentration of the drug in the plasma at each time point.

  • PD Analysis: Use a portion of the plasma to measure the concentration of IFN-α, IP-10, and TNF-α. [12] Data Analysis:

  • PK: Calculate key parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and AUC (area under the curve).

  • PD: Plot the time course of cytokine induction.

  • PK/PD Correlation: Correlate drug exposure levels with the magnitude and duration of the pharmacodynamic response. This helps in selecting an optimal dose and schedule for efficacy studies.

Protocol 5: Efficacy in a Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of the lead TLR7 agonist, both as a monotherapy and in combination with an immune checkpoint inhibitor.

Principle: This protocol uses an immunocompetent mouse with a transplantable tumor derived from the same genetic background (syngeneic), such as the CT26 colon carcinoma model. [2][3]This ensures that the anti-tumor effect is mediated by a fully functional immune system.

Materials:

  • BALB/c mice.

  • CT26 colon carcinoma cells.

  • Lead TLR7 agonist and anti-PD-1 antibody formulated for IV or intraperitoneal (IP) injection.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject CT26 cells into the flank of the mice.

  • Group Formation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Group 1: Vehicle Control

    • Group 2: TLR7 Agonist

    • Group 3: Anti-PD-1 Antibody

    • Group 4: TLR7 Agonist + Anti-PD-1 Antibody

  • Treatment: Administer treatments according to the schedule determined from PK/PD studies (e.g., TLR7 agonist once weekly, anti-PD-1 twice weekly).

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration. Survival can also be monitored.

Data Analysis:

  • Plot mean tumor volume over time for each group.

  • Compare tumor growth inhibition (TGI) between groups. A synergistic effect is observed if the combination therapy is significantly more effective than either monotherapy. [2]* Optional: At the end of the study, tumors and spleens can be harvested for immunophenotyping by flow cytometry to analyze the activation and infiltration of T cells, NK cells, and dendritic cells.

Challenges and Future Directions

Despite significant progress, challenges remain. Systemic administration can still lead to on-target but undesirable systemic immune activation. [3]To overcome this, novel delivery strategies are being explored, such as antibody-drug conjugates (ADCs) that deliver the TLR7 agonist directly to the tumor microenvironment, thereby maximizing local efficacy and minimizing systemic exposure. [2][3]Furthermore, species differences in TLR biology, particularly for TLR8, necessitate careful translation from preclinical models to human clinical trials. [3] The continued exploration of novel chemical scaffolds and delivery technologies will be crucial for developing the next generation of safer and more effective selective TLR7 agonists for a wide range of human diseases.

References

  • Targeted Delivery of TLR7 Agonists to the Tumor Microenvironment Enhances Tumor Immunity via Activation of Tumor-Resident Myeloid Cells - PMC. (2025). PubMed Central. [Link]

  • Vesatolimod Health Professional Drug Record. (n.d.). Clinical Info .HIV.gov. [Link]

  • Trial Watch: experimental TLR7/TLR8 agonists for oncological indications - PMC. (n.d.). PubMed Central. [Link]

  • TLR7/8 Agonists for Various Cancers | Clinical Trial Analysis. (2023). DelveInsight. [Link]

  • TLR7 Agonist GS–9620 Combined with Nicotinamide Generate Viral Reactivation in Seronegative SHIV SF162P3 -Infected Rhesus Monkeys. (2023). MDPI. [Link]

  • TLR Agonists Emerge as Potential New Partner for Checkpoint Inhibitors. (2019). OncLive. [Link]

  • Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology. (n.d.). National Institutes of Health. [Link]

  • TLR7-selective agonist shows potent cytokine induction in vitro and in vivo. (2023). BioWorld. [Link]

  • Design and characterization of novel TLR7-selective ligands with an automated screening platform. (2025). ResearchGate. [Link]

  • TLR7 Agonist GS-9620 (Vesatolimod) Increases Immune-Mediated Clearance of HIV-Infected Cells. (2017). NATAP. [Link]

  • DSP-0509, a systemically available TLR7 agonist, exhibits combination effect with immune checkpoint blockade by activating anti-tumor immune effects. (2023). PubMed Central. [Link]

  • The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma. (n.d.). National Institutes of Health. [Link]

  • Development and application of an in vitro assay to assess target-independent B-cell activation by targeted TLR7 immune agonists. (2023). PubMed. [Link]

  • Safety, efficacy and pharmacodynamics of vesatolimod (GS-9620) in virally suppressed patients with chronic hepatitis B. (n.d.). PubMed. [Link]

  • Structure-Activity Relationships in Human Toll-like Receptor 7-Active Imidazoquinoline Analogues. (n.d.). National Institutes of Health. [Link]

  • Toll-like receptor 7. (n.d.). Wikipedia. [Link]

  • Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. (2019). ACS Omega. [Link]

  • TLR7 Agonist GS-9620 Is a Potent Inhibitor of Acute HIV-1 Infection in Human Peripheral Blood Mononuclear Cells. (2016). PubMed. [Link]

  • Imiquimod (TLR7 agonist/Imidazoquinoline), antigen grade. (n.d.). Creative Diagnostics. [Link]

  • Toll-Like Receptor Signaling Pathways. (n.d.). Frontiers. [Link]

  • TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation. (n.d.). Antimicrobial Agents and Chemotherapy. [Link]

  • TLR7 toll like receptor 7 [ (human)]. (2025). NCBI Gene. [Link]

  • Structure and signaling pathways of the toll-like receptor 7 (TLR7): A review. (n.d.). ResearchGate. [Link]

  • Topical TLR7 agonist and radiotherapy in patients with metastatic breast cancer. (2025). Journal for ImmunoTherapy of Cancer. [Link]

  • Imiquimod: A TLR-7 agonist as adjuvant for a recombinant protein cancer vaccine. (n.d.). ScienceDirect. [Link]

  • Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC. (n.d.). PubMed Central. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Amination of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline

Welcome to the technical support center for the amination of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the amination of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate your experiments successfully. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate issues but also to proactively optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during the amination of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline.

Question 1: My amination reaction shows low or no conversion. What are the primary factors I should investigate?

Low or no conversion is a common hurdle in the amination of heteroaryl chlorides. The issue often lies in the choice of reaction conditions, which can be broadly categorized into two main pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

For Nucleophilic Aromatic Substitution (SNAr):

The reactivity of 4-chloroquinolines in SNAr is influenced by the electronic nature of the quinoline ring and the nucleophilicity of the amine.[1] The electron-withdrawing trifluoromethyl group at the 7-position should activate the ring towards nucleophilic attack. However, several factors can still impede the reaction:

  • Insufficient Temperature: SNAr reactions with unactivated or moderately activated aryl chlorides often require high temperatures, sometimes exceeding 120°C, especially with conventional heating.[2][3]

  • Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[2]

  • Steric Hindrance: A bulky amine nucleophile may struggle to attack the C4 position of the quinoline ring, leading to low conversion.

For Palladium-Catalyzed Buchwald-Hartwig Amination:

This powerful cross-coupling reaction is highly dependent on the interplay between the palladium catalyst, the phosphine ligand, and the base.[4]

  • Catalyst Inactivity: The active Pd(0) species can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents. The choice of palladium precursor and ligand is also crucial. For challenging substrates like electron-deficient heteroaryl chlorides, specialized ligands are often necessary.[5][6]

  • Incorrect Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[5][7] For electron-deficient heteroaryl chlorides, electron-rich and sterically hindered biarylphosphine ligands such as XPhos or SPhos are often effective.[6]

  • Inappropriate Base: The base is not merely a proton scavenger; it is actively involved in the catalytic cycle. A base that is too weak may not facilitate the deprotonation of the amine, while an overly strong base can lead to side reactions. Common bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).[8] The physical properties of the base, such as particle size, can also impact the reaction rate.[8]

Question 2: I'm observing significant side product formation. What are the likely culprits and how can I mitigate them?

Side product formation can complicate purification and reduce the yield of your desired 4-amino-2-methyl-7-(trifluoromethyl)quinoline. Common side products include hydrodechlorination of the starting material and formation of diarylamines.

  • Hydrodechlorination: The replacement of the chlorine atom with a hydrogen atom is a common side reaction in palladium-catalyzed couplings. This can be promoted by moisture or other protic sources in the reaction mixture. To minimize this, ensure all reagents and solvents are anhydrous. The choice of ligand can also influence the extent of this side reaction.

  • Diarylamine Formation: If you are using a primary amine, double amination to form a diarylamine can occur, especially at high temperatures or with prolonged reaction times. To address this, you can try using a slight excess of the amine, lowering the reaction temperature, or reducing the reaction time.

  • Reaction with Solvent: In SNAr reactions using amide solvents like DMF at high temperatures, the solvent itself can act as an aminating agent, leading to the formation of dimethylamino-substituted quinolines.[9] If you suspect this is occurring, consider switching to a non-reactive solvent like dioxane or toluene.

Question 3: How do I choose between SNAr and a Buchwald-Hartwig amination for my specific amine?

The choice between these two powerful methods depends largely on the nature of your amine nucleophile.

  • Nucleophilic Aromatic Substitution (SNAr): This method is often simpler and more cost-effective as it does not require a metal catalyst. It is generally more suitable for:

    • Alkylamines: Especially secondary alkylamines, which are often more nucleophilic.[2][3]

    • Simple, unhindered primary amines.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers a much broader substrate scope and is often the method of choice for:

    • Aryl amines and heteroaryl amines. [8]

    • Sterically hindered amines.

    • Amines with sensitive functional groups that may not tolerate the high temperatures often required for SNAr. [5]

    • Primary amides. [8]

Below is a decision-making workflow to guide your choice:

G start Start: Amination of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline amine_type What is the nature of your amine? start->amine_type alkylamine Alkylamine (Primary or Secondary) amine_type->alkylamine Alkyl arylamine Aryl or Heteroarylamine amine_type->arylamine Aryl/Heteroaryl s_nar Attempt SNAr first alkylamine->s_nar buchwald Use Buchwald-Hartwig Amination arylamine->buchwald s_nar_conditions Conditions: - High Temperature (120-180°C) - Polar aprotic solvent (DMF, DMSO) - Consider microwave irradiation s_nar->s_nar_conditions success Success? s_nar->success buchwald_conditions Conditions: - Pd catalyst (e.g., Pd2(dba)3) - Phosphine ligand (e.g., XPhos, SPhos) - Base (e.g., NaOtBu, Cs2CO3) - Anhydrous, inert conditions buchwald->buchwald_conditions end End buchwald->end success->buchwald No success->end Yes

Caption: Decision workflow for amination strategy.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the palladium-catalyzed amination of 4-chloro-2-methyl-7-(trifluoromethyl)quinoline. Optimization of the ligand, base, and temperature may be necessary.[10]

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-chloro-2-methyl-7-(trifluoromethyl)quinoline (1.0 equiv), the phosphine ligand (0.02-0.10 equiv), and the base (1.4-2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.

  • Addition of Reagents: Add the palladium precursor (e.g., Pd2(dba)3, 0.01-0.05 equiv) and the amine (1.1-1.5 equiv). If the amine is a liquid, add it via syringe.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block at the desired temperature (typically 80-120°C).

  • Monitoring: Stir the reaction for the intended duration (e.g., 12-24 hours). Monitor the progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields in shorter reaction times.[2][3]

  • Reaction Setup: In a microwave-safe vial, combine 4-chloro-2-methyl-7-(trifluoromethyl)quinoline (1.0 equiv) and the amine (1.5-3.0 equiv).

  • Solvent and Base: Add a suitable solvent (e.g., DMSO or DMF).[2] If the amine is used as its hydrochloride salt, a base such as sodium hydroxide may be required.[2]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 140-180°C) for a specified time (e.g., 20-30 minutes).[2]

  • Workup and Purification: After cooling, proceed with a standard aqueous workup and extraction as described in Protocol 1. Purify the product by column chromatography or recrystallization.

Data Presentation

The choice of ligand and base can dramatically impact the yield of the Buchwald-Hartwig amination. The following table provides a hypothetical example of an optimization study.

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd2(dba)3 (2)XPhos (4)NaOtBu (1.4)Toluene1001285
2Pd2(dba)3 (2)SPhos (4)NaOtBu (1.4)Toluene1001278
3Pd2(dba)3 (2)RuPhos (4)NaOtBu (1.4)Toluene1001265
4Pd2(dba)3 (2)XPhos (4)Cs2CO3 (2.0)Dioxane1102492
5Pd2(dba)3 (2)XPhos (4)K3PO4 (2.0)Dioxane1102475

Mechanistic Insights

A foundational understanding of the reaction mechanisms is paramount for effective troubleshooting.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The SNAr mechanism is a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.[1][11]

SNAr_Mechanism A 4-chloro-2-methyl-7-(trifluoromethyl)quinoline + Amine B Meisenheimer Complex (Stabilized by CF3 group) A->B Nucleophilic Attack C 4-amino-2-methyl-7-(trifluoromethyl)quinoline + Cl- B->C Loss of Leaving Group

Caption: Simplified SNAr mechanism.
Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a complex catalytic cycle involving a palladium catalyst.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OA Oxidative Addition (L-Pd(II)(Ar)Cl) Pd0->OA Ar-Cl Amine_Coord Amine Coordination and Deprotonation OA->Amine_Coord Amine, Base RE Reductive Elimination Amine_Coord->RE Product Ar-NR2 + L-Pd(0) RE->Product

Sources

Optimization

Technical Support Center: Overcoming Chemoresistance with 4-Aminoquinoline Derivatives

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 4-aminoquinoline derivatives to overcome chemoresistance in cancer cells. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 4-aminoquinoline derivatives to overcome chemoresistance in cancer cells. This guide is designed to be a practical resource, offering troubleshooting advice and in-depth answers to frequently asked questions encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts and common inquiries regarding chemoresistance and the application of 4-aminoquinoline derivatives.

Q1: What are the primary molecular mechanisms that drive chemoresistance in cancer?

Chemoresistance is a multifactorial phenomenon that allows cancer cells to survive and proliferate despite treatment with cytotoxic agents. Key mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (M

Troubleshooting

Catalyst Selection for Efficient Quinoline Synthesis: A Technical Support Guide

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of catalyst selection...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of catalyst selection and reaction optimization for this critical heterocyclic scaffold. Quinolines are foundational motifs in numerous pharmaceuticals and functional materials, making their efficient synthesis a paramount objective.

This document moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues, understanding the causality behind catalyst choice, and optimizing reaction conditions for success.

Section 1: General Troubleshooting Principles in Catalytic Quinoline Synthesis

Before delving into specific reaction types, it's crucial to address universal parameters that can significantly impact the outcome of any catalytic process. Failure to control these variables is a common source of reproducibility issues.

Q1: My reaction is sluggish or fails to initiate. What are the first things I should check?

A1: When a catalytic reaction fails, always begin by verifying the integrity of your foundational components before suspecting the catalyst itself.

  • Atmosphere Control: Many transition-metal catalysts, particularly those in a low oxidation state (e.g., Pd(0), Cu(I)), are sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are adequately degassed.

  • Solvent and Reagent Purity: Trace impurities can act as catalyst poisons. Water is a common culprit in reactions requiring anhydrous conditions. Ensure solvents are freshly dried and distilled according to standard procedures. Similarly, verify the purity of your starting materials, as contaminants can chelate to the metal center and inhibit catalysis.

  • Catalyst Integrity: Was the catalyst handled under inert conditions if required? Has it been stored correctly? Pre-catalysts often require an activation step; ensure this has been performed as per the protocol.

Q2: I'm observing significant byproduct formation. How do I improve selectivity?

A2: Poor selectivity often points to incorrect reaction temperature, catalyst loading, or reaction time.

  • Temperature Optimization: A common error is running a reaction at too high a temperature, which can accelerate side reactions.[1] Try running the reaction at a lower temperature for a longer duration. Conversely, some reactions require a specific temperature threshold to favor the desired pathway. A temperature screen is always advisable.

  • Catalyst Loading: Increasing catalyst loading is not always better. Higher concentrations can sometimes promote dimerization or polymerization of starting materials. Conversely, too little catalyst may lead to incomplete conversion and the appearance of byproducts from partially reacted intermediates.

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress.[1] This allows you to identify the optimal endpoint before significant product degradation or byproduct formation occurs.

Section 2: The Friedländer Synthesis: Troubleshooting Acid & Base Catalysis

The Friedländer synthesis, a condensation between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a classic yet powerful method.[1] Catalyst selection is key to navigating its common pitfalls.

Q3: My Friedländer reaction is giving a very low yield. What are the most common causes?

A3: Low yields in the Friedländer synthesis are a frequent challenge. The primary culprits are often harsh reaction conditions, an inappropriate catalyst, or competing side reactions.[1]

  • Causality: Traditional methods using strong acids (H₂SO₄) or bases (KOH) at high temperatures can cause degradation of starting materials or the quinoline product.[1][2] A major competing pathway is the self-condensation (aldol reaction) of the α-methylene ketone, which consumes starting material and complicates purification.[1][2]

  • Troubleshooting Steps:

    • Switch to a Milder Catalyst: Modern protocols have demonstrated superior yields with milder catalysts. For acid-catalyzed reactions, consider using p-toluenesulfonic acid (p-TSA) or a heterogeneous catalyst like silica-supported sulfuric acid.[3][4] Molecular iodine has also proven to be a highly efficient catalyst under solvent-free conditions.[2][4]

    • Optimize the Solvent: The solvent plays a critical role. While ethanol or DMF are common, water is now recognized as a highly effective and green solvent, especially when paired with a water-soluble catalyst.[1]

    • Control the Temperature: Optimal temperatures are catalyst-dependent. Mild conditions (e.g., 50-80°C) are often sufficient with modern catalysts and can significantly suppress side reactions.[1]

Q4: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

A4: Regioselectivity is a known challenge when using unsymmetrical ketones. The reaction can proceed through two different enolates, leading to isomeric products.

  • Causality: The regioselectivity is determined by which α-methylene group of the ketone attacks the 2-aminoaryl carbonyl. This is influenced by the steric and electronic properties of the ketone and the nature of the catalyst (acid vs. base), which dictates the formation of the thermodynamic versus the kinetic enolate.

  • Troubleshooting & Solutions:

    • Use a Directed Approach: Introducing a directing group, such as a phosphoryl group on the α-carbon of the ketone, can force the reaction to proceed with high regioselectivity.[2]

    • Catalyst Choice: The use of specific ionic liquids as both solvent and catalyst has been shown to effectively control regioselectivity.[2]

    • Modify the Substrate: To avoid issues with ketone self-condensation under basic conditions, one can use a pre-formed imine (Schiff base) of the 2-aminoaryl ketone. This isolates the desired intermolecular reaction pathway.[2][5]

Workflow for Optimizing a Friedländer Reaction

cluster_start Initial Reaction Setup cluster_troubleshoot Troubleshooting Pathway cluster_optimize Optimization & Validation start Low Yield Observed check_purity Verify Reagent Purity & Dryness start->check_purity Step 1: Foundational Check temp_screen Perform Temperature Screen (e.g., 50°C, 80°C, 110°C) check_purity->temp_screen Step 2: Conditions catalyst_change Switch to Milder Catalyst (e.g., p-TSA, Iodine, Heterogeneous Acid) temp_screen->catalyst_change If no improvement solvent_change Test Alternative Solvents (e.g., H₂O, Toluene, Solvent-Free) catalyst_change->solvent_change If still low yield monitor Monitor by TLC/LC-MS solvent_change->monitor Step 3: Refine scaleup Scale-up Optimized Conditions monitor->scaleup Step 4: Validate

Caption: A logical workflow for troubleshooting low yields in Friedländer synthesis.

Section 3: Oxidative Annulation & C-H Activation

Modern quinoline synthesis heavily relies on transition-metal-catalyzed oxidative annulation reactions, often involving C-H activation. Catalysts based on cobalt (Co), copper (Cu), palladium (Pd), and rhodium (Rh) are common, but present unique challenges.[1]

Q5: My Co(III)-catalyzed C-H activation/cyclization is not working. What are potential failure points?

A5: Cobalt-catalyzed systems are powerful but can be sensitive. Failure often relates to the catalyst's oxidative state, the directing group, or the reaction additives.

  • Causality: These reactions typically involve a Cp*Co(III) catalyst that coordinates to a directing group on the aniline substrate. C-H activation is followed by insertion of a coupling partner (e.g., an alkyne) and reductive elimination. The Co(I) species is then re-oxidized to Co(III) by an oxidant to complete the catalytic cycle. A failure at any of these steps will halt the reaction.

  • Troubleshooting Steps:

    • Check the Oxidant: Many protocols require a silver-based (AgSbF₆, AgOAc) or copper-based (Cu(OAc)₂) oxidant. Ensure the oxidant is fresh and anhydrous. If the reaction stalls, a stoichiometric amount of oxidant may have been consumed.

    • Evaluate the Directing Group: The efficiency of the C-H activation is highly dependent on the directing group. If you are using a novel substrate, the directing group may not be effective. Consider modifying the directing group to improve coordination.[1]

    • Role of Additives: Some protocols require a Lewis acid co-catalyst to promote the final dehydration/cyclization step and suppress competing pathways.[1] Ensure any required additives are present in the correct stoichiometry.

    • Substrate Electronics: Highly electron-deficient or electron-rich anilines may require significant re-optimization of reaction conditions.

Q6: How can I remove the transition metal catalyst from my product during work-up?

A6: Residual metal contamination is a major concern, especially in pharmaceutical applications.

  • Standard Work-up: For many homogeneous catalysts, a simple aqueous work-up followed by column chromatography on silica gel is sufficient.

  • Metal Scavenging: If residual metal persists, use a metal scavenger. These are functionalized silica gels or polymers designed to chelate and remove specific metals. Common scavengers are thiol- or amine-functionalized silica.

  • Catalyst Choice: The most effective strategy is to choose a catalyst designed for easy removal from the outset. Heterogeneous catalysts, including nanocatalysts, can often be removed by simple filtration.[3] Magnetically recoverable nanocatalysts (e.g., Fe₃O₄-supported catalysts) are particularly advantageous as they can be removed with an external magnet.

Catalyst Performance in Oxidative Annulation
Catalyst SystemTypical SubstratesCommon OxidantKey AdvantagesCommon Issues & Troubleshooting
Cp*Co(III) Anilines, AlkynesAg(I) or Cu(II) saltsHigh functional group tolerance, good yields.[1]Requires expensive silver oxidants; sensitive to directing group effectiveness. Troubleshoot: Screen different directing groups or add a Lewis acid co-catalyst.[1]
Pd(OAc)₂ o-Vinylanilines, AlkynesO₂ (Air)Uses a green oxidant; mild conditions.Catalyst can be prone to deactivation (formation of Pd black). Troubleshoot: Ensure efficient stirring and good air exposure; consider ligand additives to stabilize the catalytic species.
Cu(OAc)₂ Saturated Ketones, AnthranilsO₂ (Air)Inexpensive, earth-abundant metal.Can require higher temperatures; may have limited substrate scope. Troubleshoot: Screen different copper salts (e.g., CuI, Cu(OTf)₂) and solvents.

Section 4: Nanocatalysis in Quinoline Synthesis

Nanoparticles offer a bridge between homogeneous and heterogeneous catalysis, providing high surface area and activity with the benefit of easy separation.[3] However, their unique properties also introduce specific challenges.

Q7: I synthesized a nanocatalyst, but its activity is much lower than reported in the literature. Why?

A7: The catalytic activity of nanoparticles is critically dependent on their synthesis and handling. Inconsistent preparation is a common source of poor performance.

  • Causality: Properties like particle size, size distribution, surface morphology, and crystalline phase directly influence the number and accessibility of active sites. A catalyst with a wide size distribution or an agglomerated morphology will have a lower effective surface area.

  • Troubleshooting & Best Practices:

    • Characterization is Key: Before use, characterize your nanocatalyst using standard techniques like Transmission Electron Microscopy (TEM) for size and morphology, and Powder X-ray Diffraction (XRD) to confirm the crystalline phase. Compare your results to the literature report.

    • Surface Passivation: The surface of freshly prepared nanoparticles can be highly reactive and may passivate (oxidize) upon exposure to air, rendering them inactive. Ensure they are handled under an inert atmosphere if required.

    • Stabilizer Effects: If a stabilizer or capping agent (e.g., PVP, chitosan) was used during synthesis, it might be blocking active sites. A mild thermal treatment or washing step may be necessary to expose the catalytic surface.

Q8: My nanocatalyst works well for the first run, but its activity drops significantly upon recycling. What's happening?

A8: Loss of activity on reuse is a primary challenge for heterogeneous catalysts and can stem from several factors.

  • Causality:

    • Agglomeration: During the reaction, especially at elevated temperatures, nanoparticles can irreversibly agglomerate, reducing the surface area.

    • Leaching: The active metal species can leach from the nanoparticle support into the reaction solution. The reaction may then be proceeding via a homogeneous pathway, and the "recycled" solid catalyst is no longer active.

    • Fouling: The catalyst surface can be blocked by organic byproducts or char, a process known as fouling or coking.

  • Troubleshooting & Solutions:

    • Post-Reaction Analysis: Analyze the used catalyst with TEM to check for agglomeration. Analyze the reaction filtrate (e.g., by ICP-MS) to quantify metal leaching.

    • Washing/Regeneration: Before reuse, wash the catalyst thoroughly with solvent to remove adsorbed species. In some cases, a calcination step (heating in air or inert gas) can burn off organic foulants and regenerate the catalyst.

    • Improve Catalyst Design: The most robust solution is to use a catalyst designed for stability. Core-shell nanoparticles (e.g., Fe₃O₄@SiO₂) or catalysts immobilized on robust supports (e.g., metal-organic frameworks, polymers) often exhibit enhanced stability and recyclability.[3]

Decision Logic: Homogeneous vs. Heterogeneous (Nano)Catalyst

start Project Goal: Synthesize Quinoline Derivative q1 Is catalyst removal & recycling a high priority (e.g., process scale)? start->q1 homo_path Homogeneous Catalyst (e.g., Pd(OAc)₂, Cp*Co(III)) q1->homo_path No hetero_path Heterogeneous/Nanocatalyst (e.g., Fe₃O₄@SiO₂-SO₃H, Pd/C) q1->hetero_path Yes homo_adv Advantages: - High Activity/Selectivity - Well-defined Mechanism - Good for small-scale screening homo_path->homo_adv homo_dis Challenges: - Difficult Removal - Product Contamination - Often uses precious metals homo_path->homo_dis hetero_adv Advantages: - Easy Separation (Filtration) - Recyclable - Lower product contamination hetero_path->hetero_adv hetero_dis Challenges: - Potential for Leaching - Lower activity than homogeneous - Deactivation (sintering, fouling) hetero_path->hetero_dis

Caption: Decision tree for selecting between homogeneous and heterogeneous catalysts.

Section 5: Experimental Protocols

Protocol 1: p-Toluenesulfonic Acid (p-TSA) Catalyzed Friedländer Synthesis (Solvent-Free)

This protocol is a robust, environmentally friendly method that often provides high yields and avoids harsh traditional reagents.

  • Preparation: To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and p-TSA monohydrate (0.1 mmol, 10 mol%).

  • Reaction: Place a magnetic stir bar in the flask. Heat the mixture in an oil bath preheated to 80-100°C. The solid mixture will melt and become a homogenous liquid.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add 15 mL of ethyl acetate and stir. Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid catalyst, followed by brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Recovery and Reuse of a Magnetic Nanocatalyst

This protocol outlines the general steps for using and recycling a magnetically recoverable catalyst, such as Fe₃O₄-supported nanoparticles.

  • Reaction: Perform the quinoline synthesis as per the specific literature protocol using the magnetic nanocatalyst in a suitable solvent.

  • Catalyst Separation: After the reaction is complete (as determined by TLC/LC-MS), cool the mixture to room temperature. Place a strong external magnet (e.g., a neodymium magnet) against the side of the flask. The magnetic nanoparticles will be drawn to the flask wall.

  • Product Isolation: Carefully decant the supernatant solution containing the dissolved product into a separate flask. Wash the collected catalyst by adding fresh solvent (e.g., ethanol, 3 x 10 mL), stirring briefly, allowing the catalyst to be recaptured by the magnet, and decanting the washings. Combine the initial supernatant and the washings.

  • Catalyst Regeneration: Dry the recovered catalyst under vacuum at a mild temperature (e.g., 60°C) for several hours. The catalyst is now ready for the next reaction cycle.

  • Yield Calculation: The combined supernatant and washings can be concentrated and purified as required to isolate the quinoline product.

References

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). PMC - NIH. [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). pubs.acs.org. [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022). MDPI. [Link]

  • Friedländer synthesis. Wikipedia. [Link]

  • Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2021). TÜBİTAK Academic Journals. [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (2021). PMC - PubMed Central - NIH. [Link]

  • Different catalytic approaches of Friedländer synthesis of quinolines. (2025). PubMed. [Link]

  • p-toluenesulfonic acid-catalyzed synthesis of polysubstituted quinolines via Friedländer reaction under ball-milling conditions at room temperature and theoretical study on the mechanism using a density functional theory method. (2025). ResearchGate. [Link]

Sources

Optimization

Managing incomplete cyclization in quinoline synthesis

Introduction: The Cyclization Challenge in Quinoline Synthesis The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Cyclization Challenge in Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals and functional materials. While numerous methods exist for its synthesis—including venerable name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses—many practitioners encounter a critical bottleneck: incomplete or failed cyclization . This final, ring-closing step is the crux of the synthesis, transforming acyclic precursors into the desired bicyclic aromatic system.

This guide provides a troubleshooting framework for researchers, chemists, and drug development professionals to diagnose and resolve common issues related to the cyclization stage of quinoline synthesis. By understanding the underlying mechanisms and the causal relationships between reaction parameters and outcomes, you can systematically optimize your experiments for higher yields and purity.

General Troubleshooting Framework

Before diving into synthesis-specific issues, it's essential to approach the problem systematically. Incomplete cyclization often manifests as low yields of the desired quinoline, with the recovery of starting materials or the formation of stable, uncyclized intermediates.

FAQ: General Issues

Q1: My reaction yields are consistently low, and I recover a significant amount of an intermediate. How can I confirm if the initial condensation step is working but the cyclization is failing?

A1: This is a classic scenario. The initial step (e.g., Michael addition in the Skraup synthesis or imine/enamine formation in the Combes or Friedländer synthesis) may be successful, but the subsequent energy-intensive cyclization is stalling.

Diagnostic Approach:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction over time. Compare the spots/peaks to your starting materials. The appearance of a new, major spot that is not the product suggests the formation of an intermediate.

  • Intermediate Characterization: If possible, isolate the intermediate. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) can confirm its structure. An uncyclized intermediate will lack the characteristic aromatic signals of the quinoline core and will retain functionalities from the precursors (e.g., a carbonyl group or a β-amino ketone structure).

  • Causality: A stable intermediate indicates that the activation energy for the cyclization step has not been met. The solution is not to add more starting material but to adjust the conditions to favor the ring closure. This typically involves increasing the temperature, changing the catalyst, or both.[1]

Troubleshooting Workflow: A Systematic Approach

Below is a generalized workflow for diagnosing and resolving cyclization failures.

G start Low Yield of Quinoline Product check_intermediate Monitor Reaction (TLC/LC-MS) Is a stable intermediate forming? start->check_intermediate intermediate_yes YES (Cyclization is the issue) check_intermediate->intermediate_yes Yes intermediate_no NO (Decomposition or Side Reactions) check_intermediate->intermediate_no No increase_energy Increase Reaction Energy intermediate_yes->increase_energy Primary Action optimize_catalyst Optimize Catalyst System increase_energy->optimize_catalyst If temp fails change_solvent Change Solvent optimize_catalyst->change_solvent Alternative check_tar Is tar/polymer forming? intermediate_no->check_tar tar_yes Control Reaction Rate check_tar->tar_yes Yes tar_no Initial Condensation Failed check_tar->tar_no No purify_reagents Check Reagent Purity tar_yes->purify_reagents check_initial_conditions Check Catalyst Activity (e.g., acid/base strength) Review initial temperature tar_no->check_initial_conditions

Caption: General workflow for troubleshooting incomplete quinoline cyclization.

Synthesis-Specific Troubleshooting Guides

Different quinoline syntheses have unique failure modes related to their specific mechanisms.

The Skraup and Doebner-von Miller Syntheses

These reactions proceed under harsh, strongly acidic conditions and are prone to vigorous, exothermic behavior. The key cyclization step is an intramolecular electrophilic aromatic substitution.

Q2: My Skraup synthesis is producing a large amount of black, intractable tar and a very low yield. What is causing this, and how can I prevent it?

A2: This is the most common problem with the Skraup synthesis. The highly exothermic reaction between glycerol, sulfuric acid, and the aniline, coupled with the oxidizing agent (traditionally nitrobenzene), can lead to uncontrolled polymerization and charring of the reagents.[2]

Troubleshooting Steps:

  • Use a Moderator: The reaction's vigor must be controlled. Adding a moderator like ferrous sulfate (FeSO₄) is a classic and effective technique.[3] It smooths the reaction rate, preventing thermal runaways that lead to tarring.

  • Control Temperature: While the reaction is exothermic, external cooling may be necessary during the initial addition phase. After the initial vigor subsides, controlled heating is required to drive the cyclization and dehydration steps to completion.[2]

  • Reagent Purity: Ensure the glycerol is anhydrous. Water can dilute the sulfuric acid and interfere with the initial dehydration to acrolein, reducing the yield.[3]

Q3: My Doebner-von Miller reaction with an α,β-unsaturated aldehyde is failing, resulting in a polymeric mess. How can I improve this?

A3: The α,β-unsaturated aldehyde or ketone used in this synthesis is highly susceptible to acid-catalyzed self-condensation or polymerization, which competes directly with the desired reaction pathway.[1][2]

Troubleshooting Steps:

  • Slow Addition: Add the α,β-unsaturated carbonyl compound slowly to the acidic aniline mixture. This keeps its instantaneous concentration low, minimizing the rate of self-polymerization.[2]

  • Use a Biphasic Medium: Sequestering the carbonyl compound in a non-polar organic solvent (like toluene) while the aniline salt remains in the aqueous acid phase can dramatically reduce polymerization and favor the productive reaction at the interface.[2]

ParameterStandard ConditionOptimized Condition for Problematic SubstratesRationale
Moderator NoneFerrous Sulfate (FeSO₄)Controls exothermic rate, reduces tarring.[3]
Carbonyl Addition All at onceSlow, dropwise additionMinimizes instantaneous concentration to prevent polymerization.[2]
Solvent System Homogeneous (Acid)Biphasic (e.g., Toluene/Aqueous Acid)Sequesters carbonyl to prevent self-condensation.[2]
Temperature Uncontrolled exothermicInitial cooling, then controlled refluxPrevents thermal runaway and ensures reaction completion.
The Friedländer and Combes Syntheses

These syntheses involve the condensation of an amine with a carbonyl compound containing an α-methylene group (Friedländer) or a β-diketone (Combes), followed by acid- or base-catalyzed cyclization.

Q4: In my Friedländer synthesis using an unsymmetrical ketone, I'm getting a mixture of two different quinoline regioisomers. How can I control the selectivity?

A4: This is a classic regioselectivity problem governed by which α-carbon of the ketone attacks the aniline derivative. This is directly related to the formation of the kinetic versus the thermodynamic enolate/enamine intermediate.

Causality & Control:

  • Base-Catalyzed (Kinetic Control): Lower temperatures and strong, non-nucleophilic bases (e.g., LDA, KOH in EtOH at 0°C) favor the formation of the kinetic enolate at the less sterically hindered α-carbon. This leads to the "kinetic" quinoline product.[4]

  • Acid-Catalyzed (Thermodynamic Control): Higher temperatures and strong acids (e.g., H₂SO₄, PPA) favor the formation of the more substituted, thermodynamically stable enamine. This results in the "thermodynamic" quinoline product.[4][5]

By carefully choosing your catalyst and temperature, you can often favor one isomer significantly.

G cluster_0 Friedländer Regioselectivity Control start Unsymmetrical Ketone + 2-Aminoaryl Ketone cond_kinetic Base-Catalyzed (e.g., KOH, EtOH) Low Temperature start->cond_kinetic cond_thermo Acid-Catalyzed (e.g., H₂SO₄) High Temperature start->cond_thermo inter_kinetic Kinetic Enolate (Less Substituted) cond_kinetic->inter_kinetic prod_kinetic Kinetic Quinolone Product inter_kinetic->prod_kinetic inter_thermo Thermodynamic Enamine (More Substituted) cond_thermo->inter_thermo prod_thermo Thermodynamic Quinolone Product inter_thermo->prod_thermo

Caption: Decision path for controlling regioselectivity in the Friedländer synthesis.

Q5: My Combes synthesis is not cyclizing after the initial enamine formation. What's wrong?

A5: The Combes synthesis requires a strong acid to protonate the ketone of the β-amino enone intermediate, activating it for electrophilic attack by the aniline ring.[6] If the acid is too weak or the temperature is too low, this step will not proceed.

Troubleshooting Steps:

  • Acid Strength: Ensure a sufficiently strong dehydrating acid is used. Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) are standard choices. If you are using a milder acid, it may be insufficient.[6]

  • Temperature: This cyclization often requires significant thermal energy to overcome the activation barrier and the temporary loss of aromaticity in the aniline ring during the attack. Increase the reaction temperature systematically and monitor for product formation.[7]

The Conrad-Limpach Synthesis

This synthesis reacts anilines with β-ketoesters. A critical feature is the temperature-dependent competition between two cyclization pathways.

Q6: My Conrad-Limpach reaction is giving me the wrong quinolone isomer. How do I control the outcome?

A6: This reaction is a textbook example of kinetic versus thermodynamic control. The outcome depends entirely on the cyclization temperature.[8]

Mechanism & Control:

  • Low Temperature (Kinetic Product): At lower temperatures (e.g., ~110-150 °C), the reaction favors a reversible Michael-type addition of the aniline nitrogen onto the ester's carbonyl group, followed by cyclization to form the 4-quinolone . This is the kinetic pathway.[4][8]

  • High Temperature (Thermodynamic Product): At very high temperatures (e.g., >250 °C), the initial β-amino acrylate intermediate undergoes an intramolecular amide formation, followed by cyclization onto the ketone to yield the more stable 2-quinolone . This is the thermodynamic pathway.[4][7]

Therefore, to obtain the 4-quinolone, maintain a lower reaction temperature. To obtain the 2-quinolone, the reaction must be heated to a much higher temperature, often in a high-boiling solvent like diphenyl ether or mineral oil.[9]

Experimental Protocols

Protocol 1: A Moderated Skraup Synthesis of Quinoline

This protocol incorporates ferrous sulfate to control the reaction's exothermicity.

  • Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a mechanical stirrer in a fume hood, add 46.5 g (0.5 mol) of aniline.

  • Reagent Addition: To the aniline, carefully add 120 g of anhydrous glycerol, 40 g of nitrobenzene, and 10 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Acidification: Cool the flask in an ice bath. Slowly and with vigorous stirring, add 100 mL of concentrated sulfuric acid. The addition should be controlled to keep the internal temperature below 120 °C.

  • Reaction: After the acid addition is complete, remove the ice bath. Heat the mixture gently using a heating mantle to 140-150 °C. The reaction will become exothermic. Be prepared to remove the heat source if it becomes too vigorous. Maintain a steady reflux for 3-4 hours.[2]

  • Work-up: Cool the mixture to below 100 °C and carefully dilute with 500 mL of water.

  • Purification: Make the solution strongly alkaline with concentrated sodium hydroxide solution. The quinoline will separate as a dark oil. Perform a steam distillation to isolate the crude quinoline. Further purification can be achieved by vacuum distillation.

Protocol 2: Optimizing Regioselectivity in the Friedländer Synthesis

This protocol outlines a screening approach to favor a desired regioisomer.

  • Reactants: Use 1.0 mmol of the 2-aminoaryl ketone and 1.2 mmol of the unsymmetrical ketone.

  • Condition A (Thermodynamic Product):

    • Combine reactants in a flask with 5 mL of acetic acid.

    • Add 0.5 mL of concentrated sulfuric acid.

    • Reflux the mixture at 120 °C for 4-6 hours.

    • Monitor by TLC. Analyze the product ratio by ¹H NMR or GC-MS.

  • Condition B (Kinetic Product):

    • Combine reactants in 10 mL of ethanol and cool to 0 °C.

    • Add 1.5 mmol of powdered potassium hydroxide.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for 8-12 hours.

    • Monitor by TLC. Analyze the product ratio by ¹H NMR or GC-MS.

  • Analysis: Compare the isomeric ratios from both conditions to determine the optimal path for your desired product.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • McLaughlin, M. G. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1057. [Link]

  • Li, J., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(1), 123. [Link]

  • Scribd. (n.d.). Quinoline Synthesis. Retrieved from [Link]

  • Shaikh, I. N., et al. (2022). A review on synthetic investigation for quinoline- recent green approaches. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(11), 1143-1161. [Link]

  • Chemistry Learner. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalysts, solvents, and temperature in the synthesis of 4a. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Quinoline. Retrieved from [Link]

  • Sloop, J. C. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc, 2009(11), 113-122. [Link]

  • Al-Musawi, S., et al. (2022). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. Catalysts, 12(10), 1217. [Link]

  • Hasaninejad, A., et al. (2011). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions. Iranian Journal of Chemistry and Chemical Engineering, 30(1), 73-81.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Aminoquinoline Derivatives

Welcome to an in-depth exploration of 4-aminoquinoline derivatives, a cornerstone of medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to an in-depth exploration of 4-aminoquinoline derivatives, a cornerstone of medicinal chemistry. This guide is designed for researchers, scientists, and drug development professionals, offering a comparative analysis of the biological activities that make this scaffold a "privileged structure" in pharmacology. We will move beyond mere data recitation to dissect the causality behind experimental observations and therapeutic outcomes, grounding our discussion in established protocols and robust evidence.

The 4-aminoquinoline core, a simple fusion of a pyridine and a benzene ring with a critical amino group at the fourth position, is the foundation for a remarkable diversity of bioactive compounds. Its versatility has led to the development of crucial drugs for treating malaria, cancer, and inflammatory diseases, among others.[1][2] This guide will compare the performance of seminal derivatives like Chloroquine and Amodiaquine with next-generation analogs, providing the experimental context needed to inform future research and development.

Part 1: The Blueprint for Activity - Core Structure-Activity Relationships (SAR)

The biological activity of any 4-aminoquinoline derivative is not arbitrary; it is dictated by precise structural features. Understanding this Structure-Activity Relationship (SAR) is paramount to interpreting efficacy data and designing novel compounds. The key determinants of activity are clustered around three molecular sites.

  • The Quinoline Core and the 7-Position: The quinoline ring itself is the foundational pharmacophore. For antimalarial activity, the presence of an electron-withdrawing group at the 7-position, typically chlorine, is considered essential for high potency.[3] This substitution is believed to influence the pKa of the quinoline nitrogen and its ability to interact with biological targets. Replacing this chloro group with an electron-donating group, such as a methyl group, leads to a significant loss of antimalarial activity.[3]

  • The 4-Amino Linker: This nitrogen atom serves as the crucial connection point for the side chain. Its presence is a defining feature of the class.

  • The Terminal Amino Side Chain: Perhaps the most critical element for mechanism and potency, the flexible aminoalkyl side chain at the 4-position governs the compound's physicochemical properties. The presence of a basic terminal amine is fundamental. This group allows the molecule to become di-protonated in acidic environments, a property known as "ion trapping," which is central to its accumulation in acidic organelles like the parasite's digestive vacuole or the mammalian lysosome.[2][4] Modifications to the length and structure of this chain are a primary strategy for modulating potency, overcoming resistance, and reducing toxicity.[5][6]

Caption: Key Structure-Activity Relationship (SAR) points on the 4-aminoquinoline scaffold.

Part 2: A Comparative Analysis of Biological Activities

Antimalarial Activity: The Cornerstone Application

The historical and clinical significance of 4-aminoquinolines is rooted in their potent antimalarial action.

Causality of Action: The Heme Detoxification Pathway During its lifecycle in human red blood cells, the Plasmodium parasite digests host hemoglobin as a source of amino acids.[5] This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline substance called hemozoin within its acidic digestive vacuole.[5] 4-aminoquinolines exert their primary effect by disrupting this detoxification process.[7] As weak bases, they become protonated and trapped within the acidic vacuole, reaching high concentrations. Here, they bind to heme molecules, preventing their polymerization into hemozoin.[7][8] The resulting buildup of free, toxic heme leads to oxidative stress, membrane damage, and ultimately, parasite death.[7]

Antimalarial_Mechanism Hemoglobin Host Hemoglobin Heme Toxic Heme Monomers Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) ParasiteDeath Oxidative Stress & Parasite Death Heme->ParasiteDeath AQ 4-Aminoquinoline AQ->Heme Inhibition

Caption: Mechanism of antimalarial action of 4-aminoquinoline derivatives.

Comparative Efficacy and the Challenge of Resistance

The clinical utility of different 4-aminoquinolines is a story of evolving potency and the constant battle against parasitic resistance.

  • Chloroquine (CQ): For decades, CQ was the gold standard for malaria treatment and prevention due to its high efficacy, safety, and low cost. However, widespread resistance has rendered it largely ineffective in many parts of the world.[9][10]

  • Amodiaquine (AQ): Structurally similar to CQ, AQ contains a p-hydroxyanilino group in its side chain. This modification confers greater potency, and AQ remains effective against many CQ-resistant parasite strains.[9][10] Its utility, however, is marred by a known toxicity profile, including risks of agranulocytosis and hepatotoxicity. This is attributed to its metabolic bioactivation into a reactive quinone-imine metabolite, which can form adducts with cellular proteins.[9][10]

  • Next-Generation Analogs: Modern drug design efforts focus on retaining the high potency of AQ while eliminating its toxic liability. The guiding principle is to modify the side chain to prevent the formation of the quinone-imine metabolite. This has led to compounds like isoquine and other novel analogs that lack the vulnerable hydroxyl group.[5][9][10] These compounds often show excellent activity against both CQ-sensitive and CQ-resistant strains with improved safety profiles.[10][11]

Table 1: Comparative In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives This table summarizes the 50% inhibitory concentrations (IC₅₀) against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. Lower values indicate higher potency.

CompoundIC₅₀ (nM) vs. CQ-Sensitive StrainsIC₅₀ (nM) vs. CQ-Resistant StrainsKey FeaturesReference
Chloroquine ~10-15>100 (often much higher)Progenitor drug, widespread resistance[5][9]
Amodiaquine ~8-10~15-50Potent against CQ-R strains, toxicity concerns[5][9][10]
Isoquine ~9-13~6-18Amodiaquine isomer, avoids toxic metabolite[5]
Novel Analog 4 *2.82.6High potency, designed to circumvent AQ toxicity[9]
TDR 58845 ~5-12~20-90Novel structure, active against multi-drug resistant isolates[11]

*As described in Rajapakse et al., 2015.

Anticancer Activity: A Lysosomotropic Strategy

The same chemical property that drives antimalarial activity—ion trapping—underpins the anticancer potential of 4-aminoquinolines.

Causality of Action: Lysosomal Disruption Cancer cells often have enlarged and more active lysosomes. As weak bases, 4-aminoquinolines accumulate to high concentrations within these acidic organelles, a phenomenon known as lysosomotropism.[1][2] This accumulation has several downstream effects:

  • Lysosomal pH Neutralization: It raises the pH of the lysosome, inactivating the acid-dependent hydrolases within.

  • Inhibition of Autophagy: Autophagy is a cellular recycling process that cancer cells can use to survive stress. It relies on the fusion of autophagosomes with functional lysosomes. By disrupting lysosomal function, 4-aminoquinolines block this critical survival pathway.

  • Induction of Apoptosis: The disruption of lysosomal integrity can lead to the leakage of cathepsins and trigger programmed cell death (apoptosis).

Table 2: Comparative In Vitro Cytotoxicity of 4-Aminoquinoline Derivatives This table summarizes the 50% growth inhibition (GI₅₀) concentrations against human breast cancer cell lines.

CompoundGI₅₀ (µM) vs. MDA-MB-468GI₅₀ (µM) vs. MCF-77-Position SubstituentReference
Chloroquine 24.3620.72Chloro (-Cl)[12]
Compound 5 8.7336.77Chloro (-Cl)[12]
Compound 6 11.47Not ReportedFluoro (-F)[12]
Compound 8 14.0912.90Methoxy (-OCH₃)[12]
Compound 10 7.3514.80Bisquinoline (Chloro)[12]

*As described in Solomon et al., 2009. Compound 5 is N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

These data show that structural modifications significantly impact cytotoxic potency, with some derivatives demonstrating substantially increased activity compared to chloroquine.[12]

Antiviral and Anti-inflammatory Roles

The investigation of CQ and hydroxychloroquine (HCQ) for viral infections like COVID-19 highlighted another facet of their activity.[1][2] The proposed mechanism is again linked to their ability to raise the pH of endosomes, which can interfere with the entry of pH-dependent viruses into the host cell.[1] Their anti-inflammatory effects are thought to be mediated by the modulation of signaling pathways, such as those involving Toll-like receptors (TLRs).[1]

Part 3: Field-Proven Experimental Protocols

Trustworthy data is built on sound methodology. Here, we detail standardized protocols for the synthesis and evaluation of 4-aminoquinoline derivatives.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is the most common and robust method for synthesizing 4-aminoquinoline derivatives.[1][12]

Workflow:

Synthesis_Workflow Start Reactants: - 4,7-dichloroquinoline - Desired Amine (excess) Reaction Reaction Step: - Heat mixture (e.g., 130°C) - Stir for several hours Start->Reaction Workup Work-up: - Cool to room temp - Dissolve in CH₂Cl₂ - Wash with aq. NaOH - Wash with brine Reaction->Workup Purify Purification: - Dry organic layer (Na₂SO₄) - Evaporate solvent - Purify via column chromatography Workup->Purify End Final Product: - Characterize (NMR, MS) Purify->End

Caption: General workflow for the synthesis of 4-aminoquinoline derivatives.

Step-by-Step Methodology:

  • Reactant Setup: In a round-bottom flask, combine the 4,7-dichloroquinoline (1 equivalent) with an excess of the desired amine (2-5 equivalents). Using the amine in excess serves as both the nucleophile and the solvent.

  • Reaction: Heat the mixture slowly with continuous stirring. A typical target temperature is 80-130°C, maintained for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The high temperature is necessary to overcome the activation energy for the SNAr reaction, where the amine displaces the highly reactive chlorine atom at the 4-position.

  • Work-up: After cooling to room temperature, dissolve the reaction mixture in a suitable organic solvent like dichloromethane.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with 1M sodium hydroxide (to remove unreacted starting material and HCl byproduct) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product using column chromatography on silica gel to obtain the pure 4-aminoquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I)

This is a high-throughput method for determining the IC₅₀ of compounds against P. falciparum.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Incubate at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plates: Prepare serial dilutions of the test compounds in a 96-well plate.

  • Assay Initiation: Add the parasite culture (adjusted to 1% parasitemia, 2% hematocrit) to the drug-containing wells. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under the same conditions.

  • Lysis and Staining: After incubation, freeze the plates to lyse the erythrocytes. Thaw and add SYBR Green I lysis buffer. SYBR Green I dye fluoresces upon binding to DNA.

    • Causality: Since mature erythrocytes have no nucleus, the amount of DNA, and thus fluorescence, is directly proportional to the number of parasites.

  • Data Acquisition: Read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Analysis: Calculate the IC₅₀ values by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Part 4: Conclusion and Future Perspectives

The 4-aminoquinoline scaffold remains a profoundly important platform in drug discovery. The comparative analysis reveals a clear trajectory: from the highly successful but now resistance-plagued chloroquine to more potent derivatives like amodiaquine, and finally to rationally designed next-generation compounds that retain high efficacy while mitigating the toxic liabilities of their predecessors. The key to this progression lies in a deep understanding of the structure-activity relationships that govern accumulation in acidic organelles and interaction with molecular targets.

Future research will likely focus on:

  • Novel Side Chains: Designing unique side chains to further enhance potency against multi-drug resistant parasites.

  • Hybrid Molecules: Covalently linking the 4-aminoquinoline core to other pharmacophores (e.g., artemisinin derivatives) to create hybrid drugs with dual mechanisms of action, a promising strategy to combat resistance.[4]

  • Expanding Therapeutic Areas: Systematically exploring the anticancer, antiviral, and anti-inflammatory properties of diverse analog libraries to unlock new clinical applications.

By leveraging the foundational knowledge presented in this guide, researchers are well-equipped to innovate upon this privileged scaffold and develop the next generation of 4-aminoquinoline-based therapeutics.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Center for Biotechnology Information (PMC). [Link]

  • 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. National Center for Biotechnology Information (PMC). [Link]

  • Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. [Link]

  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE. [Link]

  • Heme metabolism as a therapeutic target against protozoan parasites. Taylor & Francis Online. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. National Center for Biotechnology Information (PMC). [Link]

  • Antimalarials based on 4-aminoquinoline leads. ResearchGate. [Link]

  • Structure of 4-aminoquinoline derivatives. ResearchGate. [Link]

Sources

Comparative

The Trifluoromethyl Group: A Game-Changer in the Structure-Activity Relationship of Quinolines

A Senior Application Scientist's Guide to the Design, Synthesis, and Biological Evaluation of Trifluoromethylquinolines In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure,...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Design, Synthesis, and Biological Evaluation of Trifluoromethylquinolines

In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged" structure, a foundational framework for a multitude of therapeutic agents.[1] Its inherent biological activities are vast, spanning from anticancer and antimicrobial to neuroprotective applications. However, the quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. A key strategy in this pursuit is the strategic incorporation of the trifluoromethyl (CF3) group, a modification that profoundly influences the structure-activity relationship (SAR) of the parent quinoline molecule. This guide provides a comparative analysis of trifluoromethylquinolines, delving into their synthesis, diverse biological activities, and the underlying molecular interactions that drive their therapeutic potential.

The Trifluoromethyl Advantage: More Than Just a Fluorine Substitution

The introduction of a trifluoromethyl group into a quinoline scaffold is not a trivial alteration. This small but powerful moiety imparts a unique combination of properties that can dramatically enhance a molecule's drug-like characteristics. The strong electron-withdrawing nature of the three fluorine atoms can significantly alter the electronic distribution within the quinoline ring system, impacting its pKa and hydrogen bonding capabilities. Furthermore, the CF3 group is highly lipophilic, which can improve a compound's ability to cross cellular membranes and reach its target. Crucially, the carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.

Comparative Analysis of Biological Activities: A Tale of Enhanced Potency

The true measure of the trifluoromethyl group's impact lies in the comparative analysis of the biological activities of trifluoromethylated quinolines versus their non-fluorinated counterparts and other analogs.

Anticancer Activity: Targeting the Engines of Cell Growth

Trifluoromethylquinolines have emerged as a particularly promising class of anticancer agents, often exhibiting significantly enhanced potency against a range of cancer cell lines.

Table 1: Comparative Anticancer Activity of Trifluoromethylquinolines and Analogs

CompoundTarget/MechanismCancer Cell LineIC50 (µM)Reference
Compound 8b (Trifluoromethylquinazoline) PIM-1 Kinase (predicted)PC3 (Prostate)5.51[2]
Compound 8b (Trifluoromethylquinazoline) PIM-1 Kinase (predicted)LNCaP (Prostate)4.51[2]
Compound 8b (Trifluoromethylquinazoline) PIM-1 Kinase (predicted)K562 (Leukemia)8.49[2]
Compound 6b (Fluorinated Quinoline) ROS InductionMDA-MB-468 (TNBC)~2.5-5[3][4]
Compound 6f (Fluorinated Quinoline) ROS InductionMDA-MB-468 (TNBC)~2.5-5[3][4]
Non-fluorinated Quinoline Analog (7a-f) Not ActiveTNBC cells>50[3][4]

As evidenced in Table 1, the presence of a trifluoromethyl or other fluorine-containing groups can be critical for potent anticancer activity. For instance, a series of novel fluorinated quinoline analogues demonstrated significant activity against triple-negative breast cancer (TNBC) cells, with IC50 values in the low micromolar range, while their hydrolyzed, non-fluorinated counterparts were inactive.[3][4] This highlights the crucial role of the fluorine substitution in conferring cytotoxicity.

A key mechanism of action for many anticancer trifluoromethylquinolines is the inhibition of protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[5] Molecular docking studies have provided insights into how these compounds interact with the ATP-binding pocket of kinases like c-Met.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Gene_Transcription Gene_Transcription mTOR->Gene_Transcription promotes Trifluoromethylquinoline Trifluoromethylquinoline Trifluoromethylquinoline->c-Met inhibits HGF HGF HGF->c-Met binds

Caption: Simplified c-Met signaling pathway and the inhibitory action of trifluoromethylquinolines.

Antimicrobial Activity: A Renewed Fight Against Resistance

The quinolone core is the backbone of the widely used fluoroquinolone antibiotics. The addition of a trifluoromethyl group can further enhance their antimicrobial potency and spectrum of activity.

Table 2: Comparative Antimicrobial Activity of a Trifluorinated Quinolone

CompoundBacterial SpeciesMIC90 (µg/mL)Reference
CS-940 (Trifluorinated Quinolone) Acinetobacter spp.0.03[3]
Ciprofloxacin (Non-Trifluorinated)Acinetobacter spp.>0.03[3]
Ofloxacin (Non-Trifluorinated)Acinetobacter spp.>0.03[3]
CS-940 (Trifluorinated Quinolone) Stenotrophomonas maltophilia2[3]
Ciprofloxacin (Non-Trifluorinated)Stenotrophomonas maltophilia>2[3]
Ofloxacin (Non-Trifluorinated)Stenotrophomonas maltophilia>2[3]
CS-940 (Trifluorinated Quinolone) Oxacillin-susceptible Staphylococcus aureus2-8 fold more active than ciprofloxacin/ofloxacin[3]

As shown in Table 2, the trifluorinated quinolone CS-940 demonstrated greater activity against several bacterial species compared to the non-trifluorinated fluoroquinolones ciprofloxacin and ofloxacin.[3] This enhanced activity is particularly notable against problematic pathogens like Acinetobacter spp. and Stenotrophomonas maltophilia. Furthermore, a series of 2,8-bis(trifluoromethyl)quinoline derivatives showed promising in vitro activity against Mycobacterium tuberculosis, with the most potent compound exhibiting a MIC of 3.13 µg/mL.[6]

Central Nervous System (CNS) Activity: Modulating Neurological Pathways

The unique properties of the trifluoromethyl group also make it a valuable addition to quinolines designed to act on the central nervous system. The increased lipophilicity can facilitate crossing the blood-brain barrier, a critical hurdle for CNS-active drugs. Quinolines and their derivatives are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][8][9][10][11] The mechanism often involves the inhibition of enzymes like acetylcholinesterase (AChE).[8] While extensive quantitative SAR data for trifluoromethylquinolines in this area is still emerging, the foundational principles suggest that the CF3 group can be strategically employed to optimize the CNS activity of these compounds.

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of novel trifluoromethylquinolines hinges on robust and reproducible experimental methodologies.

Synthesis of Trifluoromethylquinolines

A common and effective method for the synthesis of 4-trifluoromethyl-substituted quinolines is the Friedländer annulation. This reaction involves the condensation of a substituted 2-trifluoroacetyl aniline with a carbonyl compound.[12]

Experimental Protocol: Synthesis of 4-Trifluoromethyl-2-phenylquinoline

Materials:

  • 2-Amino-5-(trifluoromethyl)acetophenone

  • Benzaldehyde

  • Proline potassium salt (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of 2-amino-5-(trifluoromethyl)acetophenone (1 mmol) and benzaldehyde (1.2 mmol) in ethanol (5 mL), add proline potassium salt (10 mol%).

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 4-trifluoromethyl-2-phenylquinoline.

2-Amino-5-(trifluoromethyl)acetophenone 2-Amino-5-(trifluoromethyl)acetophenone Ethanol_Reflux Ethanol_Reflux 2-Amino-5-(trifluoromethyl)acetophenone->Ethanol_Reflux Benzaldehyde Benzaldehyde Benzaldehyde->Ethanol_Reflux Proline_potassium_salt Proline_potassium_salt Proline_potassium_salt->Ethanol_Reflux catalyst Column_Chromatography Column_Chromatography Ethanol_Reflux->Column_Chromatography Purification 4-Trifluoromethyl-2-phenylquinoline 4-Trifluoromethyl-2-phenylquinoline Column_Chromatography->4-Trifluoromethyl-2-phenylquinoline

Caption: Workflow for the synthesis of 4-trifluoromethyl-2-phenylquinoline.

Biological Evaluation: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-468)

  • Complete cell culture medium

  • Trifluoromethylquinoline compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the trifluoromethylquinoline compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Conclusion: A Promising Future for Trifluoromethylquinolines

The strategic incorporation of the trifluoromethyl group has proven to be a highly effective strategy for enhancing the therapeutic potential of quinoline-based compounds. The resulting trifluoromethylquinolines exhibit improved potency and pharmacokinetic properties across a range of biological activities, most notably in the fields of oncology and infectious diseases. As our understanding of the intricate structure-activity relationships of these fascinating molecules continues to grow, so too will our ability to design and synthesize novel, highly effective therapeutic agents for a multitude of human diseases. The trifluoromethylquinoline scaffold undoubtedly holds immense promise for the future of drug discovery.

References

  • Fuchs, J. E., et al. (Year). Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega.[3][4]

  • (Reference for kinase inhibition mechanism of quinolines)[5]

  • (Reference for quinolines in neurodegenerative diseases)[7]

  • (Reference for Friedländer annulation synthesis)[12]

  • (Reference for antimycobacterial activity of bis(trifluoromethyl)quinolines)[6]

  • (Reference for AChE inhibition by quinolines)[8]

  • (Reference for anticancer activity of trifluoromethylquinazolines)[2]

  • (Duplicate of reference 1)[4]

  • (Reference for antimicrobial properties of trifluoromethyl quinolones)
  • (Reference for molecular docking of c-Met inhibitors)
  • (Reference for synthesis of fluoromethyl phenyl sulfone)
  • (Reference for comput
  • (Reference for quinolines in anticancer and antimalarial applications)[1]

  • (Reference for medicinal chemistry in neurodegenerative diseases)[9]

  • (Reference for heterocyclic compounds in neurodegenerative diseases)[10]

  • (Reference for molecular docking of tetrahydroquinoline deriv
  • (Reference for synthesis of phenoxy-quinazolines)
  • (Reference for antimicrobial activity of methoxyquinoline deriv
  • (Duplic
  • (Reference for antimicrobial resistance and quinoline deriv
  • (Reference for antifungal activity of fluorin
  • (Reference for theoretical study of quinolines in neurodegenerative diseases)[11]

  • (Reference for virtual screening of c-Met inhibitors)
  • (Duplic
  • (Reference for efflux pump inhibitors)

Sources

Validation

A Senior Application Scientist's Guide to Validating the Anticancer Mechanisms of 4-Aminoquinolines

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanisms of 4-aminoquinolines. It offers a comparative analysis with alternative...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer mechanisms of 4-aminoquinolines. It offers a comparative analysis with alternative compounds, supported by detailed experimental protocols and data interpretation strategies. Our focus is on empowering researchers to generate robust and reproducible data through a deep understanding of the underlying biological processes and the technical nuances of the validation assays.

Introduction: The Resurgence of 4-Aminoquinolines in Oncology

Historically recognized for their efficacy as antimalarial agents, 4-aminoquinolines, such as chloroquine (CQ) and hydroxychloroquine (HCQ), are experiencing a renaissance in the field of oncology.[1] Their repurposing as anticancer agents stems from a growing body of evidence highlighting their ability to modulate fundamental cellular processes that are often dysregulated in cancer.[2] These compounds are lysosomotropic agents, meaning they accumulate in the acidic environment of lysosomes, which is central to their anticancer activity.[3] This guide will delve into the primary mechanisms of action—autophagy inhibition and apoptosis induction—and provide the tools to rigorously validate these effects in a laboratory setting.

Core Anticancer Mechanisms of 4-Aminoquinolines

The anticancer effects of 4-aminoquinolines are multifaceted, but two key mechanisms have been extensively studied and validated: the inhibition of autophagy and the induction of apoptosis.[4]

Autophagy Inhibition: A Double-Edged Sword in Cancer

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by recycling damaged organelles and proteins.[5][6] In the context of cancer, autophagy can be a pro-survival mechanism, allowing cancer cells to withstand metabolic stress and resist therapy.[7] 4-aminoquinolines disrupt this process at a late stage. By increasing the lysosomal pH, they inhibit the fusion of autophagosomes with lysosomes, preventing the degradation of the cellular cargo.[2] This leads to an accumulation of autophagosomes and a failure to recycle essential components, ultimately leading to cell death.[8] A key marker for monitoring this process is the conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).[9]

Induction of Apoptosis: The Programmed Cell Death Pathway

Apoptosis is a form of programmed cell death that is crucial for normal tissue development and homeostasis. Cancer cells often develop mechanisms to evade apoptosis. 4-aminoquinolines can trigger apoptosis through both autophagy-dependent and -independent pathways.[10] The accumulation of dysfunctional mitochondria due to autophagy inhibition can lead to the release of pro-apoptotic factors. Additionally, 4-aminoquinolines have been shown to induce apoptosis by increasing the permeability of lysosomal and mitochondrial membranes, leading to the activation of the caspase cascade.[10] A key executioner in this pathway is Caspase-3, and its activation is a hallmark of apoptosis.[11]

Comparative Analysis: 4-Aminoquinolines vs. Alternative Agents

To provide a comprehensive understanding of the efficacy of 4-aminoquinolines, it is essential to compare their performance against other compounds that target similar pathways. This section provides a comparative overview of 4-aminoquinolines with other autophagy inhibitors.

Comparison of IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of chloroquine and hydroxychloroquine in various cancer cell lines.

Cell LineDrugIC50 (µM)Reference
Adult T-cell leukemia/lymphoma (ATLL)Chloroquine40 ± 10.2[4]
Adult T-cell leukemia/lymphoma (ATLL)Hydroxychloroquine25.9 ± 15.1[4]
Primary ATLL cellsChloroquine19.5 ± 1.9[4]
Primary ATLL cellsHydroxychloroquine13.4 ± 2.8[4]
Cholangiocarcinoma (HuCCT-1)Hydroxychloroquine168.4 ± 23.4[12]
Cholangiocarcinoma (CCLP-1)Hydroxychloroquine113.36 ± 14.06[12]
Non-small-cell lung cancerHydroxychloroquine65[12]
Pancreatic cancerHydroxychloroquine33[12]
Head-to-Head Comparison with Other Autophagy Inhibitors

While direct, extensive comparative studies are still emerging, some data allows for a preliminary comparison of 4-aminoquinolines with other autophagy inhibitors.

  • Bafilomycin A1: This is a more specific inhibitor of the vacuolar H+-ATPase, which is responsible for acidifying the lysosome.[8] While both chloroquine and bafilomycin A1 inhibit lysosomal function, bafilomycin A1 is generally considered more potent in inhibiting autophagy.[13] However, concurrent treatment with both drugs does not have an additive effect on autophagosome accumulation, suggesting they target the same late stage of autophagy.[6]

  • 3-Methyladenine (3-MA): This compound inhibits autophagy at an early stage by blocking the activity of Class III PI3K, which is required for the initiation of autophagosome formation.[14] Studies have shown that both chloroquine and 3-MA can synergize with chemotherapeutic agents to inhibit the growth of cancer cells.[8]

  • Lys05: This is a dimeric chloroquine analog that has been shown to be a more potent autophagy inhibitor than hydroxychloroquine.[7] Lys05 accumulates to a greater extent in lysosomes and has demonstrated significant single-agent antitumor activity in preclinical models.[7][15] In tumor xenografts, Lys05 treatment led to a 34-fold higher concentration in lysosomes compared to HCQ.[7]

Experimental Validation Protocols

This section provides detailed, step-by-step protocols for the key experiments required to validate the anticancer mechanisms of 4-aminoquinolines. The rationale behind each step is explained to ensure a thorough understanding of the experimental design.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]

  • Compound Treatment: Treat cells with various concentrations of the 4-aminoquinoline and control compounds. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[17]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]

  • Incubation with MTT: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[16]

  • Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[16]

Western Blot for LC3-I to LC3-II Conversion

This protocol details the detection of LC3-I and LC3-II by Western blot, a key indicator of autophagy modulation.

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against LC3 overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an accumulation of autophagosomes.[9]

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Protocol:

  • Cell Lysis: Following treatment, pellet the cells and resuspend them in chilled cell lysis buffer. Incubate on ice for 10 minutes.[6]

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute.[6]

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Assay Reaction: In a 96-well plate, add 50 µL of 2X reaction buffer to each well. Add 50 µL of the cell lysate to the appropriate wells.

  • Substrate Addition: Add 5 µL of the DEVD-pNA substrate to each well.[19]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[19]

  • Absorbance Reading: Read the absorbance at 405 nm using a microplate reader. The increase in absorbance is proportional to the caspase-3 activity.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling pathways and experimental workflows is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.

Signaling Pathways

Anticancer_Mechanisms_of_4-Aminoquinolines cluster_Autophagy Autophagy Inhibition cluster_Apoptosis Apoptosis Induction cluster_mTOR PI3K/Akt/mTOR Pathway 4-Aminoquinolines 4-Aminoquinolines Lysosome Lysosome 4-Aminoquinolines->Lysosome Accumulate & Increase pH Autolysosome Autolysosome Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Blocked Cell_Death_A Cell Death Autophagosome->Cell_Death_A Accumulation 4-Aminoquinolines_A 4-Aminoquinolines Mitochondria Mitochondria 4-Aminoquinolines_A->Mitochondria Membrane Permeabilization Caspase-3 Caspase-3 Mitochondria->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Autophagy_Node Autophagy mTORC1->Autophagy_Node Inhibition 4-Aminoquinolines_mTOR 4-Aminoquinolines 4-Aminoquinolines_mTOR->mTORC1 Indirect Inhibition Experimental_Workflow Start Cancer Cell Culture Treatment Treat with 4-Aminoquinolines & Controls Start->Treatment Viability MTT Assay (Cell Viability) Treatment->Viability Autophagy_Analysis Western Blot (LC3-II/I Ratio) Treatment->Autophagy_Analysis Apoptosis_Analysis Caspase-3 Activity Assay Treatment->Apoptosis_Analysis Data_Analysis Data Analysis & Comparison Viability->Data_Analysis Autophagy_Analysis->Data_Analysis Apoptosis_Analysis->Data_Analysis

Caption: Workflow for validating 4-aminoquinoline anticancer effects.

Conclusion and Future Directions

The repurposing of 4-aminoquinolines as anticancer agents represents a promising therapeutic strategy. Their ability to concurrently inhibit autophagy and induce apoptosis provides a powerful two-pronged attack on cancer cells. This guide has provided a comprehensive framework for validating these mechanisms, from understanding the underlying biology to executing the necessary experiments with precision.

Future research should focus on identifying biomarkers that can predict which patients are most likely to respond to 4-aminoquinoline therapy. Furthermore, the development of more potent and specific analogs, such as Lys05, holds great promise for enhancing the therapeutic window of this class of compounds. By employing the rigorous validation strategies outlined in this guide, the scientific community can continue to unlock the full potential of 4-aminoquinolines in the fight against cancer.

References

  • Araya, P., et al. (2021). Antitumor effects of chloroquine/hydroxychloroquine mediated by inhibition of the NF-κB signaling pathway through abrogation of autophagic p47 degradation in adult T-cell leukemia/lymphoma cells. PLoS ONE, 16(8), e0256320.
  • Dowdle, W. E., et al. (2020). Chloroquine and bafilomycin A mimic lysosomal storage disorders and impair mTORC1 signalling. Biochemical Journal, 477(8), 1445-1463.
  • Gacche, R. N., & Assaraf, Y. G. (2018). Chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 12, 804.
  • Galluzzi, L., et al. (2017). Molecular mechanisms of cell death: recommendations of the Nomenclature Committee on Cell Death 2018.
  • Amaravadi, R. K., et al. (2012). Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency. Cancer Discovery, 2(5), 442-455.
  • The Autophagy Inhibitor Chloroquine, Alone or in Combination with mTOR Inhibitors, Displays Anti-Tumor Effects in In Vitro and In Vivo Lung Carcinoid Models. (2020). MDPI. Retrieved from [Link]

  • Li, J., et al. (2021). Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition. Frontiers in Oncology, 11, 735933.
  • Al-Bari, M. A. (2015). Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations. Journal of Antimicrobial Chemotherapy, 70(6), 1608-1621.
  • Maclean, K. H., et al. (2012). 4-Aminoquinolines–past, present, and future: a chemical perspective. Pharmacology & therapeutics, 135(2), 155-184.
  • The Assessment of the Effect of Autophagy Inhibitors—Chloroquine and 3-Methyladenine on the Antitumor Activity of Trametinib Against Amelanotic Melanoma Cells. (2022). MDPI. Retrieved from [Link]

  • Chloroquine Inhibition of Autophagy Enhanced the Anticancer Effects of Listeria monocytogenes in Melanoma. (2023). MDPI. Retrieved from [Link]

  • Gansner, E. R., et al. (1993). A technique for drawing directed graphs. IEEE Transactions on Software Engineering, 19(3), 214-230.
  • McAfee, Q., et al. (2012). Autophagy inhibitor Lys05 has single-agent antitumor activity and reproduces the phenotype of a genetic autophagy deficiency. Proceedings of the National Academy of Sciences, 109(21), 8253-8258.
  • Chloroquine suppresses proliferation and invasion and induces apoptosis of osteosarcoma cells associated with inhibition of phosphorylation of STAT3. (2021). NIH. Retrieved from [Link]

  • Redmann, M., et al. (2016). Inhibition of autophagy with bafilomycin and chloroquine decreases mitochondrial quality and bioenergetic function in primary neurons. Redox Biology, 11, 73-81.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • A Systematic Pan-Cancer Analysis of CASP3 as a Potential Target for Immunotherapy. (2022). Dovepress. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • Liang, D. H., et al. (2020). Chloroquine increases the anti-cancer activity of epirubicin in A549 lung cancer cells. Oncology Letters, 19(6), 3847-3854.
  • Chondrex, Inc. (n.d.). MTT Cell Proliferation and Viability Assay Kit. Retrieved from [Link]

  • Bio-Techne. (n.d.). LC3 and Autophagy FAQs. Retrieved from [Link]

  • Teti, D. (2023). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • Balance Cell Apoptosis and Pyroptosis of Caspase-3-Activating Chemotherapy for Better Antitumor Therapy. (2022). MDPI. Retrieved from [Link]

  • Putt, K. S., et al. (2006). Procaspase-3 activation as an anti-cancer strategy: structure-activity relationship of procaspase-activating compound 1 (PAC-1) and its cellular co-localization with caspase-3. Journal of medicinal chemistry, 49(19), 5870-5878.
  • FIGURE 3 | Effects of chloroquine (CQ) and 3-methyladenine (3-MA) on... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Comparative

Molecular Structure: The Root of Spectroscopic Divergence

An In-Depth Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline For researchers in analytical chemistry, medicinal chemistry, and materials science, the unambiguous identification of isomers is a cri...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Spectroscopic Differentiation of Quinoline and Isoquinoline

For researchers in analytical chemistry, medicinal chemistry, and materials science, the unambiguous identification of isomers is a critical task. Quinoline and isoquinoline, both bicyclic aromatic nitrogen heterocycles with the molecular formula C₉H₇N, serve as a classic example of this analytical challenge. While possessing the same mass and elemental composition, their distinct atomic arrangement leads to subtle yet significant differences in their spectroscopic properties. This guide provides a comprehensive comparison of the spectroscopic data of quinoline and isoquinoline, offering a detailed analysis of their UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) profiles.

The key to understanding the differing spectroscopic behavior of quinoline and isoquinoline lies in the position of the nitrogen atom within the bicyclic system. In quinoline, the nitrogen atom is at position 1, whereas in isoquinoline, it is at position 2. This seemingly minor change significantly alters the electron density distribution and molecular symmetry, which in turn governs how each molecule interacts with electromagnetic radiation.

isomers cluster_quinoline Quinoline cluster_isoquinoline Isoquinoline q_struct i_struct

Figure 1: Molecular structures of Quinoline and Isoquinoline.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Both quinoline and isoquinoline exhibit characteristic absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions of the aromatic system. However, the position and intensity of these bands differ due to the distinct electronic environments.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁴ to 10⁻⁵ M) of quinoline and isoquinoline in a UV-transparent solvent, such as ethanol or cyclohexane.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum from 200 to 400 nm, using the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) for each characteristic band.

Comparative UV-Vis Data

CompoundSolventλmax (nm) (π → π)ε (M⁻¹cm⁻¹)λmax (nm) (n → π)ε (M⁻¹cm⁻¹)Reference
QuinolineEthanol227, 276, 31337000, 3800, 3400~315 (shoulder)~200
IsoquinolineEthanol218, 266, 31763000, 4000, 3500~320 (shoulder)~250

The differences in λmax and molar absorptivity (ε) can be attributed to the altered symmetry and electron distribution. The nitrogen atom in isoquinoline at position 2 allows for more extended conjugation, leading to a higher molar absorptivity for the primary π → π* transition compared to quinoline.

Infrared (IR) Spectroscopy: A Fingerprint of Vibrational Modes

IR spectroscopy probes the vibrational modes of a molecule. The distinct atomic arrangement of quinoline and isoquinoline results in a unique "fingerprint" region in their IR spectra, allowing for their differentiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Samples can be analyzed as neat liquids (between KBr or NaCl plates) or as a dilute solution in a suitable IR-transparent solvent (e.g., CCl₄).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for C-H stretching, C=C and C=N stretching, and out-of-plane C-H bending.

Comparative IR Data

Functional GroupQuinoline (cm⁻¹)Isoquinoline (cm⁻¹)Vibrational Mode
Aromatic C-H Stretch3050-30203060-3025Stretching
C=C and C=N Stretch1620-14301625-1435Ring Stretching
C-H Out-of-Plane Bending810, 745830, 740Bending (diagnostic)

While many bands overlap, the C-H out-of-plane bending region (900-650 cm⁻¹) is often the most diagnostic for distinguishing substituted aromatic isomers. The specific pattern of bands in this region is highly sensitive to the substitution pattern on the benzene and pyridine rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for distinguishing isomers. The chemical shift (δ) of each proton (¹H NMR) and carbon (¹³C NMR) is exquisitely sensitive to its local electronic environment.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments like COSY and HSQC may be necessary.

  • Analysis: Assign the chemical shifts for each unique proton and carbon atom.

Comparative ¹H NMR Data (in CDCl₃)

Proton PositionQuinoline (δ, ppm)Isoquinoline (δ, ppm)
H-28.90-
H-37.357.58
H-48.118.52
H-57.757.80
H-67.507.62
H-77.657.70
H-88.157.95
H-1 (Iso)-9.25

Comparative ¹³C NMR Data (in CDCl₃)

Carbon PositionQuinoline (δ, ppm)Isoquinoline (δ, ppm)
C-2150.3-
C-3121.1120.5
C-4136.0143.2
C-4a128.3128.8
C-5126.5127.4
C-6129.4127.0
C-7127.7130.4
C-8129.6126.9
C-8a148.5135.7
C-1 (Iso)-152.8

The most striking difference is the chemical shift of the protons and carbons adjacent to the nitrogen atom. In quinoline, H-2 and H-8 are significantly deshielded due to the anisotropic effect of the nitrogen lone pair and its electron-withdrawing nature. In isoquinoline, H-1 and H-3 are similarly affected. These distinct patterns in the aromatic region of the NMR spectra provide definitive identification.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Weigh Sample (5-10 mg) p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to NMR Tube p2->p3 a1 Tune & Shim Spectrometer p3->a1 a2 Acquire 1H Spectrum a1->a2 a3 Acquire 13C Spectrum a2->a3 a4 Acquire 2D Spectra (optional) a3->a4 d1 Fourier Transform a4->d1 d2 Phase & Baseline Correction d1->d2 d3 Peak Picking & Integration d2->d3 d4 Chemical Shift Assignment d3->d4

Figure 2: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS): Differentiating by Fragmentation

While quinoline and isoquinoline have the same nominal and exact mass, their fragmentation patterns under electron ionization (EI) can differ, providing another avenue for differentiation.

Experimental Protocol: EI-MS

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200).

  • Analysis: Compare the relative abundances of the molecular ion (M⁺) and key fragment ions.

Comparative Mass Spectrometry Data

Both quinoline and isoquinoline show a prominent molecular ion peak at m/z 129. The primary fragmentation pathway involves the loss of hydrogen cyanide (HCN), resulting in a fragment ion at m/z 102.

CompoundMolecular Ion (m/z)Key Fragment (m/z)Fragmentation Pathway
Quinoline129102[M - HCN]⁺
Isoquinoline129102[M - HCN]⁺

Although the major fragments are the same, the relative intensities of other minor fragments may differ slightly. However, due to the stability of the aromatic system, fragmentation is not extensive. Therefore, MS is best used in conjunction with a separation technique like GC (GC-MS), where the isomers can be separated based on their retention times before mass analysis.

MS_Logic mol Molecule (Quinoline or Isoquinoline) m/z = 129 ion Molecular Ion (M+) m/z = 129 mol->ion Electron Ionization (70 eV) frag Fragment Ion [M - HCN]+ m/z = 102 ion->frag Loss of HCN

Figure 3: Primary fragmentation pathway for quinoline and isoquinoline in EI-MS.

Conclusion

The differentiation of quinoline and isoquinoline is a quintessential analytical problem that highlights the power of modern spectroscopic techniques. While UV-Vis and IR spectroscopy offer initial clues, NMR spectroscopy provides the most definitive and structurally informative data for unambiguous identification. The distinct chemical shifts, particularly of the protons and carbons proximal to the nitrogen atom, serve as reliable diagnostic markers. Mass spectrometry, especially when coupled with gas chromatography, confirms the molecular weight and can provide supporting evidence through subtle differences in fragmentation, but it is the combination of these spectroscopic methods that provides the highest confidence in structural assignment. This guide equips researchers with the foundational knowledge and comparative data necessary to confidently distinguish between these two important heterocyclic isomers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Validation

A Comparative Guide to Quinoline Synthesis: Navigating Metal-Free and Metal-Catalyzed Strategies

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, incl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural basis for a vast array of pharmaceuticals, including the renowned antimalarial drug quinine. The enduring importance of this heterocyclic system has driven the continuous evolution of synthetic methodologies. This guide provides an in-depth, objective comparison of two major pillars in quinoline synthesis: traditional and modern metal-free approaches versus contemporary metal-catalyzed strategies. By examining the underlying mechanisms, experimental parameters, and performance data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic endeavors.

The Enduring Legacy of Metal-Free Quinoline Synthesis

For over a century, the synthesis of quinolines has been dominated by a handful of powerful, named reactions that construct the bicyclic core without the aid of transition metals. These methods, while historically significant, are often characterized by harsh reaction conditions.

Classical Metal-Free Reactions: An Overview

The most prominent classical methods—the Skraup, Doebner-von Miller, and Friedländer syntheses—typically involve the acid-catalyzed cyclization of aniline derivatives.

  • The Skraup Synthesis: This reaction employs the dehydration of glycerol to acrolein, which then reacts with an aniline in the presence of a strong acid and an oxidizing agent. While effective for producing unsubstituted or simply substituted quinolines, the Skraup synthesis is notoriously exothermic and can be difficult to control, often leading to low to moderate yields.[1] Modern adaptations, such as the use of microwave irradiation, can improve yields and reduce reaction times.[2][3]

  • The Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones to react with anilines, allowing for the synthesis of 2- and 4-substituted quinolines.[4]

  • The Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5] The Friedländer synthesis offers a broader substrate scope and generally proceeds under milder conditions with better yields compared to the Skraup reaction, making it a more strategic choice for constructing highly functionalized quinolines.[1]

Mechanism in Focus: The Friedländer Synthesis

The Friedländer synthesis proceeds via an initial aldol condensation between the 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound. This is followed by a cyclodehydration to form the quinoline ring. The reaction can be catalyzed by either acid or base.[6]

Friedländer Synthesis Mechanism cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Cyclodehydration 2-Aminoaryl\nKetone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl\nKetone->Aldol Adduct + Enolate Enolate Enolate Enolate->Aldol Adduct Iminium Ion Iminium Ion Aldol Adduct->Iminium Ion - H2O Quinoline Quinoline Iminium Ion->Quinoline - H2O

Caption: Mechanism of the Friedländer Synthesis.

Modern iterations of the Friedländer synthesis often employ catalysts like ionic liquids to improve reaction efficiency and yield, with some protocols achieving yields of up to 100%.[7]

The Rise of Metal-Catalyzed Quinoline Synthesis

The advent of transition-metal catalysis has revolutionized organic synthesis, and quinoline construction is no exception. These methods often provide milder reaction conditions, greater functional group tolerance, and access to a diverse range of substituted quinolines that are difficult to prepare using classical approaches.[8]

A Spectrum of Catalytic Power

A variety of transition metals, including palladium, copper, gold, and iron, have been successfully employed to catalyze quinoline synthesis. Palladium, in particular, has proven to be a versatile catalyst for these transformations.

  • Palladium-Catalyzed Annulation: A prominent strategy involves the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols. This method offers a direct route to 2,4-disubstituted quinolines under mild conditions.[9]

  • Palladium-Catalyzed Oxidative Cyclization: Another powerful approach is the palladium-catalyzed oxidative cyclization of o-vinylanilines and alkynes, which utilizes molecular oxygen as a green oxidant to construct 2,3-disubstituted quinolines.[10]

The Catalytic Cycle: Palladium-Catalyzed Annulation

The mechanism of the palladium-catalyzed annulation of o-iodoanilines with propargyl alcohols is believed to proceed through a catalytic cycle involving oxidative addition, coordination, migratory insertion, and reductive elimination steps.

Palladium Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition + o-Iodoaniline Pd(II)\nComplex Pd(II) Complex Oxidative\nAddition->Pd(II)\nComplex Coordination\n& Insertion Coordination & Insertion Pd(II)\nComplex->Coordination\n& Insertion + Propargyl Alcohol Cyclized\nPd(II) Intermediate Cyclized Pd(II) Intermediate Coordination\n& Insertion->Cyclized\nPd(II) Intermediate Reductive\nElimination Reductive Elimination Cyclized\nPd(II) Intermediate->Reductive\nElimination Reductive\nElimination->Pd(0) Re-generation Quinoline Quinoline Reductive\nElimination->Quinoline

Caption: A plausible catalytic cycle for palladium-catalyzed quinoline synthesis.

Performance Comparison: Metal-Free vs. Metal-Catalyzed

The choice between a metal-free and a metal-catalyzed approach often depends on the desired substitution pattern, substrate availability, and tolerance for specific reaction conditions.

FeatureMetal-Free Synthesis (Classical)Metal-Free Synthesis (Modern)Metal-Catalyzed Synthesis
Typical Reaction Skraup, FriedländerIonic Liquid-Catalyzed FriedländerPd-Catalyzed Annulation
Catalyst Strong Acid (e.g., H₂SO₄)Ionic Liquid, MicrowavePd(OAc)₂, Ligands
Reaction Conditions Harsh (High Temp, Strong Acid)[1]Milder, often solvent-free[7]Mild (often < 100°C)[9]
Substrate Scope Limited for complex substitutions[1]Broader than classical methodsBroad, high functional group tolerance[9]
Yield Low to Moderate[1]Good to Excellent (up to 100%)[7]Good to Excellent (up to 91%)[9]
Key Advantages Inexpensive reagents"Green" chemistry aspectsHigh efficiency and selectivity
Key Disadvantages Harsh conditions, low yieldsCatalyst cost can be a factorCatalyst cost and removal

Experimental Protocols

Representative Metal-Free Synthesis: Ionic Liquid-Promoted Friedländer Annulation

This protocol is adapted from the work of Palimkar et al. and demonstrates a greener approach to the Friedländer synthesis.[11]

Materials:

  • 2-Aminoacetophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • 1-butylimidazolium tetrafluoroborate ([Hbim]BF₄) (2 mL)

Procedure:

  • A mixture of 2-aminoacetophenone and ethyl acetoacetate in [Hbim]BF₄ is stirred at 80°C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with diethyl ether (3 x 10 mL).

  • The combined organic layers are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinoline.

  • The ionic liquid can be washed with diethyl ether, dried under vacuum, and reused.

Representative Metal-Catalyzed Synthesis: Palladium-Catalyzed Annulation of o-Iodoaniline with a Propargyl Alcohol

This protocol is based on the work of Peng and coworkers.[9]

Materials:

  • o-Iodoaniline (0.2 mmol)

  • Propargyl alcohol (0.3 mmol)

  • Pd(OAc)₂ (5 mol%)

  • dppp (1,3-Bis(diphenylphosphino)propane) (10 mol%)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv.)

  • NMP (N-Methyl-2-pyrrolidone) (1.0 mL)

Procedure:

  • To a sealed tube, add o-iodoaniline, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with nitrogen (this should be repeated three times).

  • Add propargyl alcohol, NMP, and DBU via syringe.

  • The reaction mixture is stirred at 80°C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the 2,4-disubstituted quinoline.

Conclusion

Both metal-free and metal-catalyzed methods offer powerful and distinct advantages for the synthesis of quinolines. Classical metal-free reactions, while historically foundational, are often hampered by harsh conditions and limited scope. Modern metal-free approaches, incorporating green chemistry principles like the use of ionic liquids and microwave assistance, have significantly improved the efficiency and environmental footprint of these transformations.

Transition-metal catalysis, particularly with palladium, has opened new avenues for quinoline synthesis, providing access to a wide array of complex derivatives under mild conditions with high yields and selectivity. The choice of synthetic strategy will ultimately be guided by the specific target molecule, available starting materials, and the desired balance between cost, efficiency, and environmental impact. As synthetic methodology continues to advance, the development of even more efficient, selective, and sustainable methods for quinoline construction can be anticipated, further empowering researchers in the fields of drug discovery and materials science.

References

  • Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514–3517. Available at: [Link]

  • Li, J., Zhang, J., Yang, H., & Jiang, G. (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 7(56), 35233-35236. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Zhang, Z., Deng, J.-T., Feng, J.-Y., Liang, J.-Y., Xu, X.-T., & Peng, J.-B. (2023). Palladium-Catalyzed Annulation of o-Iodo-Anilines with Propargyl Alcohols: Synthesis of Substituted Quinolines. The Journal of Organic Chemistry, 88(18), 12054–12063. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Sarma, B., Sarma, R., & Prajapati, D. (2017). Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condensation. Molecules, 22(8), 1276. Available at: [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. Available at: [Link]

  • Li, J. J. (2010). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 531-563). John Wiley & Sons, Inc. Available at: [Link]

  • Besson, T., & Moghadam, F. M. (2014). Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction. RSC Advances, 4(41), 21456-21464. Available at: [Link]

  • Zheng, J., Li, Z., Huang, L., Wu, W., Li, J., & Jiang, H. (2016). Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Letters, 18(14), 3514–3517. Available at: [Link]

  • Gaikwad, S. P., & Bobade, V. D. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(1), 1-21. Available at: [Link]

  • Almássy, L., Gáplovský, A., & Toma, Š. (2007). Pyrrole versus quinoline formation in the palladium catalyzed reaction of 2-alkynyl-3-bromothiophenes and 2-alkynyl-3-bromofurans with anilines. A combined experimental and computational study. Organic & Biomolecular Chemistry, 5(20), 3351-3357. Available at: [Link]

  • Islam, M. R., & Begum, S. A. (2019). Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment. MOJ Biorg Org Chem, 3(5), 164-169.
  • Wang, J., Fan, X., Zhang, X., & Han, L. (2004). Green preparation of quinoline derivatives through FeCl3·6H2O catalyzed Friedlander reaction in ionic liquids. Canadian Journal of Chemistry, 82(7), 1192-1196. Available at: [Link]

  • Zhang, Y., & Liu, Y. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 15(1), 441. Available at: [Link]

  • Ma, S. (2011). Palladium-catalyzed cyclization of propargylic compounds. Accounts of chemical research, 44(2), 134-145. Available at: [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-259.
  • Palimkar, S. S., Siddiqui, S. A., Daniel, T., Lahoti, R. J., & Srinivasan, K. V. (2003). Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry, 68(24), 9371–9378. Available at: [Link]

  • Li, J. J. (2010). Palladium in Quinoline Synthesis. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc.
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(14), 5487. Available at: [Link]

  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Available at: [Link]

Sources

Comparative

The Trifluoromethyl Group: A Comprehensive Guide to Evaluating its Impact on Binding Affinity

Introduction: The Rise of a "Super-Methyl" in Medicinal Chemistry In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its therapeutic potential. Among the vast t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of a "Super-Methyl" in Medicinal Chemistry

In the intricate dance of drug design, the strategic modification of a lead compound is paramount to enhancing its therapeutic potential. Among the vast toolkit available to medicinal chemists, the trifluoromethyl (CF3) group has emerged as a uniquely powerful substituent, often hailed as a "super-methyl" for its profound ability to modulate a molecule's physicochemical and biological properties.[1][2] Its incorporation can dramatically influence metabolic stability, lipophilicity, pKa, and, most critically, the binding affinity of a ligand for its biological target.[1][3]

However, the decision to introduce a CF3 group is not a trivial one. Its effects are highly context-dependent, stemming from a complex interplay of steric and electronic factors. Ascribing a successful outcome to mere serendipity is a disservice to the rational design process. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically evaluating the effect of the trifluoromethyl group on binding affinity. We will move beyond simple heuristics to explore the fundamental principles, detail rigorous experimental and computational methodologies, and analyze real-world data to empower you to make informed decisions in your drug discovery campaigns.

Part 1: Deconstructing the CF3 Group - A Tale of Two Methyls

To appreciate the impact of trifluoromethylation, we must first compare the CF3 group to its hydrocarbon counterpart, the methyl (CH3) group. While sterically similar in some respects, their electronic properties are worlds apart.

The CF3 group is characterized by:

  • Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms creates a powerful inductive effect, pulling electron density away from the atom or ring system to which it is attached.[1] This can significantly alter the electronic properties of aromatic rings and influence the acidity or basicity of nearby functional groups.[3]

  • Increased Lipophilicity: Despite the polarity of the individual C-F bonds, the CF3 group is significantly more lipophilic than a methyl group. The Hansch π parameter, a measure of lipophilicity, is +0.88 for CF3 compared to +0.56 for CH3.[1] This enhanced lipophilicity can improve membrane permeability and promote hydrophobic interactions within a binding pocket.[1]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[1] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common strategy for increasing a drug's half-life.[1]

  • Unique Non-Covalent Interactions: The CF3 group's role in molecular recognition is multifaceted. While traditionally considered a non-polar hydrophobic group, it can also act as a weak hydrogen bond acceptor and participate in other non-covalent interactions, such as halogen bonds and multipolar interactions with protein backbones.[1][4]

This unique combination of properties makes the CF3 group a powerful tool for modulating binding affinity through a variety of mechanisms, including enhanced hydrophobic packing, altered electrostatic interactions, and the formation of novel, favorable contacts within the target's binding site.[1]

Comparative Physicochemical Properties: CH3 vs. CF3
PropertyMethyl Group (CH3)Trifluoromethyl Group (CF3)Implication for Binding Affinity
Van der Waals Radius ~2.0 Å~2.7 ÅCF3 is bulkier, potentially leading to better shape complementarity or steric hindrance.
Electronic Effect Weakly electron-donatingStrongly electron-withdrawingAlters charge distribution, impacting electrostatic and hydrogen bonding interactions.
Lipophilicity (Hansch π) +0.56+0.88[1]Enhances hydrophobic interactions, potentially increasing binding affinity.
Metabolic Stability Susceptible to oxidationHighly resistant to oxidation[1]Indirectly impacts in vivo efficacy, but not direct binding affinity.
Hydrogen Bonding Not an acceptorWeak hydrogen bond acceptor[1]Can form additional stabilizing interactions with suitable donors in the binding pocket.

Part 2: A Strategic Workflow for Evaluating CF3 Substitution

The decision to introduce a CF3 group should be hypothesis-driven. The following workflow outlines a rational approach, integrating computational prediction with experimental validation.

cf3_workflow cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Synthesis & In Vitro Testing cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Structural Validation & Iteration start Lead Compound with Methyl Group hypothesis Hypothesize CF3 Benefit: - Fill hydrophobic pocket? - Block metabolism? - Alter electrostatics? start->hypothesis computation Computational Modeling (Docking, MD, FEP) hypothesis->computation synthesis Synthesize CH3 and CF3 Analogs computation->synthesis assay Primary Binding Assay (e.g., IC50, Ki) synthesis->assay decision Promising Improvement? assay->decision itc ITC Analysis (Thermodynamics: ΔH, ΔS) decision->itc Yes spr SPR Analysis (Kinetics: kon, koff) decision->spr Yes sar Analyze SAR & Iterate Design decision->sar No/Borderline structure Structural Biology (X-ray, Cryo-EM) itc->structure spr->structure structure->sar

Caption: A rational workflow for the evaluation of trifluoromethyl substitution.

Part 3: Experimental Quantification of Binding Affinity

To rigorously assess the impact of trifluoromethylation, precise and quantitative measurement of binding is essential. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two gold-standard biophysical techniques that provide complementary insights into the binding event.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[5] This allows you to understand why the affinity has changed—is the binding driven by favorable enthalpy (stronger bonds) or entropy (hydrophobic effect, conformational changes)?

Key Parameters Obtained from ITC:

  • Binding Affinity (K_D): The dissociation constant, a measure of binding strength.

  • Enthalpy (ΔH): The heat change upon binding, reflecting changes in bonding.

  • Entropy (ΔS): The change in disorder upon binding, reflecting hydrophobic effects and conformational changes.

  • Stoichiometry (n): The molar ratio of the ligand-to-target binding.

This protocol provides a generalized procedure. Specific concentrations and settings must be optimized for each system.

  • Sample Preparation (Self-Validation Pillar):

    • Crucial Step: Both the macromolecule (in the cell) and the ligand (in the syringe) must be in identical, extensively dialyzed buffer to minimize heats of dilution, which can obscure the true binding signal.[6]

    • Accurately determine the concentration of both macromolecule and ligand using a reliable method (e.g., A280 for proteins, quantitative NMR for small molecules).

    • Thoroughly degas all solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup (MicroCal PEAQ-ITC or similar):

    • Set the experimental temperature (e.g., 25°C).

    • Set the reference power and initial delay.

    • Specify the injection parameters: typically 19 injections, with the first being a smaller, discarded injection (e.g., 0.4 µL) followed by larger injections (e.g., 2 µL).

  • Loading the Instrument:

    • Carefully load the macromolecule solution into the sample cell, avoiding bubbles. A typical concentration is 10-20 µM.

    • Load the ligand solution into the injection syringe. The ligand concentration should be 10-15 times that of the macromolecule to ensure saturation.

  • Running the Titration:

    • Equilibrate the system until a stable baseline is achieved.

    • Initiate the titration sequence. The instrument will automatically inject the ligand into the sample cell and record the heat change for each injection.

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat per injection.

    • Plot the integrated heat against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable model (e.g., one set of sites) to extract the thermodynamic parameters (K_D, ΔH, ΔS, n).

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a label-free optical technique that measures changes in mass on a sensor surface in real-time.[7] This allows for the determination of not only the binding affinity (K_D) but also the kinetic rate constants—the association rate (k_on) and the dissociation rate (k_off). Understanding kinetics is crucial; two compounds can have the same affinity but vastly different residence times on the target, which can have profound pharmacological implications.

Key Parameters Obtained from SPR:

  • Association Rate Constant (k_on): The rate at which the ligand binds to the target.

  • Dissociation Rate Constant (k_off): The rate at which the ligand-target complex falls apart.

  • Binding Affinity (K_D): Calculated as k_off / k_on.

  • Sensor Chip Preparation and Ligand Immobilization:

    • Choose a suitable sensor chip (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Immobilize the target protein (ligand) to the surface via covalent linkage. The amount immobilized should be optimized to achieve a good signal without mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine.

    • A reference flow cell is prepared in parallel (activated and deactivated) to subtract non-specific binding and bulk refractive index changes.

  • Analyte Preparation:

    • Prepare a series of dilutions of the small molecule (analyte) in the running buffer. The concentration range should typically span from 10-fold below to 10-fold above the expected K_D.[8]

  • Binding Analysis (Kinetics/Affinity Measurement):

    • Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. This is the association phase .

    • After the injection, flow only running buffer over the surfaces. This is the dissociation phase .

    • Between different analyte concentrations, inject a regeneration solution (e.g., low pH glycine or high salt) to remove all bound analyte and return to the baseline.

  • Data Processing and Analysis:

    • The raw data (sensorgram) is a plot of response units (RU) versus time.

    • Double-reference the data by subtracting the signal from the reference flow cell and then subtracting a "zero concentration" (buffer only) injection.

    • Globally fit the association and dissociation curves for all analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and K_D.[9]

Comparison of ITC and SPR
FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change of binding in solution.[10]Measures mass change on a sensor surface.[10]
Primary Output K_D, ΔH, ΔS, Stoichiometry (n).[5]k_on, k_off, K_D.[11]
Format In-solution, label-free.Immobilized target, label-free analyte.
Strengths Provides full thermodynamic signature; no immobilization required.Provides kinetic information (on/off rates); high throughput.[12]
Limitations Lower throughput; requires larger sample quantities.Immobilization can alter protein activity; potential for mass transport artifacts.
Best For... Understanding the thermodynamic drivers of binding (enthalpy vs. entropy).Determining binding kinetics and residence time; screening campaigns.

Part 4: Computational Prediction and Rationalization

Computational methods are indispensable for predicting the effect of a CH3 to CF3 substitution before embarking on synthesis and for rationalizing experimental results.

Free Energy Perturbation (FEP)

FEP is a rigorous, physics-based computational method that calculates the difference in binding free energy (ΔΔG) between two similar ligands.[13] It achieves this by simulating a non-physical, or "alchemical," transformation of one molecule into another (e.g., CH3 → CF3) both in solution and when bound to the protein.[13][14]

fep_cycle Thermodynamic Cycle for Relative Binding Free Energy (ΔΔG) ΔΔG = ΔGbind,2 - ΔGbind,1 = ΔGbound - ΔGsolv P_L1 Protein●Ligand(CH3) P_L2 Protein●Ligand(CF3) P_L1->P_L2 ΔGbound (Alchemical) L1 Ligand(CH3) P_L1->L1 ΔGbind,1 (Experimental) L2 Ligand(CF3) P_L2->L2 ΔGbind,2 (Experimental) L1->L2 ΔGsolv (Alchemical)

Caption: The thermodynamic cycle used in FEP calculations.

By calculating the free energy cost of this transformation in both environments, FEP can predict the relative binding affinity (ΔΔG) with high accuracy, often within 1 kcal/mol of experimental values.[15] This allows for the prospective evaluation of CF3 substitutions, prioritizing the synthesis of compounds most likely to succeed.

Part 5: Case Study - Glucocorticoid Receptor Ligands

A study by Betageri et al. provides an excellent real-world example of evaluating the role of a CF3 group.[3][16] They investigated a potent glucocorticoid receptor (GR) agonist that contains a critical α-trifluoromethyl alcohol motif. They synthesized analogs where the CF3 group was replaced with other moieties, including a methyl group, to probe its role in binding and function.

CompoundR GroupGR Binding Affinity (Ki, nM)Functional Activity
1 (Lead) -CF3 0.4 Agonist
Analog A -CH3 1.9 Agonist
Analog B -Cyclohexylmethyl0.5Antagonist
Analog C -Benzyl0.8Antagonist

(Data adapted from Betageri R, et al., Bioorg Med Chem Lett, 2005)[17]

Analysis and Causality:

  • Affinity Impact: Replacing the CF3 group with a methyl group (Analog A) resulted in a nearly 5-fold decrease in binding affinity (Ki from 0.4 nM to 1.9 nM). This demonstrates that in this specific context, the CF3 group makes a significant, favorable contribution to binding.

  • Thermodynamic Rationale: While the original paper did not include ITC data, we can hypothesize the reasons for this improved affinity based on the principles discussed. The larger, more lipophilic CF3 group likely engages in more extensive and favorable hydrophobic interactions within the GR binding pocket compared to the smaller methyl group. Additionally, potential multipolar interactions between the CF3 group and the protein backbone could contribute to the enhanced affinity.[4]

  • Functional Switching: Interestingly, replacing the CF3 with even larger, bulkier groups (Analogs B and C) maintained high affinity but switched the compound's function from an agonist to an antagonist.[3][16] Docking studies suggested these larger groups displace a key structural element (helix 12) of the receptor, preventing the conformational change required for agonism.[3] This highlights that the effect of a substitution can extend beyond affinity to modulate the functional consequence of binding.

Conclusion: An Integrated Approach to a Powerful Tool

The trifluoromethyl group is far more than a simple methyl bioisostere. Its unique electronic and physical properties provide a powerful lever for medicinal chemists to enhance binding affinity, improve metabolic stability, and fine-tune the overall pharmacological profile of a drug candidate. However, its successful application hinges on a rational, evidence-based evaluation strategy.

By combining hypothesis-driven design with a multi-faceted analytical approach—leveraging predictive computational tools like FEP and definitive biophysical techniques like ITC and SPR—researchers can move beyond trial-and-error. This integrated framework allows for a deep understanding of the kinetic, thermodynamic, and structural consequences of trifluoromethylation. It is through this rigorous, quantitative evaluation that the true power of the "super-methyl" can be harnessed to accelerate the development of novel, high-efficacy therapeutics.

References

  • Zanardi, I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Available at: [Link]

  • Dalvie, D., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Schrödinger. (2024). Fundamental concepts of relative binding Free Energy Perturbation (FEP) calculations. YouTube. Available at: [Link]

  • Betageri, R., et al. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. PubMed. Available at: [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Ciaffo, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Semantic Scholar. Available at: [Link]

  • Bolisetty, S., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Available at: [Link]

  • Fairman, J. W., & Pfuetzner, R. A. (2014). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry to determine association constants for high-affinity ligands. Nature Protocols. Available at: [Link]

  • Gauto, D. F., et al. (2019). Free Energy Perturbation Calculation of Relative Binding Free Energy between Broadly Neutralizing Antibodies and the gp120 Glycoprotein of HIV-1. Journal of Chemical Theory and Computation. Available at: [Link]

  • Weatherburn, L., & Sanderson, J. (2021). Isothermal titration calorimetry and surface plasmon resonance analysis using the dynamic approach. Methods. Available at: [Link]

  • Ciaffo, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. New Journal of Chemistry. Available at: [Link]

  • Bauzá, A., et al. (2022). Tetrel bonds involving a CF3 group participate in protein–drug recognition: a combined crystallographic and computational study. Chemical Science. Available at: [Link]

  • Drug Design Data Resource. (2017). Free Energy Perturbation calculations to predict relative binding affinities for FXR ligands. Available at: [Link]

  • Zhang, Y., et al. (2024). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules. Available at: [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School. Available at: [Link]

  • Schrödinger. Free energy calculations for drug design with FEP+. Available at: [Link]

  • Toray Research Center. Intermolecular Interaction Analysis (SPR ITC). Available at: [Link]

  • Cieńlik, M., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. Journal of Medicinal Chemistry. Available at: [Link]

  • Ray, S. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Available at: [Link]

  • Scientific Computing World. (2024). Accelerate Drug Discovery with Free Energy Perturbation for Predicting Molecular Binding Affinities. YouTube. Available at: [Link]

  • Monti, M., et al. (2012). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. Available at: [Link]

  • TA Instruments. Characterizing Binding Interactions by ITC. Available at: [Link]

  • Gapsys, V., et al. (2021). Free Energy Methods in Drug Discovery—Introduction. ACS Symposium Series. Available at: [Link]

  • Ciaffo, M., et al. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. RSC Publishing. Available at: [Link]

  • Lab Manager. (2023). Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions. Available at: [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). Available at: [Link]

  • Lenselink, E. B., et al. (2016). Predicting Binding Affinities for GPCR Ligands Using Free-Energy Perturbation. ACS Central Science. Available at: [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available at: [Link]

  • ChEMBL. (2005). Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. EMBL-EBI. Available at: [Link]

  • TA Instruments. Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available at: [Link]

  • Ferreira, L. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • University of Edinburgh. Assessment of Binding Affinity via Alchemical Free Energy Calculations. Available at: [Link]

  • Cytiva. (2022). Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube. Available at: [Link]

  • National Institutes of Health. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions. Available at: [Link]

Sources

Validation

A Comparative Guide to the Antifungal Activity of Substituted 4-Aminoquinolines

For Researchers, Scientists, and Drug Development Professionals The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel antifungal agents. The 4-aminoquinoline scaffold, a cornerstone in antimalarial drug discovery, has emerged as a promising framework for the development of new antifungal therapeutics.[1][2] This guide provides a comparative analysis of the antifungal activity of various substituted 4-aminoquinolines, supported by experimental data, to inform and guide future research in this critical area.

The 4-Aminoquinoline Scaffold: A Privileged Structure in Chemotherapy

The 4-aminoquinoline core is a bicyclic aromatic system that has proven to be a remarkably versatile template for drug design. Its derivatives, most notably chloroquine and hydroxychloroquine, have been pivotal in the treatment of malaria.[3] The inherent biological activity of this scaffold, coupled with its synthetic tractability, has spurred investigations into its efficacy against a range of other pathogens, including fungi.[1][2]

The general structure of a 4-aminoquinoline features a quinoline ring system with an amino group at the fourth position. The key to its diverse biological activity lies in the nature and position of substituents on both the quinoline ring and the amino side chain. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles.

Comparative Antifungal Activity of Substituted 4-Aminoquinolines

The antifungal potential of substituted 4-aminoquinolines has been evaluated against a variety of pathogenic fungi, with minimum inhibitory concentration (MIC) being a key metric for quantifying their efficacy. The following tables summarize the antifungal activity of several substituted 4-aminoquinoline derivatives, highlighting the impact of different substitution patterns.

Table 1: Antifungal Activity of 2-Substituted-4-aminoquinolines against Various Fungal Pathogens

Compound IDR1 (at position 2)R2 (at position 4)Fungal StrainMIC (μg/mL)Reference
III11p-tolylp-tolylaminoCandida albicans4-32[4]
III144-chlorophenylp-tolylaminoCandida albicans4-32[4]
III154-methoxyphenylp-tolylaminoCandida albicans4-32[4]
III232,4-dichlorophenylp-tolylaminoCandida albicans4-32[4]

Table 2: Antifungal Activity of Other Substituted Quinolines

Compound IDSubstitution PatternFungal StrainMIC (μg/mL)Reference
Compound 52-chloro-6-ethoxy-N-(4-morpholinobenzyl)quinolin-4-amineTrichophyton mentagrophytes12.5
Compound 52-chloro-6-ethoxy-N-(4-morpholinobenzyl)quinolin-4-amineTrichophyton rubrum12.5
Compound 52-chloro-6-ethoxy-N-(4-morpholinobenzyl)quinolin-4-amineMicrosporum canis25
Compound 22-(4-chlorophenyl)-N-(3-(diethylamino)propyl)quinolin-4-amineCandida albicans25
Compound 32-(4-methoxyphenyl)-N-(3-(diethylamino)propyl)quinolin-4-amineCandida albicans25

Structure-Activity Relationships (SAR): Decoding the Impact of Substituents

The data presented in the preceding tables, along with other studies, allow for the deduction of several structure-activity relationships that govern the antifungal potency of 4-aminoquinolines.

  • Substitution at Position 2: The introduction of substituted aryl groups at the 2-position of the quinoline ring has been shown to yield compounds with significant antifungal activity. For instance, compounds with p-tolyl, 4-chlorophenyl, and 4-methoxyphenyl groups at this position exhibit potent activity against Candida albicans.[4]

  • Substitution at the 4-Amino Group: The nature of the substituent on the 4-amino group is critical. The presence of a second aromatic ring, such as a p-tolylamino group, appears to be favorable for antifungal activity.[4]

  • Substitution at Position 7: While much of the SAR in the context of antimalarial activity has focused on the 7-position, its role in antifungal efficacy is also significant. A chloro group at the 7-position is a common feature in many biologically active 4-aminoquinolines.[3]

  • The Side Chain: The length and nature of the alkylamino side chain at the 4-position play a crucial role. A dialkylaminoalkyl side chain is often optimal for biological activity.

The following diagram illustrates the key positions on the 4-aminoquinoline scaffold where substitutions can modulate antifungal activity.

Caption: Key substitution positions on the 4-aminoquinoline scaffold influencing antifungal activity.

Proposed Mechanism of Antifungal Action

While the precise mechanism of antifungal action for 4-aminoquinolines is still under active investigation, a growing body of evidence points towards the disruption of the fungal cell membrane as a primary mode of action. It is hypothesized that these compounds, due to their lipophilic nature, can intercalate into the lipid bilayer of the fungal cell membrane, leading to a loss of membrane integrity, increased permeability, and ultimately, cell death.

However, some studies suggest that the antifungal mechanism of certain 4-aminoquinoline derivatives may not solely rely on membrane disruption. For instance, compound III11 (N,2-di-p-tolylquinolin-4-amine hydrochloride) was found to exert its antifungal effect without causing significant membrane damage, indicating that other intracellular targets may be involved.[4] This highlights the possibility of multiple mechanisms of action within this class of compounds, which warrants further investigation.

The following diagram illustrates the proposed mechanism involving fungal cell membrane disruption.

Antifungal_Mechanism cluster_workflow Proposed Antifungal Mechanism of 4-Aminoquinolines Compound Substituted 4-Aminoquinoline Membrane Fungal Cell Membrane (Lipid Bilayer) Compound->Membrane Intercalation Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Loss of Integrity Death Fungal Cell Death Disruption->Death Cell Lysis

Caption: Proposed mechanism of action involving fungal cell membrane disruption.

Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility Testing

To ensure the reproducibility and comparability of antifungal activity data, a standardized experimental protocol is essential. The broth microdilution method is a widely accepted and robust technique for determining the MIC of antifungal agents.

Objective: To determine the minimum inhibitory concentration (MIC) of substituted 4-aminoquinolines against a panel of fungal strains.

Materials:

  • Substituted 4-aminoquinoline compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • Spectrophotometer or hemocytometer

  • Incubator

Step-by-Step Methodology:

  • Inoculum Preparation:

    • Subculture the fungal strains on appropriate agar plates to ensure purity and viability.

    • For yeast-like fungi, suspend several colonies in sterile saline. For filamentous fungi, gently scrape the surface of the culture with a sterile, wetted swab.

    • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Further dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each 4-aminoquinoline compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in the 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations. Typically, 100 µL of each concentration is added to the wells.

  • Inoculation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compounds.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

  • Incubation:

    • Cover the microtiter plates and incubate at 35°C for 24-48 hours, or until sufficient growth is observed in the growth control well.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

    • The inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.

The following diagram outlines the workflow for the broth microdilution assay.

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds Prepare Serial Dilutions of 4-Aminoquinolines prep_compounds->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Determine MIC (Visual or Spectrophotometric Reading) incubate->read_mic end End read_mic->end

Caption: Workflow of the broth microdilution assay for antifungal susceptibility testing.

Conclusion and Future Perspectives

Substituted 4-aminoquinolines represent a promising class of compounds with demonstrable antifungal activity. The exploration of various substitution patterns on the quinoline core and the 4-amino side chain has revealed key structural features that contribute to their potency. While the disruption of the fungal cell membrane is a likely mechanism of action for many of these derivatives, the potential for alternative cellular targets should not be overlooked.

Future research should focus on a more systematic and comprehensive evaluation of a wider range of substituents to further refine the structure-activity relationships. Investigating the antifungal activity against a broader panel of clinically relevant and drug-resistant fungal strains is also crucial. Furthermore, detailed mechanistic studies are needed to elucidate the precise molecular targets and pathways affected by these compounds. The insights gained from such studies will be invaluable in the rational design and development of the next generation of 4-aminoquinoline-based antifungal drugs to combat the growing threat of fungal infections.

References

  • Romero, A. H., & Gámez-Montaño, R. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1377884. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2025, March 25). YouTube. [Link]

  • Ni, Y., et al. (2022). Synthesis and biological evaluation of new 2-substituted-4-amino-quinolines and -quinazoline as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 70, 128877. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline

For Immediate Use by Laboratory Professionals As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, it is understood that the integrity of our research is intrinsically linked to the safety and responsibility of our practices. This guide provides a detailed protocol for the proper disposal of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, a compound whose unique chemical structure necessitates a thorough and cautious approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are synthesized from data on structurally analogous compounds, including quinoline and other fluorinated aromatic derivatives, and are grounded in established regulatory guidelines.

The quinoline core is associated with potential toxicity, while the trifluoromethyl group can influence reactivity and environmental persistence. Therefore, it is imperative to handle this compound with the assumption that it may possess significant health and environmental hazards.

Hazard Assessment and Initial Precautions

Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on the known hazards of related quinoline compounds, 4-Amino-2-methyl-7-(trifluoromethyl)quinoline should be treated as a substance that is potentially:

  • Harmful if swallowed or in contact with skin. [1][2]

  • A cause of serious eye irritation. [1][3][4]

  • Suspected of causing genetic defects. [2][3]

  • Potentially carcinogenic. [2][3]

  • Toxic to aquatic life with long-lasting effects. [1][3]

Therefore, all personnel handling this compound must be equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE)
PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile gloves.To prevent skin contact and absorption.
Eye Protection Safety goggles and a face shield.To protect against splashes and airborne particles.
Lab Coat Standard laboratory coat, flame-retardant if necessary.To protect clothing and skin from contamination.
Respiratory Work should be conducted in a certified chemical fume hood.To avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline, from waste segregation to final hand-off to certified professionals.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent accidental reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all unused or contaminated solid 4-Amino-2-methyl-7-(trifluoromethyl)quinoline in a dedicated, clearly labeled, and sealable hazardous waste container.

    • The container must be made of a material compatible with the chemical.

    • The label should prominently display "Hazardous Waste" and the full chemical name: "4-Amino-2-methyl-7-(trifluoromethyl)quinoline".

  • Contaminated Materials:

    • All materials that have come into contact with the compound, such as pipette tips, weighing paper, contaminated gloves, and bench liners, are to be considered hazardous waste.

    • These items should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste (Solutions):

    • If the compound is in solution, do not mix it with other solvent waste streams unless compatibility has been confirmed.

    • Collect in a dedicated, sealed, and properly labeled hazardous waste container. The label must include the chemical name and the solvent(s) used.

Step 2: Waste Storage

Proper storage of hazardous waste is crucial for maintaining a safe laboratory environment.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area.[5]

  • The storage area should be away from incompatible materials. Based on related compounds, avoid strong oxidizing agents and strong acids.[1]

  • Ensure that aisles and exits remain unobstructed.[5]

  • Containers should not be stacked in a way that could lead to instability.[5]

Step 3: Arranging for Final Disposal

The disposal of this chemical waste must be handled by a licensed and certified hazardous waste management service.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[6]

  • Provide them with all available information about the compound, including its name, quantity, and the hazards identified in this guide.

  • Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Don the appropriate PPE as outlined in the table above.

  • Containment and Absorption: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.[6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.

  • Do NOT wash spills down the drain. [3][6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Amino-2-methyl-7-(trifluoromethyl)quinoline.

DisposalWorkflow Disposal Workflow for 4-Amino-2-methyl-7-(trifluoromethyl)quinoline cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Waste Generation (Solid, Liquid, or Contaminated Material) assess_hazards Assess Hazards (Assume Toxicity, Irritancy, Environmental Hazard) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) assess_hazards->don_ppe segregate_waste Segregate Waste Types don_ppe->segregate_waste solid_waste Solid Waste Container (Labeled 'Hazardous Waste') segregate_waste->solid_waste Solid liquid_waste Liquid Waste Container (Labeled 'Hazardous Waste' + Solvents) segregate_waste->liquid_waste Liquid contaminated_materials Contaminated Materials Bag/Container (Labeled 'Hazardous Waste') segregate_waste->contaminated_materials Contaminated Items store_safely Store in Designated, Secure Area (Away from incompatibles) solid_waste->store_safely liquid_waste->store_safely contaminated_materials->store_safely contact_ehs Contact EHS or Licensed Waste Disposal Service store_safely->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest end Professional Waste Removal manifest->end

Disposal Workflow Diagram

Causality and Scientific Rationale

The procedures outlined in this guide are based on the precautionary principle. The trifluoromethyl group is known for its high stability due to the strong carbon-fluorine bond, which can make compounds containing this moiety persistent in the environment.[8] While microbial degradation of some fluorinated aromatic compounds is possible, it is often a slow and complex process.[8][9][10][11][12] Therefore, direct release to the environment must be strictly avoided.

The quinoline structure itself is a known hazardous scaffold in many contexts. The requirement for segregation and handling as hazardous waste is a direct consequence of the potential for this class of compounds to exhibit significant biological activity and toxicity.[2][3]

By adhering to these protocols, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible environmental stewardship that are fundamental to scientific excellence. This self-validating system of cautious handling, proper segregation, and professional disposal ensures that every step is taken to mitigate potential risks.

References

  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available from: [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. Available from: [Link]

  • Quinoline - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available from: [Link]

  • Hazardous Waste | US EPA. Available from: [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. Available from: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]

  • Anaerobic degradation of fluorinated aromatic compounds | Request PDF - ResearchGate. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. Available from: [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. Available from: [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. Available from: [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available from: [Link]

  • Strategies for the Biodegradation of Polyfluorinated Compounds - MDPI. Available from: [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available from: [Link]

  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. Available from: [Link]

  • (PDF) Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. Available from: [Link]

  • Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA. Available from: [Link]

  • Degradation of meta-trifluoromethylbenzoate by sequential microbial and photochemical treatments - PubMed. Available from: [Link]

  • Managing Hazardous Waste | Department of Toxic Substances Control - CA.gov. Available from: [Link]

  • Complying With OSHA's Hazardous Material Requirements | Wolters Kluwer. Available from: [Link]

  • Why Is the Biodegradation of Polyfluorinated Compounds So Rare? - PMC - NIH. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2-methyl-7-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Amino-2-methyl-7-(trifluoromethyl)quinoline
© Copyright 2026 BenchChem. All Rights Reserved.